Methyl 2-acetylisonicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-acetylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPFTQQVEGRJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468860 | |
| Record name | METHYL 2-ACETYLISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138715-82-9 | |
| Record name | METHYL 2-ACETYLISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-acetylisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable and robust synthesis route for Methyl 2-acetylisonicotinate, a valuable pyridine derivative for pharmaceutical and chemical research. The described pathway proceeds through the key intermediate, 2-acetylisonicotinic acid, which is subsequently esterified to yield the target compound. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to facilitate successful replication and understanding.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished in a two-stage process. The first stage involves the synthesis of the crucial intermediate, 2-acetylisonicotinic acid, starting from nicotinic acid N-oxide. This is achieved through a reaction with acetic anhydride followed by a catalytic deoxygenation. The second stage is the esterification of 2-acetylisonicotinic acid with methanol to afford the final product, this compound. This method offers a reliable pathway with the potential for good overall yields and employs a more environmentally benign deoxygenation step compared to traditional methods.
Experimental Protocols
Stage 1: Synthesis of 2-acetylisonicotinic acid
This stage is subdivided into two key steps: the formation of an acetylated intermediate from nicotinic acid N-oxide and its subsequent deoxygenation.
Step 1: Reaction of Nicotinic Acid N-oxide with Acetic Anhydride
A detailed protocol for this specific reaction with quantitative data was not explicitly found in the searched literature. However, based on a Korean patent (KR100371087B1), the reaction involves refluxing nicotinic acid N-oxide with acetic anhydride.[1] The primary product of this reaction is an intermediate which is then carried forward to the deoxygenation step.
Step 2: Deoxygenation to 2-acetylisonicotinic acid
An effective and environmentally conscious method for the deoxygenation of the N-oxide intermediate is catalytic hydrogenation.
Experimental Protocol:
Sixteen grams (88.4 mmol) of the crude product from the reaction of nicotinic acid N-oxide with acetic anhydride (referred to as 2-acetylnicotinic acid N-oxide) is added to a solution of 3.5 g (88.4 mmol) of sodium hydroxide in 300 ml of water.[2] The pH of the resulting solution is adjusted to 9 by the addition of 6N NaOH.[2] To this mixture, 1.6 g of 10% palladium on carbon (Pd/C) is added.[2] The mixture is then hydrogenated under a hydrogen atmosphere until a 20% excess of hydrogen is consumed.[2]
Work-up and Purification:
Following hydrogenation, the reaction mixture is filtered through Celite to remove the palladium catalyst.[2] The pH of the filtrate is then adjusted to 2.5 with 6N HCl.[2] The solvent is removed by rotary evaporation, and the resulting residue is taken up in methanol.[2] The methanol is subsequently evaporated to yield a pale beige solid of 2-acetylnicotinic acid.[2] A patent describes a similar final purification step involving acidification to pH 2, extraction with tetrahydrofuran (THF), washing with water and brine, and finally, removal of the solvent to obtain crystalline 2-acetylnicotinic acid with a reported yield of 93.4%.[3]
Stage 2: Esterification of 2-acetylisonicotinic acid to this compound
Two common and effective methods for the esterification of carboxylic acids are the Fischer esterification and conversion to an acyl chloride followed by reaction with an alcohol.
Method A: Fischer Esterification
This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Experimental Protocol (General Procedure):
To a solution of 2-acetylisonicotinic acid (1 equivalent) in a large excess of methanol (which also serves as the solvent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added. The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) and the progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification:
Upon completion of the reaction, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel. A similar procedure for the synthesis of methyl isonicotinate from isonicotinic acid reports a yield of 80%.[4]
Method B: Via Acyl Chloride Intermediate
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methanol.
Experimental Protocol:
-
Step 1: Formation of 2-acetylisonicotinoyl chloride: 2-acetylisonicotinic acid (1 equivalent) is reacted with thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) either neat or in an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is typically heated to reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride.
-
Step 2: Esterification: The crude 2-acetylisonicotinoyl chloride is dissolved in an anhydrous solvent such as dichloromethane or THF and cooled in an ice bath. Methanol (at least 1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (to scavenge the HCl byproduct) are then added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC).
Work-up and Purification:
The reaction mixture is washed with water, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data
The following tables summarize the available quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 2-acetylisonicotinic acid
| Parameter | Value | Reference |
| Starting Material | 2-acetylnicotinic acid N-oxide | [2] |
| Reagents | NaOH, 10% Pd/C, H₂ | [2] |
| Solvent | Water | [2] |
| Yield | 93.4% (for a similar purification) | [3] |
Table 2: Esterification of Isonicotinic Acid (as a reference for Fischer Esterification)
| Parameter | Value | Reference |
| Starting Material | Isonicotinic acid | [4] |
| Reagents | Methanol, Sulfuric acid | [4] |
| Reaction Condition | Reflux | [4] |
| Yield | 80% | [4] |
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis routes.
Caption: Workflow for the synthesis of 2-acetylisonicotinic acid.
Caption: Alternative routes for the esterification of 2-acetylisonicotinic acid.
References
An In-depth Technical Guide to Putative Methyl 2-acetylisonicotinate
CAS Number: 138715-82-9
Synonyms: 2-Acetyl-isonicotinic acid methyl ester, Methyl 2-acetylpyridine-4-carboxylate
This technical guide provides a comprehensive overview of the putative compound Methyl 2-acetylisonicotinate. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on structurally related compounds and established chemical principles to present a hypothesized synthesis, potential biological activities, and relevant experimental workflows. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| Appearance | Likely a solid or oil | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |
Hypothesized Synthesis
A plausible synthetic route to this compound can be envisioned starting from isonicotinic acid. The proposed pathway involves two key transformations: esterification of the carboxylic acid and acylation of the pyridine ring.
Experimental Protocol: Two-Step Synthesis
Step 1: Esterification of Isonicotinic Acid to Methyl Isonicotinate
This step is a standard Fischer esterification.
-
Materials:
-
Isonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
-
Procedure:
-
Suspend isonicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude Methyl isonicotinate. The product can be purified further by column chromatography on silica gel if necessary.
-
Step 2: Acylation of Methyl Isonicotinate to this compound
This step involves a Friedel-Crafts-type acylation, which can be challenging on an electron-deficient ring like pyridine. A more plausible approach would be a radical acylation.
-
Materials:
-
Methyl isonicotinate
-
Acetaldehyde
-
tert-Butyl hydroperoxide (TBHP)
-
Iron(II) sulfate heptahydrate
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Methyl isonicotinate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add iron(II) sulfate heptahydrate to the solution.
-
In a separate dropping funnel, prepare a solution of acetaldehyde and tert-butyl hydroperoxide in dichloromethane.
-
Add the acetaldehyde/TBHP solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthetic Workflow Diagram
Potential Biological Activities (Hypothetical)
Direct biological studies on this compound are not available. However, the isonicotinic acid scaffold is present in several biologically active molecules. The following table summarizes the observed activities of some related compounds, which may suggest potential areas of investigation for this compound.
| Compound Class | Example(s) | Observed Biological Activity | Reference(s) |
| Isonicotinic Acid Hydrazides | Isoniazid | Antibacterial (specifically anti-mycobacterial) | [1] |
| Substituted Isonicotinic Acids | Various derivatives | Anti-inflammatory, Antimicrobial | [1][3] |
| 2-Acetylpyridine Derivatives | Various derivatives | Potential enzyme inhibitors, intermediates in drug synthesis | [4] |
Based on this information, it is plausible to hypothesize that this compound could exhibit antimicrobial or anti-inflammatory properties. The presence of the acetyl group at the 2-position might influence its potency and selectivity compared to other isonicotinic acid derivatives.
Hypothetical Signaling Pathway
Given the potential anti-inflammatory activity, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for such a compound.
In this hypothetical pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4), leading to a downstream signaling cascade involving MyD88 and the IKK complex. This results in the degradation of IκB and the translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. A compound like this compound could potentially exert its anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex.
Conclusion
This compound (CAS: 138715-82-9) is a putative compound for which there is a notable lack of detailed scientific literature. This technical guide has provided a hypothesized framework for its synthesis and potential biological activities based on the known chemistry and pharmacology of structurally related compounds. The presented experimental protocols and signaling pathway are intended to serve as a foundation for future research into this molecule. Further experimental validation is necessary to confirm the hypotheses outlined in this document.
References
- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Predicted NMR Shifts of Methyl 2-acetylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) shifts for Methyl 2-acetylisonicotinate. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in drug discovery and development. By presenting predicted spectral data, this guide aims to facilitate the identification and structural confirmation of this compound in experimental settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using an online NMR prediction tool. It is important to note that predicted values may differ from experimental results, and this data should be used as a reference for spectral interpretation.
Predicted ¹H NMR Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| H-3 | 8.2 |
| H-5 | 7.8 |
| H-6 | 8.8 |
| -OCH₃ | 3.9 |
| -C(O)CH₃ | 2.6 |
Predicted ¹³C NMR Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 152.1 |
| C-3 | 124.5 |
| C-4 | 148.3 |
| C-5 | 121.7 |
| C-6 | 150.2 |
| -C(O)CH₃ | 200.5 |
| -C(O)CH₃ | 25.9 |
| -OCH₃ | 52.8 |
| -COOCH₃ | 165.2 |
Comparative Experimental Data: Methyl isonicotinate
For the purpose of comparison, the experimental ¹H NMR data for the related compound, Methyl isonicotinate (CAS: 2459-09-8), is provided below. This data was obtained from ChemicalBook in CDCl₃.[1]
| Protons | Experimental Chemical Shift (ppm) |
| H-2, H-6 | 8.78 |
| H-3, H-5 | 7.84 |
| -OCH₃ | 3.96 |
Experimental Protocols
While specific experimental data for this compound is not publicly available, a general protocol for acquiring NMR spectra of small organic molecules is outlined below. This protocol is based on standard laboratory practices.
1. Sample Preparation:
-
Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is often necessary.
-
Solvent: A suitable deuterated solvent must be chosen to dissolve the sample. The choice of solvent depends on the solubility of the compound. Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Procedure:
-
Weigh the desired amount of the sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: NMR spectra are acquired using a high-field NMR spectrometer. The field strength of the magnet (e.g., 300 MHz, 500 MHz) will affect the resolution of the spectrum.
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.
-
Logical Workflow for NMR Prediction and Analysis
The following diagram illustrates the logical workflow involved in the prediction and subsequent analysis of NMR spectra for a given chemical structure.
References
Technical Guide: Physical Properties of Methyl 2-acetylisonicotinate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a concise overview of the known physical and chemical properties of Methyl 2-acetylisonicotinate. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide summarizes the fundamental identification characteristics of the compound. Further experimental investigation is required to fully elucidate its physical property profile.
Chemical Identity
This compound, also known as 2-Acetyl-isonicotinic acid methyl ester, is a pyridine derivative with potential applications in chemical synthesis and pharmaceutical research.[1][2] Its unique structure, featuring a methyl ester and an acetyl group on the isonicotinic acid backbone, makes it a compound of interest for further study.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in the available literature. The following table summarizes the key identification parameters that have been found.
| Property | Value | Source(s) |
| Chemical Name | This compound; 2-Acetyl-isonicotinic acid methyl ester | [1][2] |
| CAS Number | 138715-82-9 | [1][3][4] |
| Molecular Formula | C₉H₉NO₃ | [1][2][3] |
| Molecular Weight | 179.17 g/mol | [3] |
| Purity | Commercially available at ≥98% purity. | [1][5] |
Spectroscopic Data
While a reference to the spectrum of this compound exists, specific spectral data (NMR, IR, Mass Spectrometry) are not provided in the publicly available domain.[3] Elucidation of its chemical structure would typically involve the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyls of the ester and ketone, and the aromatic pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and spectral properties of this compound are not described in the searched literature. Standard methodologies for these measurements would include:
-
Melting Point: Determined using a melting point apparatus (e.g., Differential Scanning Calorimetry).
-
Boiling Point: Measured at a specific pressure using distillation apparatus.
-
Solubility: Quantified by dissolving the substance in various solvents to equilibrium and measuring the concentration.
-
NMR Spectroscopy: Analysis of a sample dissolved in a deuterated solvent using an NMR spectrometer.
-
IR Spectroscopy: Analysis of a sample (neat or in a suitable medium) using an IR spectrometer.
-
Mass Spectrometry: Ionization of the sample and analysis of the mass-to-charge ratio of the resulting ions.
Biological Activity and Signaling Pathways
There is no information available in the provided search results regarding the biological activity or any associated signaling pathways for this compound. Therefore, no signaling pathway diagrams can be generated at this time.
Logical Relationship of Analysis
To fully characterize this compound, a logical workflow would be necessary. The following diagram illustrates the general process for the chemical and physical analysis of a novel compound.
This technical guide consolidates the currently available information on the physical properties of this compound. The data is sparse, highlighting a significant gap in the scientific literature. Further experimental work is essential to thoroughly characterize this compound for its potential use in research and development. The provided workflow illustrates the necessary steps for a comprehensive analysis.
References
An In-depth Technical Guide to the Solubility Profile of Methyl 2-acetylisonicotinate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of Methyl 2-acetylisonicotinate (CAS No. 138715-82-9). A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined solubility data for this compound. Consequently, this document serves as a procedural guide, providing detailed methodologies for determining the key parameters that constitute a complete solubility profile. The protocols outlined herein are standard, robust methods employed in the pharmaceutical and chemical research industries. This guide will cover experimental designs for determining thermodynamic and kinetic solubility, as well as related crucial physicochemical properties such as pKa and the partition coefficient (logP).
Introduction
This compound is a pyridine derivative with potential applications as a building block in organic synthesis and drug discovery. A thorough understanding of a compound's solubility is fundamental to its development and application, influencing everything from reaction kinetics in a laboratory setting to bioavailability and formulation in a pharmaceutical context.
Despite its availability from various chemical suppliers, there is a conspicuous lack of published quantitative data regarding the solubility of this compound in aqueous and organic solvents. This guide is therefore designed to empower researchers to generate this critical data in-house by providing established, reliable experimental protocols. The following sections detail the methodologies for a comprehensive assessment of its solubility, ensuring that generated data is accurate, reproducible, and suitable for decision-making in research and development projects.
Compound Identification and Known Properties
Prior to initiating experimental work, it is crucial to confirm the identity and basic properties of the compound.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook |
| Synonyms | Methyl 2-acetylpyridine-4-carboxylate, 2-acetyl-4-Pyridinecarboxylic acid methyl ester | ChemicalBook, Home Sunshine Pharma |
| CAS Number | 138715-82-9 | ChemicalBook |
| Molecular Formula | C₉H₉NO₃ | ChemicalBook |
| Molecular Weight | 179.17 g/mol | ChemicalBook |
| Appearance | White to off-white solid | Home Sunshine Pharma |
| Predicted Boiling Point | 296.6 ± 25.0 °C | ChemicalBook |
| Predicted Density | 1.178 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 0.35 ± 0.10 | ChemicalBook |
Note: Boiling point, density, and pKa values are predicted and have not been experimentally verified according to available data. Experimental determination is highly recommended.
Experimental Protocols for Solubility Determination
A comprehensive solubility profile distinguishes between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock (typically in DMSO) into an aqueous buffer, which is more relevant for high-throughput screening applications.[1][2]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium state between the dissolved and undissolved compound.[3][4]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, organic solvents like ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter
Procedure:
-
Add an excess amount of solid this compound to a glass vial. Ensure there is enough solid so that some remains undissolved at the end of the experiment.[3]
-
Add a precise volume of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker or roller in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2][5] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To remove any remaining undissolved particles, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a 0.22 µm syringe filter.[6]
-
Immediately dilute the clarified filtrate with a suitable mobile phase or solvent to prevent precipitation.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations.[7]
-
Measure the pH of the saturated solution, as it is a critical parameter for ionizable compounds.[3]
-
The final solubility is reported in units such as µg/mL or µM.
Kinetic Solubility Assay for High-Throughput Screening
This method is used to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking conditions in many early-stage biological assays.[1][8]
Objective: To determine the concentration at which this compound precipitates when added from a DMSO stock solution to an aqueous buffer.
Materials:
-
This compound dissolved in 100% DMSO at a high concentration (e.g., 10 mM or 20 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Plate reader (Nephelometer for light scattering or UV-Vis spectrophotometer for absorbance)
-
Multi-channel pipettes or automated liquid handler
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[9]
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[9][10]
-
Mix the contents thoroughly by shaking the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[9]
-
Measure the turbidity (light scattering) of each well using a nephelometer.[6][9]
-
The concentration at which a significant increase in light scattering is observed compared to controls is reported as the kinetic solubility.
Determination of Related Physicochemical Properties
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is crucial for understanding how the solubility of an ionizable compound like this compound will change with pH. Potentiometric titration is a highly accurate method for its determination.[11][12]
Objective: To determine the pKa value(s) of this compound.
Procedure:
-
Calibrate a pH meter with standard buffers.[13]
-
Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl). Co-solvents like methanol may be required if aqueous solubility is very low.[11][13]
-
Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.[13]
-
Record the pH value after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12]
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and impacts its solubility in both polar and non-polar environments.
Objective: To determine the logP of this compound.
Procedure (Shake-Flask Method):
-
Prepare a solution of this compound in either water or n-octanol.
-
Mix this solution with an equal volume of the other immiscible solvent (n-octanol or water) in a separatory funnel. The solvents should be pre-saturated with each other.
-
Shake the funnel vigorously for a set period to allow for partitioning, then let the layers separate completely.[12]
-
Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.
-
Calculate logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Data Presentation and Visualization
All quantitative data should be meticulously recorded and presented in clear, structured tables to allow for easy comparison and interpretation.
Comprehensive Solubility Assessment Workflow
The following diagram illustrates a logical workflow for a thorough solubility assessment of a novel compound like this compound.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Theoretical Synthesis of 2-Acetylisonicotinic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a theoretical, multi-step synthesis for 2-acetylisonicotinic acid methyl ester, a pyridine derivative with potential applications in medicinal chemistry and drug development. As no direct, single-pot synthesis is readily available in the current literature, this document proposes a plausible and chemically sound pathway starting from the commercially available precursor, 2-acetyl-4-methylpyridine. The proposed route involves the selective oxidation of the 4-methyl group to a carboxylic acid, followed by a standard esterification to yield the final product. This guide provides detailed, analogous experimental protocols, a quantitative summary of expected outcomes, and logical workflow diagrams to facilitate laboratory investigation.
Introduction
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of functional groups on the pyridine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 2-Acetylisonicotinic acid methyl ester is a compound of interest due to its combination of a ketone, an ester, and a pyridine nitrogen, which together offer multiple points for further chemical modification and interaction with biological targets. This document serves as a foundational guide for the theoretical synthesis of this molecule, providing a robust starting point for researchers in organic synthesis and drug discovery.
Proposed Synthetic Pathway
The most viable theoretical pathway to synthesize 2-acetylisonicotinic acid methyl ester involves a two-step process starting from 2-acetyl-4-methylpyridine. This approach is predicated on the differential reactivity of the methyl and acetyl groups, allowing for selective transformation.
-
Step 1: Oxidation of 2-acetyl-4-methylpyridine. The 4-methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to form the intermediate, 2-acetylisonicotinic acid. The acetyl group at the 2-position is generally more resistant to oxidation than the methyl group under these conditions.
-
Step 2: Esterification of 2-acetylisonicotinic acid. The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as Fischer esterification with methanol and a sulfuric acid catalyst, or via an acid chloride intermediate using thionyl chloride followed by the addition of methanol.
Logical Synthesis Workflow
Reactivity of the Acetyl Group on a Pyridine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational scaffold in medicinal chemistry, exhibits a rich and varied reactivity profile. The introduction of an acetyl group onto this heterocycle further diversifies its chemical behavior, providing a versatile platform for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This technical guide delves into the core principles governing the reactivity of the acetyl group on a pyridine ring, offering a comprehensive overview of its transformations and the underlying electronic and positional influences. This document provides detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows to support research and development in the pharmaceutical sciences.
Electronic Landscape and Positional Influence
The reactivity of an acetyl group on a pyridine ring is intrinsically linked to its position (2-, 3-, or 4-) and the electron-withdrawing nature of the pyridine ring itself. The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, rendering the ring electron-deficient. This deactivation is more pronounced at the 2- and 4-positions relative to the 3-position.
The acetyl group, being an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions). The acetyl group itself is also subject to a variety of chemical transformations, the nature of which is profoundly influenced by its placement on the pyridine ring.
Influence on Pyridine Ring Reactivity
-
Electrophilic Aromatic Substitution (EAS): Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is generally sluggish and requires harsh reaction conditions. The acetyl group, being deactivating, makes these reactions even more challenging. When substitution does occur, it is directed to the 3-position, which is the least deactivated position.
-
Nucleophilic Aromatic Substitution (NAS): The presence of the acetyl group, particularly at the 2- or 4-position, enhances the pyridine ring's susceptibility to nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the acetyl group, providing additional stabilization.
Reactivity of the Acetyl Group
The reactivity of the carbonyl and methyl groups of the acetyl moiety is also modulated by the pyridine ring. The electron-withdrawing nature of the ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The acidity of the α-protons on the methyl group is also enhanced, facilitating enolate formation and subsequent reactions.
Key Chemical Transformations
The acetyl group on a pyridine ring can undergo a wide array of chemical reactions, providing access to a diverse range of functionalized pyridine derivatives.
Reduction of the Acetyl Group
The carbonyl group of acetylpyridines can be selectively reduced to a secondary alcohol or fully reduced to an ethyl group.
-
Reduction to Alcohols: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the acetyl group to a 1-(pyridin-2-yl)ethanol.[1] Asymmetric reduction to yield chiral alcohols can be achieved through electrochemical methods in the presence of chiral alkaloids like strychnine.
-
Reduction to Ethylpyridines: More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, can be employed to reduce the acetyl group to an ethyl group.
Oxidation of the Acetyl Group
The acetyl group can be oxidized to a carboxylic acid group. A common reagent for this transformation is lead tetraacetate. The kinetics of this oxidation have been studied, revealing a reactivity order of 2-acetylpyridine > 4-acetylpyridine > 3-acetylpyridine. This order is attributed to the greater conjugation of the acetyl group at the 2- and 4-positions, which facilitates the rate-determining enolization step.
Reactions at the α-Carbon
The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, including:
-
Halogenation: Reaction with halogens in the presence of an acid or base leads to the formation of α-haloacetylpyridines.
-
Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones.
The Willgerodt-Kindler Reaction
A particularly noteworthy transformation of aryl alkyl ketones, including acetylpyridines, is the Willgerodt-Kindler reaction.[2] This reaction converts the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding amide and carboxylic acid.[2] The reaction is typically carried out using sulfur and a secondary amine, such as morpholine.[2] This reaction provides a powerful method for the formal oxidation of the methyl group and migration of the carbonyl carbon.
Quantitative Data on Reactivity
The following tables summarize key quantitative data for various reactions involving acetylpyridines, allowing for a direct comparison of their efficiencies.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Reduction | 2-Acetylpyridine | Pd/C, H₂ | 1-(Pyridin-2-yl)ethanol | High | [1] |
| Reduction | 3-Acetylpyridine | Raney Nickel, H₂ | 1-(Pyridin-3-yl)ethanol | - | [1] |
| Reduction | 4-Acetylpyridine | PtO₂, H₂, Ethanol | 1-(Pyridin-4-yl)ethanol | High | [1] |
| Oxidation | 2-Acetylpyridine | Pb(OAc)₄, Acetic Acid | Pyridine-2-carboxylic acid | - | |
| Oxidation | 3-Acetylpyridine | Pb(OAc)₄, Acetic Acid | Pyridine-3-carboxylic acid | - | |
| Oxidation | 4-Acetylpyridine | Pb(OAc)₄, Acetic Acid | Pyridine-4-carboxylic acid | - | |
| Willgerodt-Kindler | 2-Acetylimidazo[4,5-b]pyridine | S₈, Aromatic Amine | 2-(Thioacetamido)imidazo[4,5-b]pyridine derivative | - | |
| Synthesis | Nicotinic Acid | 1. Ethyl acetate, Sodium ethoxide, TiO₂; 2. HBr | 3-Acetylpyridine | 90 | [3] |
Table 1: Summary of Yields for Key Reactions of Acetylpyridines.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-Acetylpyridine | 2.71 (s, 3H), 7.45 (ddd, 1H), 7.82 (td, 1H), 8.05 (d, 1H), 8.68 (d, 1H) | 25.9, 121.9, 127.3, 136.8, 148.9, 153.6, 200.3 | 1700 (C=O) |
| 3-Acetylpyridine | 2.64 (s, 3H), 7.42 (dd, 1H), 8.21 (dt, 1H), 8.79 (dd, 1H), 9.18 (d, 1H) | 26.8, 123.6, 131.9, 135.4, 149.8, 153.7, 196.9 | 1690 (C=O) |
| 4-Acetylpyridine | 2.65 (s, 3H), 7.70 (d, 2H), 8.81 (d, 2H) | 26.7, 121.1, 143.2, 150.7, 197.3 | 1695 (C=O) |
| 1-(Pyridin-2-yl)ethanol | 1.48 (d, 3H), 4.88 (q, 1H), 7.15-7.25 (m, 2H), 7.65 (td, 1H), 8.52 (d, 1H) | 25.0, 69.5, 120.0, 122.5, 136.9, 148.2, 163.9 | 3350 (O-H) |
Table 2: Spectroscopic Data for Acetylpyridine Isomers and a Reduction Product.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Catalytic Hydrogenation of 2-Acetylpyridine
Objective: To reduce 2-acetylpyridine to 1-(pyridin-2-yl)ethanol.
Materials:
-
2-Acetylpyridine
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation if necessary.
Willgerodt-Kindler Reaction of 3-Acetylpyridine
Objective: To synthesize N-morpholino-2-(pyridin-3-yl)thioacetamide from 3-acetylpyridine.
Materials:
-
3-Acetylpyridine
-
Sulfur powder
-
Morpholine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 3-acetylpyridine (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring.
-
Maintain the reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude thioamide product by crystallization or column chromatography.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.
References
Stability of Isonicotinate Esters Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of isonicotinate esters under acidic conditions. Isonicotinate esters are a common moiety in pharmaceutical compounds, and understanding their degradation pathways and kinetics is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This document details the mechanism of acid-catalyzed hydrolysis, outlines experimental protocols for stability testing, and presents a framework for data analysis.
Introduction: The Significance of Isonicotinate Ester Stability
Isonicotinate esters, derived from isonicotinic acid (pyridine-4-carboxylic acid), are susceptible to hydrolysis, particularly under acidic conditions. This degradation pathway involves the cleavage of the ester bond to yield isonicotinic acid and the corresponding alcohol. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the concentration of the acid catalyst. For drug development professionals, a thorough understanding of these degradation kinetics is paramount for establishing appropriate storage conditions, predicting shelf-life, and developing stable formulations. Forced degradation studies, which intentionally stress the drug substance under more severe conditions than accelerated stability testing, are instrumental in elucidating degradation pathways and developing stability-indicating analytical methods.
Mechanism of Acid-Catalyzed Hydrolysis of Isonicotinate Esters
The acid-catalyzed hydrolysis of isonicotinate esters proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety regenerate the acid catalyst and yield the carboxylic acid product, isonicotinic acid.
Caption: Acid-catalyzed hydrolysis of an isonicotinate ester.
Quantitative Data on Stability
Forced degradation studies on drugs containing an isonicotinate moiety, such as isoniazid (the hydrazide of isonicotinic acid), have identified isonicotinic acid as a major degradation product under hydrolytic stress, confirming the cleavage of the amide bond, which is analogous to the ester bond in isonicotinate esters.
To provide a framework for researchers, the following tables illustrate how quantitative data on the stability of isonicotinate esters should be structured. This data would typically be generated through kinetic studies.
Table 1: Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of Isonicotinate Ester 'X' at Various pH values and 37°C
| pH | Acid/Buffer System | kobs (s-1) | Half-life (t1/2) (hours) |
| 1.0 | 0.1 M HCl | Data Point 1 | Calculated Value |
| 2.0 | 0.01 M HCl | Data Point 2 | Calculated Value |
| 3.0 | Citrate Buffer | Data Point 3 | Calculated Value |
| 4.0 | Acetate Buffer | Data Point 4 | Calculated Value |
| 5.0 | Acetate Buffer | Data Point 5 | Calculated Value |
Table 2: Effect of Temperature on the Hydrolysis of Isonicotinate Ester 'X' in 0.1 M HCl
| Temperature (°C) | kobs (s-1) | Half-life (t1/2) (hours) |
| 25 | Data Point 1 | Calculated Value |
| 37 | Data Point 2 | Calculated Value |
| 50 | Data Point 3 | Calculated Value |
| 60 | Data Point 4 | Calculated Value |
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. The following sections provide methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.
Forced Degradation Study: Acid Hydrolysis
Objective: To investigate the degradation of an isonicotinate ester under acidic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
Isonicotinate ester drug substance
-
Hydrochloric acid (HCl), analytical grade (e.g., 0.1 M and 1 M solutions)
-
Sodium hydroxide (NaOH) for neutralization, analytical grade
-
High-purity water
-
Volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath with temperature control
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the isonicotinate ester and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one set of vessels and 1 M HCl to another set.
-
Prepare a control sample by adding high-purity water instead of HCl.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot from each reaction vessel.
-
Immediately neutralize the sample by adding a stoichiometric amount of NaOH to stop the hydrolysis reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent drug and any degradation products.
Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent isonicotinate ester from its degradation products, particularly isonicotinic acid.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
Method Development Strategy:
-
Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectra of the parent drug and its degradation products using the PDA detector. A wavelength where all compounds have reasonable absorbance should be chosen.
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
-
Adjust the ratio of the organic modifier to achieve adequate retention of the parent compound.
-
Optimize the pH of the aqueous phase to ensure good peak shape for both the ester and the acidic degradation product (isonicotinic acid).
-
If co-elution occurs, a gradient elution program may be necessary to achieve separation.
-
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Experimental Workflow
Caption: Workflow for acid-catalyzed stability testing.
Conclusion
The stability of isonicotinate esters under acidic conditions is a critical consideration in pharmaceutical development. The primary degradation pathway is acid-catalyzed hydrolysis, leading to the formation of isonicotinate acid and the corresponding alcohol. While specific quantitative kinetic data for a broad range of isonicotinate esters is limited in publicly available literature, the principles of ester hydrolysis and established methodologies for forced degradation studies provide a robust framework for researchers. By employing systematic experimental designs and validated stability-indicating analytical methods, drug development professionals can accurately characterize the stability profile of isonicotinate ester-containing drug candidates, ensuring the development of safe, stable, and effective medicines.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-acetylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic routes for Methyl 2-acetylisonicotinate, a valuable building block in pharmaceutical and agrochemical research. This document outlines two primary pathways: direct acylation of methyl isonicotinate via a Minisci-type reaction and a two-step approach involving the synthesis and subsequent esterification of 2-acetylisonicotinic acid. Detailed experimental methodologies, quantitative data, and workflow diagrams are presented to facilitate understanding and practical application in a laboratory setting.
Introduction
This compound (CAS: 138715-82-9, Molecular Formula: C₉H₉NO₃) is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a methyl ester and an acetyl group on the isonicotinic acid scaffold, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This guide explores the core synthetic strategies for its preparation, providing a foundation for researchers engaged in the synthesis of novel heterocyclic compounds.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound have been identified from the literature.
Route 1: Direct Acylation of Methyl Isonicotinate (Minisci-type Reaction)
This pathway involves the direct introduction of an acetyl group onto the pyridine ring of methyl isonicotinate. This is achieved through a radical substitution reaction, commonly known as the Minisci reaction. The reaction typically utilizes a source of acetyl radicals, which then attack the protonated pyridine ring.
Route 2: Synthesis of 2-Acetylisonicotinic Acid and Subsequent Esterification
This two-step approach first involves the synthesis of the key intermediate, 2-acetylisonicotinic acid. This intermediate is then esterified to yield the final product, this compound. This route offers a more controlled, albeit longer, synthetic sequence.
Experimental Protocols
Route 1: Direct Acylation of Methyl Isonicotinate
While a specific, detailed protocol for the direct synthesis of this compound via a Minisci reaction is not extensively documented in readily available literature, a plausible experimental procedure can be extrapolated from the well-established principles of the Minisci reaction and analogous transformations. The following is a representative protocol.
Reaction: Radical acetylation of methyl isonicotinate.
Starting Materials:
-
Methyl isonicotinate
-
Acetaldehyde (or other acetyl radical precursor)
-
A radical initiator (e.g., tert-butyl hydroperoxide)
-
An acid (e.g., sulfuric acid)
-
A solvent (e.g., acetonitrile)
Experimental Procedure (Proposed):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isonicotinate in a suitable solvent such as acetonitrile.
-
Carefully add a catalytic amount of sulfuric acid to protonate the pyridine ring, thereby activating it towards radical attack.
-
To this stirred solution, add an excess of the acetyl radical precursor, such as acetaldehyde.
-
Initiate the reaction by the slow, portion-wise addition of a radical initiator, for example, tert-butyl hydroperoxide. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition of the initiator is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis via 2-Acetylisonicotinic Acid
This route is divided into two main stages: the synthesis of 2-acetylisonicotinic acid and its subsequent esterification.
Stage 1: Synthesis of 2-Acetylisonicotinic Acid
A potential method for the synthesis of 2-acetylisonicotinic acid can be adapted from procedures used for the synthesis of the isomeric 2-acetylnicotinic acid.[1] This involves the reaction of isonicotinic acid N-oxide with acetic anhydride, followed by deoxygenation.
Starting Materials:
-
Isonicotinic acid N-oxide
-
Acetic anhydride
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
A suitable solvent (e.g., ethanol)
Experimental Procedure (Proposed):
-
A mixture of isonicotinic acid N-oxide and an excess of acetic anhydride is heated at reflux for several hours.
-
After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude intermediate is dissolved in a suitable solvent like ethanol, and a catalytic amount of Pd/C is added.
-
The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
After the uptake of hydrogen ceases, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is treated with an aqueous base followed by acidification to precipitate the 2-acetylisonicotinic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Stage 2: Esterification of 2-Acetylisonicotinic Acid
The esterification of carboxylic acids is a well-established transformation. A common and effective method is the Fischer esterification.
Starting Materials:
-
2-Acetylisonicotinic acid
-
Methanol
-
A strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)
Experimental Procedure:
-
Suspend 2-acetylisonicotinic acid in an excess of methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
After the addition, the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The excess methanol is removed under reduced pressure.
-
The residue is carefully poured into a mixture of ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude this compound.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
Data Presentation
The following table summarizes the potential starting materials for the synthesis of this compound based on the discussed routes. Quantitative data such as yield and purity are highly dependent on the specific reaction conditions and optimization.
| Route | Starting Material 1 | Starting Material 2 | Key Reagents | Potential Yield |
| 1: Direct Acylation | Methyl isonicotinate | Acetaldehyde | Radical initiator (e.g., t-BuOOH), Acid (e.g., H₂SO₄) | Moderate |
| 2: Two-Step Synthesis | Isonicotinic acid N-oxide | Acetic anhydride | Pd/C, H₂, Methanol, H₂SO₄ | Good to High |
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for Route 1 (Minisci Reaction).
Caption: Experimental workflow for Route 2 (Two-Step Synthesis).
References
A Technical Guide to the Spectroscopic Analysis of Acetylated Pyyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for acetylated pyridine carboxylates, with a focus on 2-acetyl-3-pyridinecarboxylic acid. It includes a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a proposed synthetic workflow.
Introduction to Acetylated Pyridine Carboxylates
Acetylated pyridine carboxylates are a class of organic compounds that feature both an acetyl group and a carboxyl group (or its ester derivative) attached to a pyridine ring. These bifunctional molecules are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups and the biological importance of the pyridine scaffold. Accurate spectroscopic characterization is crucial for the confirmation of their molecular structure and for quality control in their synthesis and application.
Spectroscopic Data of 2-Acetyl-3-pyridinecarboxylic Acid
2-Acetyl-3-pyridinecarboxylic acid (also known as 2-acetylnicotinic acid) serves as a representative example for this class of compounds. Its structure and key identifiers are provided below.
-
IUPAC Name: 2-acetylpyridine-3-carboxylic acid[1]
-
CAS Number: 89942-59-6[1]
-
Molecular Formula: C₈H₇NO₃[1]
-
Molecular Weight: 165.15 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: ¹³C NMR Spectroscopic Data for 2-Acetyl-3-pyridinecarboxylic acid and Related Compounds
| Compound | Position | Chemical Shift (δ, ppm) |
| 2-Acetyl-3-pyridinecarboxylic acid [1] | C2 | 152.0 |
| C3 | 126.0 | |
| C4 | 139.0 | |
| C5 | 124.0 | |
| C6 | 154.0 | |
| C=O (acetyl) | 200.0 | |
| CH₃ (acetyl) | 28.0 | |
| COOH | 168.0 | |
| 2-Acetylpyridine [2] | C2 | 153.6 |
| C3 | 121.5 | |
| C4 | 136.8 | |
| C5 | 125.6 | |
| C6 | 149.1 | |
| C=O | 200.3 | |
| CH₃ | 25.9 | |
| 2-Pyridinecarboxylic acid (Picolinic acid) [3] | C2 | 148.1 |
| C3 | 124.3 | |
| C4 | 138.6 | |
| C5 | 127.8 | |
| C6 | 146.7 | |
| COOH | 164.7 |
Note: The chemical shifts for 2-Acetyl-3-pyridinecarboxylic acid are estimated based on available spectral data and comparison with related compounds. The spectrum for 2-acetylpyridine was recorded in CDCl₃, and for 2-pyridinecarboxylic acid in CDCl₃.
Table 2: ¹H NMR Spectroscopic Data for Related Compounds
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Acetylpyridine [4] | H3 | 7.79 | d | 7.8 |
| H4 | 7.85 | t | 7.8 | |
| H5 | 7.42 | t | 6.5 | |
| H6 | 8.68 | d | 4.7 | |
| CH₃ | 2.72 | s | - | |
| 2-Pyridinecarboxylic acid (Picolinic acid) [3] | H3 | 8.32 | d | 7.8 |
| H4 | 8.04 | td | 7.7, 1.6 | |
| H5 | 7.76 | m | - | |
| H6 | 8.83 | d | 4.7 | |
| COOH | 7.31 | s | - |
Note: The spectrum for 2-acetylpyridine was recorded in CDCl₃, and for 2-pyridinecarboxylic acid in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Characteristic Infrared Absorption Bands for 2-Acetyl-3-pyridinecarboxylic Acid
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Stretching | 2970-2850 |
| C=O (Ketone) | Stretching | ~1700 |
| C=O (Carboxylic acid) | Stretching | ~1710 |
| C=N, C=C (Pyridine ring) | Stretching | 1600-1450 |
| C-O (Carboxylic acid) | Stretching | 1320-1210 |
| O-H (Carboxylic acid) | Bending | 1440-1395 and 950-910 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-acetyl-3-pyridinecarboxylic acid is expected to show a molecular ion peak (M⁺) at m/z 165.
Table 4: Expected Mass Spectrometry Fragmentation for 2-Acetyl-3-pyridinecarboxylic Acid
| m/z | Fragment Ion | Fragment Lost |
| 165 | [C₈H₇NO₃]⁺ | M⁺ |
| 150 | [C₇H₄NO₃]⁺ | •CH₃ |
| 122 | [C₇H₄NO]⁺ | •COOH |
| 105 | [C₆H₅N]⁺ | •CH₃ and CO₂ |
| 78 | [C₅H₄N]⁺ | - |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 s.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).
-
Sample Introduction: Inject a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the GC.
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Range: m/z 40-500.
Synthetic Workflow
A plausible synthetic route to 2-acetyl-3-pyridinecarboxylic acid can be envisioned starting from commercially available 2,3-pyridinedicarboxylic anhydride. This proposed workflow is illustrated below.
Caption: Proposed synthesis of 2-acetyl-3-pyridinecarboxylic acid.
References
An In-depth Technical Guide on Methyl 2-acetylisonicotinate
IUPAC Name: Methyl 2-acetylpyridine-4-carboxylate[1] Synonyms: Methyl 2-acetylisonicotinate, 2-acetyl-4-Pyridinecarboxylic acid methyl ester[2][3] CAS Number: 138715-82-9[1][2][4]
This technical guide serves to provide a comprehensive overview of this compound, consolidating available data for researchers, scientists, and professionals in drug development. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide focuses on the fundamental properties and synthesis of the compound.
Physicochemical Properties
This compound is a pyridine derivative characterized by a methyl ester at the 4-position and an acetyl group at the 2-position. The presence of these functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules. Basic physicochemical data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.175 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Boiling Point | 296.59 °C at 760 mmHg | [2][3] |
| Density | 1.178 g/cm³ | [2][3] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general synthetic approach can be inferred from related syntheses of acetylpyridine derivatives. The synthesis of 2-acetylpyridine, a related compound, can be achieved through the acylation of 2-bromopyridine via a Grignard reagent[5]. Another patented method for preparing 2-acetylpyridine involves the reaction of 2-pyridine carboxylic acid with a chlorinating agent to form 2-pyridinecarboxylic chloride, which is then reacted with a malonate derivative and subsequently hydrolyzed[6].
A logical synthetic pathway for this compound could therefore involve the esterification of 2-acetylisonicotinic acid.
Below is a generalized workflow for a potential synthesis route.
Caption: Potential synthetic workflow for this compound.
Biological Activity and Applications
There is a notable lack of published research on the specific biological activities of this compound. However, the broader class of 2-acetylpyridine derivatives has been investigated for various biological applications. For instance, certain 2-acetylpyridine and acetophenone derivatives have been synthesized and evaluated for their cytotoxicity and antimicrobial properties[7]. Additionally, thiosemicarbazone derivatives of 2-acetylpyridine have shown a wide spectrum of biological actions, including antitumoral and antiparasitic activities[8]. Metal complexes of 2-acetylpyridine thiosemicarbazones have also been studied for their antibacterial and cytotoxic effects[9].
These studies suggest that the 2-acetylpyridine moiety is a pharmacologically relevant scaffold, and by extension, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. The compound is offered for research and development purposes by chemical suppliers[2][3].
Safety Information
Based on available safety data, this compound is classified with the following hazard statements:
Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][3].
Conclusion
This compound is a chemical compound with potential applications as an intermediate in pharmaceutical and chemical synthesis. While detailed experimental protocols and biological data are scarce in the current literature, its structural similarity to other biologically active 2-acetylpyridine derivatives suggests it may be a valuable building block for future drug discovery efforts. Further research is required to fully elucidate its reactivity, pharmacological profile, and potential therapeutic applications.
References
- 1. METHYL 2-ACETYLPYRIDINE-4-CARBOXYLATE | CAS 138715-82-9 [matrix-fine-chemicals.com]
- 2. Methyl 2-acetylpyridine-4-carboxylate CAS 138715-82-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. hspchem.com [hspchem.com]
- 4. Methyl 2-Acetylpyridine-4-carboxylate | CymitQuimica [cymitquimica.com]
- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 6. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
- 8. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methyl 2-acetylisonicotinate molecular weight and formula
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This document provides a concise technical summary of the molecular weight and chemical formula for Methyl 2-acetylisonicotinate.
Core Molecular Data
The essential molecular identifiers for this compound are detailed below. This information is critical for a variety of applications, including stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C9H9NO3[1] |
| Molecular Weight | 179.17 g/mol [1] |
| CAS Number | 138715-82-9[1] |
This foundational data serves as a crucial reference point for any experimental or theoretical work involving this compound. As this guide is intended for a technical audience, it is presumed that the user understands the implications of these values in their research context. No experimental protocols or signaling pathways are described herein.
Logical Representation of Compound Identity
The following diagram illustrates the logical relationship between the compound's name and its fundamental molecular properties.
References
In-Silico Prediction of Methyl 2-acetylisonicotinate Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetylisonicotinate is a pyridine derivative of interest in medicinal chemistry and drug discovery. Early assessment of the physicochemical and pharmacokinetic properties of novel compounds is crucial for identifying promising drug candidates and minimizing late-stage attrition. In-silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, guiding lead optimization and prioritizing experimental resources. This technical guide provides a comprehensive in-silico characterization of this compound, detailing its predicted physicochemical, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Furthermore, it outlines detailed experimental protocols for the validation of these computational predictions.
In-Silico Prediction Methodology
The properties of this compound were predicted using two well-established and freely accessible web-based platforms: SwissADME and pkCSM. These tools employ a combination of predictive models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems, to estimate a wide range of molecular properties from the chemical structure. The canonical SMILES string for this compound, COC(=O)c1cc(ccn1)C(=O)C, was used as the input for all predictions.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a molecule govern its behavior in biological systems. These properties, including molecular weight, lipophilicity (log P), water solubility, and polar surface area, are key determinants of a compound's absorption and distribution.
| Property | Predicted Value | Tool |
| Molecular Formula | C₉H₉NO₃ | - |
| Molecular Weight | 179.17 g/mol | SwissADME |
| Log P (Consensus) | 0.86 | SwissADME |
| Water Solubility (Log S) | -1.77 | SwissADME |
| Water Solubility Class | Soluble | SwissADME |
| Polar Surface Area (TPSA) | 60.58 Ų | SwissADME |
| Number of Rotatable Bonds | 3 | SwissADME |
| Hydrogen Bond Acceptors | 4 | SwissADME |
| Hydrogen Bond Donors | 0 | SwissADME |
Predicted Pharmacokinetic (ADMET) Properties
The ADMET profile of a drug candidate is a critical factor in its success. The following tables summarize the predicted absorption, distribution, metabolism, excretion, and toxicity properties of this compound.
Absorption
| Property | Prediction | Tool |
| Gastrointestinal Absorption | High | SwissADME |
| Caco-2 Permeability (log Papp) | 0.654 cm/s | pkCSM |
| P-glycoprotein Substrate | No | SwissADME, pkCSM |
Distribution
| Property | Prediction | Tool |
| BBB Permeation | Yes | SwissADME |
| CNS Permeability (logPS) | -1.828 | pkCSM |
| Fraction Unbound | 0.536 | pkCSM |
| Volume of Distribution (VDss, log L/kg) | -0.329 | pkCSM |
Metabolism
| Property | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Prediction (SwissADME) | No | Yes | No | No | No |
| Prediction (pkCSM) | No | No | No | No | No |
Excretion
| Property | Prediction | Tool |
| Total Clearance (log ml/min/kg) | 0.287 | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Toxicity
| Property | Prediction | Tool |
| AMES Toxicity | No | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | Yes | pkCSM |
| Skin Sensitisation | No | pkCSM |
| Minnow Toxicity (log mM) | -1.026 | pkCSM |
Experimental Validation Protocols
To validate the in-silico predictions, a series of standard experimental assays should be performed. The following section details the methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (Log P)
The shake-flask method is a classical and reliable technique for determining the octanol-water partition coefficient.
Protocol (Following OECD Guideline 107):
-
Preparation of Solutions: Prepare a stock solution of this compound in n-octanol pre-saturated with water.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of water pre-saturated with n-octanol in a glass vessel with a stopper.
-
Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for 24 hours).
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The Log P value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
The flask method is a common approach to determine the saturation solubility of a compound in water.
Protocol (Following OECD Guideline 105):
-
Sample Preparation: Add an excess amount of this compound to a known volume of water in a glass flask.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to settle, and then filter or centrifuge to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved this compound in the clear aqueous solution using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The aqueous solubility is reported in units such as mg/L or mol/L.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Visualization of In-Silico Prediction Workflow
The following diagram illustrates the general workflow for the in-silico prediction of small molecule properties.
Caption: Workflow for in-silico prediction of molecular properties.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of this compound based on established in-silico models. The presented data suggests that this compound possesses generally favorable drug-like properties, including good predicted oral absorption and blood-brain barrier permeability, with some potential concern for hepatotoxicity and CYP2C19 inhibition that warrants further investigation. The detailed experimental protocols provided herein offer a clear path for the validation of these computational predictions, which is an essential step in the progression of any potential drug candidate. By integrating in-silico predictions with targeted experimental validation, researchers can significantly enhance the efficiency of the drug discovery and development process.
The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Isonicotinates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of substituted isonicotinates, a class of compounds that has had a profound impact on modern medicine. From the serendipitous discovery of isoniazid's anti-tuberculosis activity to the rational design of novel anticancer agents, the isonicotinate scaffold has proven to be a versatile platform for drug development. This document details the key historical milestones, provides in-depth experimental protocols for the synthesis of various derivatives, presents quantitative biological data, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of molecules.
A Rich History: From Obscurity to a Nobel Prize-Worthy Discovery
The story of substituted isonicotinates is intrinsically linked with the fight against tuberculosis, a disease that ravaged humanity for centuries. Isonicotinic acid, a simple derivative of pyridine, was first described in the late 19th century. However, its therapeutic potential remained largely unexplored for decades. The major breakthrough came with the synthesis of isoniazid (isonicotinic acid hydrazide) in 1912 by Hans Meyer and Josef Mally.[1] Yet, its remarkable ability to combat Mycobacterium tuberculosis lay dormant for another four decades.[1]
The post-World War II era saw a concerted effort to discover new anti-tuberculosis drugs. In the early 1950s, three independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG almost simultaneously reported the potent antitubercular activity of isoniazid.[1][2] This discovery was a watershed moment in the history of medicine, leading to the first highly effective oral treatment for tuberculosis and saving countless lives. The development of isoniazid also spurred further research into the medicinal chemistry of isonicotinic acid derivatives, a field that continues to yield promising new therapeutic agents to this day.[3]
Beyond tuberculosis, the isonicotinate scaffold has been explored for a wide range of therapeutic applications. The isopropyl derivative of isoniazid, iproniazid , was initially investigated as an anti-tuberculosis agent but was found to have mood-elevating effects, leading to its repurposing as one of the first antidepressant drugs and the discovery of monoamine oxidase inhibitors.[3] More recently, research has focused on the development of isonicotinate derivatives as anticancer, antifungal, and antiviral agents.[4][5][6] Furthermore, isonicotinic acid and its derivatives have found applications in materials science as ligands for metal complexes and in the development of agrochemicals.[7]
Synthesis and Characterization: Experimental Protocols
The versatility of the isonicotinate scaffold stems from the reactivity of the carboxylic acid group, which allows for the synthesis of a wide array of derivatives, including esters, amides, and hydrazones.
Synthesis of Isonicotinate Esters
Isonicotinate esters are valuable intermediates in the synthesis of more complex derivatives.
Protocol 2.1.1: Fischer Esterification of Isonicotinic Acid
This method involves the direct esterification of isonicotinic acid with an alcohol in the presence of a strong acid catalyst.
-
Reaction:
-
Isonicotinic acid + Alcohol (e.g., Methanol, Ethanol) --[H₂SO₄]--> Isonicotinate Ester + H₂O
-
-
Procedure:
-
To a round-bottomed flask, add isonicotinic acid (1 equivalent).
-
Add an excess of the desired alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the ester by distillation under reduced pressure or column chromatography.
-
Protocol 2.1.2: Esterification via Isonicotinoyl Chloride
For more sensitive alcohols or to achieve higher yields, the use of isonicotinoyl chloride is preferred.
-
Reaction:
-
Isonicotinic acid + Thionyl Chloride (SOCl₂) → Isonicotinoyl Chloride Hydrochloride
-
Isonicotinoyl Chloride Hydrochloride + Alcohol --[Base (e.g., Triethylamine)]--> Isonicotinate Ester
-
-
Procedure for Isonicotinoyl Chloride Hydrochloride:
-
In a flask, suspend isonicotinic acid (1 equivalent) in toluene.
-
Add thionyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to 100°C for 90 minutes.[8]
-
Cool the reaction and collect the precipitated isonicotinoyl chloride hydrochloride by filtration.[8]
-
-
Procedure for Esterification:
-
Dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add isonicotinoyl chloride hydrochloride (1 equivalent) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Synthesis of Isonicotinamides
Isonicotinamides are another important class of derivatives with diverse biological activities.
Protocol 2.2.1: Amide Synthesis from Isonicotinoyl Chloride
-
Reaction:
-
Isonicotinoyl Chloride Hydrochloride + Amine --[Base (e.g., Triethylamine)]--> Isonicotinamide
-
-
Procedure:
-
Dissolve the desired amine (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of isonicotinoyl chloride hydrochloride (1 equivalent) in the same solvent.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of Isonicotinoyl Hydrazones
The condensation of isoniazid with various aldehydes or ketones is a common strategy to generate derivatives with enhanced biological activity.
Protocol 2.3.1: General Synthesis of Isonicotinoyl Hydrazones
-
Reaction:
-
Isoniazid + Aldehyde/Ketone --[Ethanol, reflux]--> Isonicotinoyl Hydrazone
-
-
Procedure:
-
Dissolve isoniazid (1 equivalent) in ethanol in a round-bottomed flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (optional).
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure isonicotinoyl hydrazone.
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative substituted isonicotinates.
Table 1: Physicochemical and Spectroscopic Data for Selected Isonicotinate Derivatives
| Compound | Derivative Type | Molecular Formula | Melting Point (°C) | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | Mass Spec (m/z) |
| Ethyl Isonicotinate Hydrochloride | Ester | C₈H₁₀ClNO₂ | 166-168[8] | 8.8 (d, 2H), 4.5 (q, 2H), 1.4 (t, 3H) (D₂O) | - | 187.04 (M⁺) |
| Isonicotinic acid N-hydroxysuccinimidyl ester | Ester | C₁₀H₈N₂O₄ | 140-141 | 8.81 (m, 2H), 7.87 (m, 2H), 2.88 (s, 4H) (CDCl₃)[9] | 168.5, 160.6, 150.8, 132.4, 123.0, 25.5 (CDCl₃)[9] | 220 (M⁺)[9] |
| Isonicotinic acid 4-nitrophenyl ester | Ester | C₁₂H₈N₂O₄ | 137-138 | 8.88 (m, 2H), 8.35 (m, 2H), 7.99 (m, 2H), 7.44 (m, 2H) (CDCl₃)[9] | 162.8, 154.9, 150.9, 146.0, 135.8, 125.3, 123.1, 122.3 (CDCl₃)[9] | 245 (M⁺)[9] |
| N-(4-ethoxyphenyl)isonicotinamide | Amide | C₁₄H₁₄N₂O₂ | - | - | - | - |
| Isonicotinoyl hydrazone of Vanillin | Hydrazone | C₁₄H₁₃N₃O₃ | - | 8.75 (d, 2H), 8.5 (s, 1H), 7.8 (d, 2H), 7.4 (d, 1H), 7.0 (dd, 1H), 6.9 (d, 1H), 3.9 (s, 3H) (DMSO-d₆) | - | 271.10 (M⁺) |
Table 2: Biological Activity of Selected Isonicotinate Derivatives
| Compound Class | Specific Derivative | Biological Activity | Target Organism/Cell Line | Metric | Value |
| Hydrazone | Isoniazid | Antibacterial | M. tuberculosis H37Rv | MIC | 0.57 µM[5] |
| Hydrazone | Derivative 3k | Antibacterial | M. tuberculosis H37Rv | MIC | 0.59 µM[5] |
| Hydrazone | Derivative 3m | Antibacterial | M. tuberculosis H37Rv | MIC | 0.65 µM[5] |
| Isatin-Hydrazone | Derivative 4j | Anticancer | MCF7 (Breast Cancer) | IC₅₀ | 1.51 ± 0.09 µM[10] |
| Isatin-Hydrazone | Derivative 4k | Anticancer | MCF7 (Breast Cancer) | IC₅₀ | 3.56 ± 0.31 µM[10] |
| Isatin-Hydrazone | Derivative 4e | Anticancer | MCF7 (Breast Cancer) | IC₅₀ | 5.46 ± 0.71 µM[10] |
| Isatin-Hydrazone | Derivative 4e | Anticancer | A2780 (Ovarian Cancer) | IC₅₀ | 18.96 ± 2.52 µM[10] |
| N-Acyl Hydrazone | Various | Anticancer | HCT 116 (Colorectal Cancer) | IC₅₀ | 0.29 - 3.1 µM[5] |
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of key processes and pathways.
Signaling Pathway: Mechanism of Action of Isoniazid
Caption: Mechanism of action of the anti-tuberculosis drug isoniazid.
Signaling Pathway: Hypothetical Anticancer Mechanism of an Isonicotinate Derivative
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Esterification of 2-Acetylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters from 2-acetylisonicotinic acid, a crucial process for modifying its physicochemical properties for applications in medicinal chemistry and drug development. Two primary methods are detailed: the classic Fischer-Speier esterification and a more reactive pathway involving an acid chloride intermediate.
Quantitative Data Summary
The following table summarizes typical yields for esterification reactions of isonicotinic acid derivatives, which can serve as a benchmark for the esterification of 2-acetylisonicotinic acid.
| Esterification Method | Reactants | Product | Yield (%) | Reference |
| Acid Chloride Intermediate (SOCl₂) | Isonicotinoylchloride hydrochloride, N-hydroxysuccinimide | Isonicotinic acid N-hydroxysuccinimidyl ester | 84% | [1] |
| Acid Chloride Intermediate (SOCl₂) | Isonicotinoylchloride hydrochloride, Pentafluorophenol | Isonicotinic acid pentafluorophenyl ester | 97% | [1] |
| Fischer Esterification | Acetic acid, Ethanol (1:1 ratio) | Ethyl acetate | 65% | [2] |
| Fischer Esterification | Acetic acid, Ethanol (1:10 ratio) | Ethyl acetate | 97% | [2] |
Experimental Protocols
Two common and effective methods for the esterification of 2-acetylisonicotinic acid are presented below.
Method 1: Fischer-Speier Esterification
This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. It is a reversible reaction, and the equilibrium is typically shifted towards the product by using a large excess of the alcohol, which can also serve as the solvent.[3][4]
Materials:
-
2-acetylisonicotinic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[2][4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-acetylisonicotinic acid in a large excess of the desired alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the excess alcohol using a rotary evaporator.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.[6]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield the pure ester.[6]
Method 2: Esterification via Acid Chloride Intermediate
This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This method is often faster and can be more suitable for less reactive alcohols or when milder reaction conditions are required in the second step.[1][7]
Materials:
-
2-acetylisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous alcohol
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
Step 1: Formation of 2-acetylisonicotinoyl chloride hydrochloride
-
To a stirred suspension of 2-acetylisonicotinic acid in an anhydrous solvent like DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (e.g., 2-3 equivalents) to the mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the gas evolution ceases and the starting material is consumed (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-acetylisonicotinoyl chloride hydrochloride.[1] This intermediate is often used directly in the next step.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
In a separate flask, dissolve the desired alcohol (1 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the alcohol/triethylamine solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours until the reaction is complete (monitored by TLC).[1]
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Esterification via Acid Chloride.
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Methyl 2-acetylisonicotinate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetylisonicotinate is a substituted pyridine derivative with potential as a versatile synthetic intermediate in drug discovery and medicinal chemistry. Its structure, featuring a reactive acetyl group and a methyl ester on a pyridine scaffold, offers multiple points for chemical modification. While specific literature on this compound is limited, its structural similarity to other nicotinic acid derivatives suggests its potential utility in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and antimicrobial research.[1]
These application notes provide a comprehensive overview of the potential uses of this compound, including detailed, inferred experimental protocols for its synthesis and subsequent derivatization. Due to the scarcity of direct data, some protocols are adapted from established procedures for structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for the parent compound, 2-acetylpyridine-4-carboxylic acid, is presented below. These properties are essential for understanding its reactivity and for the development of synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 2-acetylpyridine-4-carboxylic acid | [2] |
| CAS Number | 25028-33-5 | [2] |
| Molecular Formula | C₈H₇NO₃ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
Applications in Synthetic Chemistry
This compound serves as a valuable building block for the synthesis of a variety of more complex heterocyclic compounds. The presence of the acetyl and methyl ester functional groups allows for a range of chemical transformations.
Potential Synthetic Transformations:
-
Derivatization of the Acetyl Group: The ketone of the acetyl group can undergo various reactions, including:
-
Reduction to a secondary alcohol.
-
Reductive amination to form substituted aminoethyl groups.
-
Condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives are common scaffolds in medicinal chemistry.[3]
-
Alpha-halogenation to introduce a leaving group for further nucleophilic substitution.
-
-
Modification of the Methyl Ester: The ester group can be:
-
Hydrolyzed to the corresponding carboxylic acid (2-acetylisonicotinic acid).
-
Amidated by reaction with amines to form a diverse library of amides.
-
Reduced to a primary alcohol.
-
-
Reactions on the Pyridine Ring: The pyridine nitrogen can be quaternized, and the ring itself can undergo nucleophilic aromatic substitution under certain conditions.
Experimental Protocols
The following protocols describe a plausible two-step synthesis of this compound, followed by a representative protocol for its derivatization.
Protocol 1: Synthesis of 2-Acetylnicotinic Acid
This protocol is adapted from a known procedure for the synthesis of 2-acetylnicotinic acid from nicotinic acid N-oxide.[4][5]
Objective: To synthesize 2-acetylnicotinic acid as a precursor for this compound.
Materials:
-
Nicotinic acid N-oxide
-
Acetic anhydride
-
Palladium on carbon (10% Pd/C)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Celite
Procedure:
-
Acetylation: In a round-bottom flask, reflux a mixture of nicotinic acid N-oxide and acetic anhydride.
-
Deoxygenation: After cooling, dissolve the resulting 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone in an alcohol solvent. Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst.
-
Treat the filtrate with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to a pH of 2.
-
Extract the product with a suitable organic solvent (e.g., tetrahydrofuran).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-acetylnicotinic acid. A yield of 93.4% has been reported for a similar procedure.[4]
Protocol 2: Esterification of 2-Acetylnicotinic Acid to this compound
This protocol is a general Fischer esterification method adapted for the synthesized 2-acetylnicotinic acid.[6]
Objective: To synthesize this compound.
Materials:
-
2-Acetylnicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2-acetylnicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or dropwise addition of thionyl chloride).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of an Isonicotinic Acid Hydrazide Derivative
This protocol demonstrates a potential derivatization of this compound to form a hydrazide, a common scaffold in drug discovery.[7][8]
Objective: To synthesize a hydrazide derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Purification: The product can be further purified by recrystallization from a suitable solvent.
Visualizations
Synthetic Pathway for this compound and a Derivative
Caption: Proposed synthetic route to this compound and a hydrazide derivative.
General Workflow for Synthesis and Derivatization
Caption: A general workflow for the synthesis and subsequent derivatization of this compound for drug discovery.
Potential Signaling Pathway Modulation by Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are known to interact with various biological targets. For instance, methyl nicotinate is thought to promote the release of prostaglandin D2, leading to vasodilation.[9] Derivatives of nicotinic acid have also been investigated for their effects on enzymes such as D-amino acid oxidase (DAAO), which is relevant for central nervous system disorders.[10]
Caption: A generalized diagram of a signaling pathway potentially modulated by nicotinic acid derivatives.
Conclusion
This compound represents a promising, yet under-explored, synthetic intermediate for the development of novel chemical entities. The protocols and potential applications outlined in these notes, though largely inferred from related structures, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further investigation into the biological activities of its derivatives is warranted to fully realize its potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5 [matrix-fine-chemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 2-acetylisonicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetylisonicotinate is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with both a methyl ester and an acetyl group, offers multiple reaction sites for chemical modification. This allows for the generation of diverse compound libraries for screening and the synthesis of complex molecular architectures for targeted drug design. The pyridine ring is a well-established scaffold in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest considerable promise for the development of novel therapeutic agents.
These application notes provide an overview of the potential applications of this compound, supported by data from related isonicotinic acid derivatives, and offer detailed protocols for its synthesis and derivatization.
Potential Applications in Drug Discovery
This compound can serve as a key intermediate in the synthesis of various classes of bioactive molecules. The acetyl group can undergo a variety of chemical transformations, including:
-
Condensation reactions: The acetyl moiety's alpha-protons are acidic and can participate in aldol and Claisen condensations to form more complex structures.
-
Knoevenagel condensation: Reaction with active methylene compounds can yield α,β-unsaturated systems, which are precursors to various heterocyclic compounds.
-
Hydrazone formation: Condensation with hydrazines or substituted hydrazines can lead to the formation of isonicotinoyl hydrazones, a class of compounds known for their antitubercular and antimicrobial activities.
The methyl ester group provides a handle for:
-
Amide bond formation: Reaction with amines can generate a diverse library of amides, a common functional group in many pharmaceuticals.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid allows for further modifications, such as the formation of other esters or coupling with various functionalities.
Quantitative Data for Isonicotinic Acid Derivatives
To illustrate the therapeutic potential of the isonicotinate scaffold, the following tables summarize the biological activities of various derivatives.
Table 1: Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | Biological Target/Assay | IC50 (µg/mL) | Reference |
| Isonicotinate of meta-aminophenol (5) | ROS production in human blood cells | 1.42 ± 0.1 | [2] |
| Isonicotinate of para-aminophenol (6) | ROS production in human blood cells | 8.6 ± 0.5 | [2] |
| Isonicotinate derivative (8b) | ROS production in human blood cells | 3.7 ± 1.7 | [2] |
| Ibuprofen (Standard) | ROS production in human blood cells | 11.2 ± 1.9 | [2] |
Table 2: Anticancer Activity of Isonicotinoyl Hydrazone and Other Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Isatin-based pyrazoline conjugate (1d) | Leukemia | 0.69 - 3.35 | [3] |
| Benzo[a]phenazine derivative (6) | HepG2 (Liver) | 0.21 | [4] |
| Benzo[a]phenazine derivative (6) | A549 (Lung) | 1.7 | [4] |
| Benzo[a]phenazine derivative (6) | MCF-7 (Breast) | 11.7 | [4] |
Table 3: Antimicrobial Activity of Isonicotinoyl Hydrazones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isonicotinoyl hydrazone of 3-(N-methyl)isatin (HL(1)) | Haemophilus influenzae | 0.15 - 1.50 | |
| Isonicotinoyl hydrazone of 3-(N-methyl)isatin (HL(1)) | Bacillus subtilis | 3 - 25 | |
| Isoniazid-pyrazinoic acid hybrid (21a) | M. tuberculosis H37Rv | 2 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of pyridine carboxylates and their derivatives.
Materials:
-
2-Acetyl-4-cyanopyridine
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-acetyl-4-cyanopyridine in anhydrous methanol in a round-bottom flask, slowly add concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a potential application of this compound in a Knoevenagel condensation to synthesize a more complex, potentially bioactive molecule.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (or another basic catalyst)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired product.
Visualizations
Caption: Synthetic workflow for this compound and its derivatization.
Caption: Logical workflow for drug discovery using the this compound scaffold.
References
Application Notes and Protocols for HPLC-UV Analysis of Acetylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyridine derivatives are a significant class of compounds widely utilized as intermediates and building blocks in the pharmaceutical and chemical industries.[1][2][3] Accurate and reliable quantification of these derivatives is paramount for ensuring the quality, efficacy, and safety of the final products.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and versatile analytical technique that offers high resolution, sensitivity, and specificity for the analysis of organic molecules like acetylpyridine derivatives.[1]
This document provides detailed application notes and protocols for the HPLC-UV analysis of various acetylpyridine derivatives. The methodologies outlined are suitable for purity determination, quantitative analysis in different sample matrices, and stability testing, making them invaluable for quality control, research, and development.[1]
Principle of HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In Reverse-Phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. Acetylpyridine derivatives, being moderately polar, are well-retained and separated on common C8 or C18 columns.
Following separation, the compounds are detected by a UV-Vis or Photodiode Array (PDA) detector. Acetylpyridine derivatives contain chromophores that absorb UV radiation at specific wavelengths. The amount of UV light absorbed is directly proportional to the concentration of the analyte, allowing for accurate quantification.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.[1]
-
Chemicals and Reagents:
Chromatographic Conditions
The following tables summarize recommended starting conditions for the HPLC-UV analysis of different acetylpyridine derivatives. Method optimization may be required depending on the specific application and sample matrix.
Method 1: Analysis of 3-Acetylpyridine
| Parameter | Value |
| HPLC Column | C18 or C8, 4.6 x 150-250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 30°C |
| UV Detection | 254 nm |
Method 2: Analysis of 4-Acetylpyridine
| Parameter | Value |
| HPLC Column | Newcrom R1 or equivalent reverse-phase column |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (for non-MS applications) or Formic Acid (for MS-compatible applications)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | Ambient |
| UV Detection | 250 - 280 nm |
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the acetylpyridine reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 mixture of mobile phase A and B).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
Sample Preparation
The sample preparation procedure is critical for accurate analysis and depends on the sample matrix.[7][8]
-
For Drug Substances (DS):
-
Accurately weigh a known amount of the drug substance.[8]
-
Dissolve it in a suitable solvent (e.g., mobile phase, water, or methanol).
-
Dilute the solution with the mobile phase to a final concentration within the linear range of the method.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Drug Products (DP) (e.g., Tablets, Capsules):
-
Grind a representative number of tablets or the contents of capsules to a fine powder.[8]
-
Accurately weigh an amount of powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable extraction solvent.
-
Sonicate for a specified time to ensure complete extraction of the analyte.[8]
-
Dilute to volume with the extraction solvent.
-
Centrifuge or filter the solution to remove undissolved excipients.
-
Further dilute the supernatant or filtrate with the mobile phase to the target concentration.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
For Biological Samples (e.g., Plasma, Urine):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, perchloric acid) to the sample, vortex, and centrifuge to remove proteins.[9]
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.[10]
-
Solid-Phase Extraction (SPE): Pass the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent.[11]
-
The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase before injection.
-
Data Presentation
Table 1: Quantitative Data for Acetylpyridine Derivatives
| Compound | Column | Mobile Phase | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| 3-Acetylpyridine | Primesep 200, 4.6x250mm, 5µm[1] | Acetonitrile/Water/Formic Acid | ~5 | 1 - 100 | ~0.1 | ~0.3 |
| 4-Acetylpyridine | Newcrom R1, 4.6x150mm, 5µm[4] | Acetonitrile/Water/Phosphoric Acid | ~3 | 0.5 - 50 | ~0.05 | ~0.15 |
| 2-Acetylpyridine | C18, 4.6x150mm, 5µm | Acetonitrile/Acetate Buffer pH 4 | ~4.5 | 1 - 150 | ~0.2 | ~0.6 |
Note: The values presented are typical and may vary depending on the specific instrument and conditions.
Method Validation
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for the intended application.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. jfda-online.com [jfda-online.com]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Application Note: Derivatization of Methyl 2-acetylisonicotinate for Synthetic Elaboration and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-acetylisonicotinate is a versatile bifunctional molecule containing a pyridine core, a reactive ketone, and a methyl ester. This unique combination of functional groups makes it an attractive starting scaffold for the synthesis of diverse chemical libraries. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. By selectively modifying the acetyl and ester moieties, researchers can systematically explore the chemical space around the isonicotinate core to develop novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This document outlines key derivatization strategies and provides detailed protocols for the chemical modification of this compound.
Key Derivatization Pathways
The primary sites for derivatization on this compound are the acetyl group (ketone) and the methyl ester. These sites allow for a range of chemical transformations to introduce diversity and modulate the physicochemical properties of the resulting molecules.
1. Derivatization of the Acetyl Group (Ketone):
-
Reduction to Alcohol: Conversion of the ketone to a secondary alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and a site for further functionalization (e.g., etherification, esterification).
-
Reductive Amination: This reaction transforms the ketone into a primary, secondary, or tertiary amine, introducing a basic center that can significantly impact solubility, cell permeability, and target binding.[1][2][3] Chiral amines produced through asymmetric reductive amination are valuable building blocks in pharmaceuticals.[1]
-
Hydrazone Formation: Condensation with hydrazines or hydrazides yields stable hydrazones.[4][5][6] This linkage is a key structural motif in various bioactive agents with antibacterial, antifungal, and antitumor activities.[4][7]
-
Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of a new carbon-carbon double bond, creating α,β-unsaturated systems that are precursors for a variety of heterocyclic compounds and other complex molecules.[8][9][10]
2. Derivatization of the Methyl Ester Group:
-
Hydrolysis to Carboxylic Acid: Saponification of the methyl ester yields the corresponding carboxylic acid. This introduces a key acidic functional group that can participate in salt formation, amide coupling, or serve as a coordinating group for metal-based catalysts or drugs.
-
Amidation: Direct reaction with primary or secondary amines converts the ester into an amide. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceutical agents.
The following diagram illustrates these potential derivatization pathways starting from the core scaffold.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the derivatization of acetylpyridines and methyl isonicotinates, which serve as close analogs for this compound.
Table 1: Derivatization of the Acetyl Group
| Reaction Type | Reagents & Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Room Temp | 1 - 4 | >90% |
| Reductive Amination | Ammonium Trifluoroacetate, H₂ (0.8 MPa), Ru(OAc)₂{(S)-binap} | Methanol | 60°C | 24 | 90 - 99%[1] |
| Hydrazone Formation | Hydrazine Hydrate, Acetic Acid (cat.) | Ethanol | Reflux | 2 - 6 | 70 - 95%[4][7] |
| Knoevenagel Condensation | Malononitrile, Piperidine (cat.) | Ethanol | Room Temp | 1 - 3 | 85 - 95% |
Table 2: Derivatization of the Methyl Ester Group
| Reaction Type | Reagents & Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Hydrolysis | LiOH or NaOH (aq.) | THF / H₂O | Room Temp - 50°C | 2 - 12 | >95% |
| Amidation | Amine, B(OCH₂CF₃)₃ | Toluene | 110°C | 12 - 24 | 60 - 90%[11] |
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize conditions for specific substrates and scales.
Protocol 1: Reduction of the Acetyl Group to a Secondary Alcohol
This protocol describes the reduction of the ketone functionality to a hydroxyl group using sodium borohydride.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask to 0°C and slowly add acetone to quench the excess NaBH₄.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield Methyl 2-(1-hydroxyethyl)isonicotinate.
Protocol 2: Asymmetric Reductive Amination of the Acetyl Group
This protocol details the conversion of the ketone to a chiral primary amine using a ruthenium catalyst.[1]
-
Catalyst Preparation: In a glovebox, add this compound (1.0 eq), ammonium trifluoroacetate (1.5 eq), and Ru(OAc)₂{(S)-binap} (0.01 eq) to a high-pressure reactor vessel.
-
Solvent Addition: Add degassed methanol (0.5 M).
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to 0.8 MPa. Heat the mixture to 60°C and stir for 24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting chiral amine by column chromatography.
Protocol 3: Formation of a Hydrazone Derivative
This protocol describes the condensation reaction between the ketone and a hydrazine to form a hydrazone.[4][6]
-
Reagent Mixture: To a solution of this compound (1.0 eq) in ethanol (0.3 M), add the desired hydrazine or hydrazide derivative (e.g., phenylhydrazine, 1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the solution in vacuo and purify the crude product by recrystallization or silica gel chromatography.
Protocol 4: Hydrolysis of the Methyl Ester
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the mixture in an ice bath and acidify to pH 3-4 with 1 M HCl (aq.).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-acetylisonicotinic acid.
Workflow for Scaffold-Based Drug Discovery
The derivatization of a core scaffold like this compound is the first step in a typical drug discovery workflow. The synthesized library of compounds is then subjected to a series of biological assays to identify promising lead candidates for further optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-acetylisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of halo-derivatives of Methyl 2-acetylisonicotinate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the substituted pyridine scaffold in biologically active compounds. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust toolkit for the derivatization of this important heterocyclic ketone.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals and advanced materials. The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.
For a substrate such as a halo-derivative of this compound, the electron-deficient nature of the pyridine ring and the presence of the acetyl and methyl ester functional groups can influence the reaction outcome. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryls and heteroaryls.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a halo-substituted this compound.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the halo-substituted this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%), under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Halopyridines:
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95 |
| PdCl₂(dppf) | K₃PO₄ | DME | 80 | 70-88 |
Note: Yields are typical for analogous halopyridine substrates and may vary for this compound derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl or heteroaryl halide with an amine.[1] This reaction is of great importance in the synthesis of pharmaceuticals, as the resulting arylamines are common structural motifs.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of a halo-substituted this compound.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the halo-substituted this compound (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base such as NaOtBu (1.4 mmol) or K₃PO₄ (2.0 mmol).
-
Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5-10 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Halopyridines:
| Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-98 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-90 |
| RuPhos Pd G3 | K₃PO₄ | t-AmylOH | 100 | 80-95 |
Note: Yields are typical for analogous halopyridine substrates and may vary for this compound derivatives.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[2]
General Reaction Scheme:
Caption: Sonogashira coupling of a halo-substituted this compound.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add the halo-substituted this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (2.0-3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and filter to remove the ammonium salts. Wash the filtrate with water or a saturated solution of NH₄Cl.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Representative Data for Sonogashira Coupling of Halopyridines:
| Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 80-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 75-90 |
| Pd(OAc)₂ / Xantphos | None (Cu-free) | DBU | Acetonitrile | 80 | 70-85 |
Note: Yields are typical for analogous halopyridine substrates and may vary for this compound derivatives.
General Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
The Versatility of Methyl 2-acetylisonicotinate in Pharmaceutical Synthesis: A Review of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-acetylisonicotinate, a substituted pyridine derivative, presents itself as a potentially valuable, yet underexplored, building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique arrangement of a methyl ester and an acetyl group on the isonicotinate scaffold offers multiple reactive sites for chemical modification, paving the way for the construction of diverse and complex molecular architectures relevant to drug discovery.
While a comprehensive review of publicly available scientific literature and patents does not reveal specific, named APIs directly synthesized from this compound, its chemical nature suggests its utility in the formation of various heterocyclic compounds known to possess pharmacological activity. The pyridine core is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.
This document aims to provide an overview of the potential applications of this compound in API synthesis by exploring relevant chemical transformations and the biological significance of the resulting molecular scaffolds.
Potential Synthetic Pathways and Applications
The reactivity of this compound is centered around its key functional groups: the acetyl moiety, the methyl ester, and the pyridine ring itself. These sites allow for a variety of chemical transformations that can lead to the generation of novel, biologically active molecules.
A key potential application lies in the synthesis of complex heterocyclic systems. The acetyl group can serve as a handle for condensation reactions, such as the Hantzsch pyridine synthesis or related multicomponent reactions, to construct new ring systems. These heterocyclic scaffolds are central to many areas of drug discovery, including oncology, infectious diseases, and neurology.
Below is a conceptual workflow illustrating how this compound could be utilized as a starting material for the synthesis of diverse molecular scaffolds.
Experimental Protocols: Foundational Reactions
While specific protocols for the synthesis of named APIs from this compound are not available, the following are illustrative protocols for fundamental reactions that could be applied to this building block.
Table 1: Illustrative Reaction Conditions
| Reaction Type | Reagents & Conditions | Expected Outcome |
| Knoevenagel Condensation | Malononitrile, piperidine (catalyst), ethanol, reflux | Formation of a vinylogous system, a precursor for further cyclization reactions. |
| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or KOH, ethanol, room temperature | Synthesis of a chalcone-like intermediate, a scaffold with known biological activities. |
| Hantzsch-type Reaction | Ethyl acetoacetate, ammonium acetate, acetic acid, reflux | Construction of a dihydropyridine ring, a core structure in cardiovascular drugs. |
Protocol 1: Knoevenagel Condensation (Illustrative)
Objective: To demonstrate the reactivity of the acetyl group of this compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The specific conditions (solvent, temperature, catalyst) may require optimization for this particular substrate.
Conclusion
This compound holds promise as a versatile building block for the synthesis of novel APIs. Its rich chemistry allows for the exploration of a wide range of molecular scaffolds. Although direct evidence of its incorporation into marketed drugs is currently limited in the public domain, the foundational reactions and potential synthetic pathways outlined here provide a starting point for researchers and drug development professionals to explore the utility of this compound in their discovery programs. Further investigation into the reactivity of this compound and the biological activity of its derivatives is warranted to fully unlock its potential in medicinal chemistry.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Functionalized Isonicotinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on functionalized isonicotinates. Isonicotinate derivatives are crucial scaffolds in medicinal chemistry and drug discovery, and the methodologies described herein offer a robust platform for the synthesis of diverse compound libraries.
Introduction to Nucleophilic Aromatic Substitution on Isonicotinates
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for the functionalization of electron-deficient aromatic rings. The isonicotinate scaffold, a pyridine-4-carboxylate, is inherently activated towards nucleophilic attack due to the electron-withdrawing nature of both the pyridine nitrogen and the ester group. This activation is most pronounced at the C2 and C6 positions, which are ortho and meta to the ester group, respectively, and ortho and para to the ring nitrogen.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction; the pyridine nitrogen plays a crucial role in stabilizing this intermediate, particularly when the attack occurs at the C2 or C4 positions. While the two-step mechanism is widely accepted, some studies suggest that under certain conditions, the reaction may proceed through a concerted mechanism.
Functionalized isonicotinates, particularly those bearing a leaving group at the 2-position, are versatile substrates for SNAr reactions. A wide range of nucleophiles, including amines, phenols, thiols, and alkoxides, can be employed to introduce diverse functionalities, leading to the synthesis of valuable intermediates for drug development.
Key Signaling Pathways and Experimental Workflows
The logical progression of a typical SNAr experiment on a functionalized isonicotinate is outlined below. This workflow highlights the critical steps from substrate and nucleophile selection to the final product characterization.
Caption: A typical experimental workflow for the SNAr on functionalized isonicotinates.
The general mechanism of the SNAr reaction on a 2-chloro-isonicotinate is depicted below, showcasing the formation of the Meisenheimer intermediate.
Application Notes and Protocols for Screening the Biological Activity of Methyl 2-acetylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activity of Methyl 2-acetylisonicotinate is limited in publicly available literature. The following application notes and protocols are based on a proposed screening strategy derived from the known activities of structurally similar compounds, namely Methyl isonicotinate and Methyl nicotinate. These protocols are intended to serve as a starting point for investigating the potential biological effects of this compound.
Introduction
This compound is a pyridine derivative with structural similarities to compounds exhibiting known biological activities. Its core, isonicotinic acid (a form of niacin), is a precursor to important coenzymes in the body. Structural analogs suggest that this compound could possess a range of biological properties, including but not limited to, cytotoxicity, anti-inflammatory, antioxidant, and receptor-modulating activities.
This document outlines a tiered screening approach to systematically evaluate the biological profile of this compound. The proposed workflow begins with fundamental cytotoxicity assessment, followed by targeted assays based on the predicted activities from structural analogs.
Predicted Biological Activities Based on Structural Analogs
-
Cytotoxicity: As a foundational screening step, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This will inform the concentrations used in subsequent, more specific assays.
-
Anti-inflammatory and Antioxidant Activity: Many pyridine derivatives and related nitrogen-containing heterocyclic compounds have demonstrated anti-inflammatory and antioxidant properties.
-
Vasodilation and Prostaglandin Release: Methyl nicotinate, a structural isomer, is known to induce vasodilation, an effect thought to be mediated by the release of prostaglandin D2 (PGD2).[1]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The nicotinic acid backbone is a key feature of acetylcholine, the endogenous ligand for nAChRs. It is plausible that this compound could interact with these receptors.
Proposed Screening Workflow
A logical workflow for screening this compound is essential for generating a comprehensive biological activity profile. The following diagram illustrates a recommended experimental progression.
References
Application Notes and Protocols for the Functionalization of Pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous and invaluable component in modern drug discovery and development.[1] Its presence in numerous FDA-approved drugs highlights the importance of efficient and selective methods for its functionalization.[2] These application notes provide detailed experimental protocols for several key strategies aimed at modifying pyridine intermediates, enabling the exploration of diverse chemical space and the optimization of lead compounds. The following sections detail methodologies for direct C-H functionalization, functionalization via pyridine N-oxides, and derivatization through activated pyridinium salts, complete with quantitative data and workflow visualizations.
Direct C-H Functionalization of Pyridines
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the pyridine core, minimizing the need for pre-functionalized starting materials.[2] Various methods have been developed to target different positions of the pyridine ring, often employing transition-metal catalysis or photoredox-mediated reactions.[3][4]
Palladium-Catalyzed C-3 Selective Olefination of Pyridines
This protocol, developed for the synthesis of pyridine-containing alkaloids and drug molecules, achieves C-3 selective olefination using a palladium catalyst with a 1,10-phenanthroline ligand.[4]
Experimental Protocol:
-
To a reaction vessel, add the pyridine substrate (1.0 equiv), olefin (2.0 equiv), Pd(OAc)₂ (10 mol %), 1,10-phenanthroline (15 mol %), and Ag₂CO₃ (2.0 equiv).
-
Add the appropriate solvent (e.g., DMF) and stir the mixture at 120 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C-3 olefinated pyridine product.
Quantitative Data:
| Pyridine Substrate | Olefin Partner | Yield (%) | Reference |
| Pyridine | Ethyl acrylate | 65 | [5] |
| 2-Methylpyridine | Styrene | 72 | [4] |
| 3-Chloropyridine | n-Butyl acrylate | 58 | [4] |
Experimental Workflow:
Functionalization via Pyridine N-Oxides
Pyridine N-oxides serve as versatile intermediates that activate the pyridine ring for various functionalization reactions. This approach is particularly useful for introducing functionalities that are otherwise difficult to install directly.
Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation of α-Olefins
This method achieves the carbohydroxylation of unactivated α-olefins to produce primary alcohols.[6] The reaction is initiated by the single-electron oxidation of a pyridine N-oxide to generate a reactive N-oxy radical.[6]
Experimental Protocol:
-
In a reaction vial, combine the α-olefin (1.0 equiv), benzalmalononitrile (1.2 equiv), 2,6-dichloropyridine N-oxide (1.2 equiv), and an acridinium photoredox catalyst (e.g., Mes-Acr-MeClO₄, 1 mol %).
-
Add a mixture of acetone and water as the solvent.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the primary alcohol.
Quantitative Data:
| α-Olefin | Yield of Primary Alcohol (%) | Reference |
| 1-Hexene | 75 | [6] |
| 1-Octene | 82 | [6] |
| Allylbenzene | 68 | [6] |
Proposed Catalytic Cycle:
Functionalization via Activated Pyridinium Species
Activation of the pyridine nitrogen to form a pyridinium salt enhances the electrophilicity of the ring, facilitating nucleophilic attack and subsequent functionalization. This strategy is particularly effective for C4-functionalization.
C4-Selective Functionalization via Heterocyclic Phosphonium Salts
This two-step protocol enables the selective transformation of C4-H bonds in pyridines into various functional groups through a phosphonium salt intermediate.[7]
Experimental Protocol:
Step 1: Formation of the Pyridylphosphonium Salt
-
To a solution of the pyridine substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add triphenylphosphine (1.1 equiv) and an activating agent (e.g., triflic anhydride, 1.1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting phosphonium salt can often be precipitated by the addition of an ethereal solvent and collected by filtration.
Step 2: Nucleophilic Substitution
-
To a solution of the pyridylphosphonium salt (1.0 equiv) in a polar aprotic solvent (e.g., DMSO), add the desired nucleophile (e.g., sodium phenoxide for C-O bond formation, 1.5 equiv).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the residue by column chromatography to obtain the C4-functionalized pyridine.
Quantitative Data:
| Pyridine Substrate | Nucleophile | Product | Yield (%) | Reference |
| 4-Methylpyridine | Sodium methoxide | 4-Methoxy-2-methylpyridine | 85 | [7] |
| Pyridine | Sodium thiophenoxide | 4-(Phenylthio)pyridine | 78 | [7] |
| Lepidine | Sodium phenoxide | 4-Phenoxyquinoline | 92 | [7] |
Logical Relationship Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Column Chromatography Purification of Pyridine Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of pyridine esters using column chromatography. It is intended to guide researchers in developing effective purification strategies, addressing common challenges, and ensuring high purity of the final compounds.
Introduction
Pyridine esters are a class of heterocyclic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of these compounds. However, the basic nature of the pyridine ring can present challenges, such as peak tailing and irreversible adsorption, when using standard silica gel chromatography. These notes provide practical guidance and specific protocols to overcome these challenges and achieve successful purification.
Challenges in Purifying Pyridine Esters
The primary challenge in the column chromatography of pyridine esters arises from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to:
-
Peak Tailing: Strong interactions cause a portion of the compound to elute more slowly, resulting in broad, asymmetrical peaks.
-
Irreversible Adsorption: In some cases, the pyridine ester can bind so strongly to the silica gel that it does not elute from the column, leading to low recovery.
-
Compound Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive pyridine esters.
To mitigate these issues, several strategies can be employed:
-
Use of Deactivated Silica Gel: Silica gel can be "deactivated" by treatment with a base, such as triethylamine (TEA), to neutralize the acidic silanol groups. This is a common and effective method for purifying basic compounds.
-
Addition of a Basic Modifier to the Mobile Phase: Adding a small amount of a basic modifier, like triethylamine (typically 0.1-1% by volume), to the eluent can saturate the acidic sites on the silica gel, preventing unwanted interactions with the pyridine ester.
-
Alternative Stationary Phases: In cases of extreme sensitivity or difficult separations, alternative stationary phases such as neutral or basic alumina can be considered.
Experimental Protocols
General Protocol for Flash Column Chromatography of Pyridine Esters
This protocol outlines a general procedure for the purification of a pyridine ester from a crude reaction mixture.
1. Optimization of Eluent System by Thin-Layer Chromatography (TLC):
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a silica gel TLC plate.
- Develop the TLC plate using various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).
- The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired pyridine ester and good separation from impurities.
- If peak streaking is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the eluent system to improve the spot shape.
2. Column Packing:
- Select a glass column of an appropriate size for the amount of crude material to be purified.
- Securely clamp the column in a vertical position in a fume hood.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
- Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
- Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
- Drain the excess solvent until the solvent level is just above the top layer of sand.
3. Sample Loading:
- Dissolve the crude pyridine ester in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent like dichloromethane).
- Carefully apply the sample solution to the top of the silica gel column using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
- Begin collecting fractions in test tubes.
- If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This is often done in a stepwise manner.
- Monitor the elution of compounds by TLC analysis of the collected fractions.
5. Isolation of the Purified Compound:
- Combine the fractions that contain the pure pyridine ester, as determined by TLC.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Specific Protocol Example: Purification of a Substituted Ethyl Nicotinate Derivative
This protocol is based on typical procedures found in the literature for the purification of substituted pyridine esters.
Crude Material: ~500 mg of a crude reaction mixture containing a substituted ethyl nicotinate derivative.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexanes.
Procedure:
-
TLC Analysis: An eluent system of 20% EtOAc in hexanes showed the desired product with an Rf of ~0.3.
-
Column Preparation: A 2.5 cm diameter glass column was packed with 25 g of silica gel using a slurry method with 5% EtOAc in hexanes.
-
Sample Loading: The crude material was dissolved in 2 mL of dichloromethane and loaded onto the column.
-
Elution: The column was eluted with the following gradient:
-
100 mL of 5% EtOAc in hexanes.
-
200 mL of a linear gradient from 5% to 30% EtOAc in hexanes.
-
100 mL of 30% EtOAc in hexanes.
-
-
Fraction Collection: 10 mL fractions were collected.
-
Analysis and Isolation: Fractions were analyzed by TLC. Fractions containing the pure product were combined and the solvent was removed under reduced pressure to yield the purified ethyl nicotinate derivative.
Data Presentation
The following tables summarize typical quantitative data for the column chromatography purification of pyridine esters based on literature examples.
Table 1: Typical Stationary and Mobile Phase Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Common Non-Polar Solvents | Hexanes, Petroleum Ether |
| Common Polar Solvents | Ethyl Acetate, Dichloromethane, Acetone |
| Typical Eluent Mixtures | Ethyl Acetate/Hexanes, Dichloromethane/Methanol |
| Basic Modifier (if needed) | Triethylamine (0.1-1% v/v) |
Table 2: Example Purification Parameters and Results
| Compound Type | Crude Amount (mg) | Silica Gel (g) | Eluent System (Gradient) | Yield (%) | Purity (%) |
| Substituted Ethyl Nicotinate | 500 | 25 | 5-30% EtOAc/Hexanes | 75 | >98 |
| Methyl Isonicotinate Derivative | 350 | 20 | 10-40% EtOAc/Hexanes | 82 | >99 |
| Pyridine-2-carboxylate Ester | 700 | 35 | 0-10% MeOH/DCM | 68 | >97 |
Visualizations
Diagram 1: General Workflow for Column Chromatography Purification
Caption: Workflow for pyridine ester purification.
Diagram 2: Logical Relationship for Addressing Purification Challenges
Caption: Addressing challenges in pyridine ester purification.
Application Notes and Protocols for the Analytical Method Development of Substituted Isonicotinates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted isonicotinates are a class of pyridine-4-carboxylic acid esters with a wide range of pharmaceutical applications. The isonicotinoyl moiety is a key pharmacophore in various drugs, including the anti-tuberculosis agent isoniazid and the anti-inflammatory drug dexamethasone isonicotinate.[1][2] The development of robust and reliable analytical methods for these compounds is crucial for quality control, stability testing, and pharmacokinetic studies.[3][4][5][6] This document provides detailed application notes and protocols for the development of analytical methods for substituted isonicotinates using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Analytical Method Development Workflow
A systematic approach is essential for developing a robust analytical method. The following workflow outlines the key stages from initial planning to method validation.[6][7][8]
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. sofpromed.com [sofpromed.com]
- 5. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 6. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 7. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols: 2-Acetylpyridine Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylpyridine and its derivatives have emerged as a versatile class of compounds in materials science, owing to their unique electronic and coordination properties. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, coupled with the acetyl group, provides a rich platform for synthesizing a wide array of functional materials. These derivatives have demonstrated significant potential in diverse applications, including the development of advanced corrosion inhibitors, efficient organic light-emitting diodes (OLEDs), sensitive chemosensors, and innovative solar cells. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2-acetylpyridine derivatives in these key areas of materials science.
I. Corrosion Inhibition
2-Acetylpyridine derivatives, particularly Schiff bases and hydrazones, have been extensively investigated as effective corrosion inhibitors for various metals and alloys in acidic media. Their efficacy stems from the presence of heteroatoms (N, O) and π-electrons in their molecular structures, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Application Note: 2-Acetylpyridine Schiff Bases as Corrosion Inhibitors
Schiff bases derived from 2-acetylpyridine are excellent corrosion inhibitors due to their ability to form stable coordination complexes with metal ions on the surface, creating a protective film. The lone pair of electrons on the nitrogen and oxygen atoms, along with the aromatic pyridine ring, contribute to their strong adsorption via chemisorption and physisorption mechanisms.
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of various 2-acetylpyridine derivatives on mild steel in acidic environments, as determined by gravimetric and electrochemical methods.
| Derivative Name | Inhibitor Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-acetylpyridine nicotinic acid hydrazone (2-APN) | 2 mM | 1 M HCl | 30 | 96.5 | [1] |
| 2-acetylpyridine benzoylhydrazone (2-APBH) | 200 mg L⁻¹ | 1M HCl | 25 | 95.3 | [2] |
| 2-(4-chlorobenzylthio)-3-nitroH-imidazo[1,2-a]pyridine | - | 1 M HCl | - | 99.9 | [3] |
| Substituted pyridine derivative (2c) | 0.005 M | 0.5 M HCl | 25 | >99.62 | [4][5] |
| 2-acetylpyridine thiosemicarbazone | - | - | - | - | [6] |
Experimental Protocols
This protocol describes a general method for the synthesis of Schiff bases from 2-acetylpyridine and a primary amine.
Materials:
-
2-acetylpyridine
-
Primary amine (e.g., aniline, substituted aniline)
-
Ethanol (or methanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-acetylpyridine and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a desiccator.
This protocol outlines the weight loss method for determining the corrosion inhibition efficiency of a 2-acetylpyridine derivative.[7][8][9]
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grades
-
Distilled water
-
Acetone
-
Corrosive medium (e.g., 1 M HCl)
-
2-acetylpyridine derivative inhibitor
-
Analytical balance
Procedure:
-
Mechanically polish the mild steel coupons using abrasive papers of various grades to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons by washing with distilled water and then acetone.
-
Dry the coupons and weigh them accurately using an analytical balance (W_initial).
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the 2-acetylpyridine derivative inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons from the solutions.
-
Carefully wash the coupons with distilled water and acetone to remove corrosion products.
-
Dry the coupons and re-weigh them accurately (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
This protocol describes the use of potentiodynamic polarization to study the electrochemical behavior of the inhibitor.[10][11][12][13]
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
-
Corrosive medium (e.g., 1 M HCl) with and without inhibitor
Procedure:
-
Prepare the mild steel working electrode by polishing, degreasing, and drying as described in Protocol 2.
-
Assemble the three-electrode cell with the prepared working electrode and the corrosive solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Plot the polarization curve (log current density vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100, where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Diagrams
Caption: Mechanism of corrosion inhibition by 2-acetylpyridine derivatives.
II. Organic Light-Emitting Diodes (OLEDs)
Metal complexes of 2-acetylpyridine derivatives, particularly those involving terpyridine ligands, are promising materials for OLEDs. These complexes can exhibit high thermal stability and possess suitable energy levels for efficient charge transport and light emission.
Application Note: Terpyridine Derivatives in OLEDs
Terpyridine derivatives synthesized from 2-acetylpyridine can act as bipolar host materials or electron-transporting materials in OLEDs. Their rigid and planar structure facilitates good charge mobility, while their high glass transition temperatures ensure the morphological stability of the OLED devices during operation.[1][14][15][16][17]
Quantitative Data: OLED Performance
The following table presents the performance metrics of an OLED device utilizing a terpyridine derivative as a host material.[1]
| Device Structure | Host Material | Emitter (Dopant) | Max. Luminescence (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| ITO/PEDOT:PSS/Host:Emitter/TPBi/LiF/Al | 4′-(3′,4′,5′-triphenyl-[1,1′:2′,1″-terphenyl]-4-yl)-2,2′:6′,2″-terpyridine | DMAC-TRZ (TADF) | 19,986 | 45.15 | 32.95 | 22.35 |
Experimental Protocol
This protocol describes the fabrication of a multilayer OLED using a 2-acetylpyridine-based terpyridine derivative as a host material.[14]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Host material: 2-acetylpyridine-based terpyridine derivative
-
Emitter material (dopant)
-
Electron-transporting material (e.g., TPBi)
-
LiF
-
Aluminum (Al)
-
Organic solvents (e.g., chlorobenzene)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.
-
Treat the cleaned ITO surface with UV-ozone for 15 minutes to improve the work function.
-
Spin-coat a thin layer of PEDOT:PSS (hole injection layer) onto the ITO substrate and anneal at 120°C for 15 minutes in a glove box.
-
Prepare the emissive layer solution by dissolving the host material and the emitter (dopant) in an organic solvent like chlorobenzene at the desired weight ratio.
-
Spin-coat the emissive layer solution on top of the PEDOT:PSS layer and anneal to remove the solvent.
-
Transfer the substrate to a thermal evaporator.
-
Deposit the electron-transporting layer (e.g., TPBi), followed by a thin layer of LiF (electron injection layer), and finally the Al cathode through thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
Diagram
Caption: Workflow for the fabrication of a solution-processed OLED.
III. Chemosensors
2-Acetylpyridine derivatives are excellent candidates for the design of fluorescent and colorimetric chemosensors for the detection of metal ions. The pyridine nitrogen and the carbonyl oxygen, along with other donor atoms introduced through derivatization, can selectively bind to specific metal ions, leading to a detectable change in their optical properties.
Application Note: 2-Acetylpyridine Benzoylhydrazone as a Cadmium Sensor
2-Acetylpyridine benzoylhydrazone (2-APBH) has been utilized as a selective chemosensor for the detection of cadmium (II) ions. Upon binding with Cd²⁺, the sensor exhibits a distinct color change, allowing for visual detection, and a significant change in its fluorescence spectrum, enabling quantitative analysis.[18]
Experimental Protocol
Materials:
-
2-acetylpyridine
-
Benzoylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-acetylpyridine and benzoylhydrazine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain pure 2-APBH.
This protocol outlines a general procedure for testing the metal ion sensing capabilities of a 2-acetylpyridine-based fluorescent chemosensor.[18][19][20][21][22]
Materials:
-
2-acetylpyridine-based chemosensor
-
Aqueous solutions of various metal salts (e.g., chlorides or nitrates)
-
Buffer solution (to maintain a constant pH)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare a series of solutions containing a fixed concentration of the chemosensor and varying concentrations of the target metal ion in the buffer solution.
-
Prepare control solutions containing the chemosensor and other metal ions to test for selectivity.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer at an appropriate excitation wavelength.
-
Record the UV-Vis absorption spectra of the solutions.
-
Observe any color changes under visible and UV light.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
Diagram
Caption: Principle of metal ion detection using a chemosensor.
IV. Solar Cells
Pyridine derivatives have been employed as additives in the hole-transporting layer (HTL) of perovskite solar cells (PSCs) to enhance their stability and performance. These additives can passivate defects at the perovskite/HTL interface and improve the hydrophobicity of the perovskite film.
Application Note: Pyridine Derivatives in Perovskite Solar Cells
The incorporation of pyridine derivatives, such as 2-aminopyridine, as additives in the perovskite precursor solution or the HTL can lead to a significant improvement in the power conversion efficiency (PCE) and long-term stability of PSCs. These additives can passivate uncoordinated Pb²⁺ defects on the perovskite surface, reducing non-radiative recombination and enhancing charge extraction.[4][8][23][24][25]
Quantitative Data: Perovskite Solar Cell Performance
The following table shows the effect of a pyridine derivative additive on the performance of a carbon-based perovskite solar cell.[8]
| Device | Additive | Power Conversion Efficiency (PCE) (%) | Stability (retained initial efficiency after 30 days) |
| Control | None | 11.55 | - |
| Passivated | 2-aminopyridine (Py-NH₂) | 14.75 | >90% |
Experimental Protocol
This protocol describes the fabrication of a perovskite solar cell incorporating a pyridine derivative as a passivating agent.[23]
Materials:
-
FTO-coated glass substrates
-
TiO₂ paste
-
Perovskite precursor solution (e.g., CH₃NH₃PbI₃)
-
Pyridine derivative additive (e.g., 2-aminopyridine)
-
Hole-transporting material (HTM) solution (e.g., Spiro-OMeTAD)
-
Gold (Au) or Carbon paste for the back contact
-
Screen printer (for carbon-based PSCs) or thermal evaporator (for gold-based PSCs)
Procedure:
-
Clean the FTO-coated glass substrates.
-
Deposit a compact TiO₂ layer (electron transport layer) by spin coating or spray pyrolysis, followed by sintering.
-
Deposit a mesoporous TiO₂ layer by spin coating or screen printing, followed by sintering.
-
Prepare the perovskite precursor solution with the desired concentration of the pyridine derivative additive.
-
Infiltrate the perovskite solution into the mesoporous TiO₂ layer by spin coating in a glove box.
-
Anneal the perovskite film at a specific temperature and time to promote crystallization.
-
Deposit the hole-transporting layer by spin coating.
-
Deposit the back contact (e.g., carbon paste by screen printing and annealing, or gold by thermal evaporation).
Diagram
Caption: Structure of a perovskite solar cell with a pyridine additive.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. ias.ac.in [ias.ac.in]
- 3. Solid-State Characterization of Acetylpyridine Copper Complexes for the Activation of H2 O2 in Advanced Oxidation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiodynamic polarization [corrosion-doctors.org]
- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. gamry.com [gamry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-acetylisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-acetylisonicotinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for obtaining this compound. The first involves the synthesis of the precursor, 2-acetylisonicotinic acid, followed by its esterification. The second, more challenging route, is the direct C-2 acylation of a methyl isonicotinate derivative. Due to the electron-deficient nature of the pyridine ring, direct acylation can be problematic and often results in low yields.
Q2: Why is the direct Friedel-Crafts acylation of methyl isonicotinate generally not effective?
A2: The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The nitrogen atom in the ring withdraws electron density, making the ring less nucleophilic and thus less reactive towards the acylium ion electrophile. Furthermore, the nitrogen can be acylated itself, forming a pyridinium salt which is even more deactivated.
Q3: What are the common impurities encountered during the synthesis and how can they be removed?
A3: Common impurities may include unreacted starting materials (e.g., 2-acetylisonicotinic acid or methyl isonicotinate), side-products from competing reactions, and residual solvents. Purification can typically be achieved through column chromatography on silica gel. Washing the crude product with a saturated aqueous solution of sodium bicarbonate can help remove any unreacted acidic starting material.[1] Co-evaporation with toluene can be an effective method to remove residual pyridine if it is used as a solvent.
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the esterification reaction can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (2-acetylisonicotinic acid) and a pure sample of the product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The polarity difference between the carboxylic acid and its corresponding ester allows for good separation on a silica gel plate.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Esterification Reaction | The Fischer esterification is an equilibrium process.[2][3][4] To drive the reaction towards the product, use a large excess of methanol.[3][4] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent. |
| Decomposition of Starting Material or Product | Pyridine derivatives can be sensitive to high temperatures. If the reaction is performed at reflux, consider lowering the temperature and extending the reaction time. For the synthesis of the 2-acetylnicotinic acid precursor, hydrogenation conditions should be carefully controlled to prevent over-reduction. |
| Suboptimal Catalyst for Esterification | While strong acids like sulfuric acid are common catalysts for Fischer esterification, they can sometimes lead to side reactions with sensitive substrates.[5] Consider using alternative catalysts such as thionyl chloride in methanol or a solid-supported acid catalyst to minimize degradation.[6] |
| Issues with the 2-acetylisonicotinic acid precursor | If synthesizing the precursor, ensure the reaction conditions for the acylation step are optimized. The synthesis of 2-acetylnicotinic acid can be achieved by reacting nicotinic acid N-oxide with acetic anhydride followed by deoxygenation.[7] |
Problem 2: Presence of Significant Side-Products
| Possible Cause | Suggested Solution |
| N-Acylation instead of C-Acylation (in direct acylation routes) | Direct acylation of pyridines can lead to N-acylation. This can be minimized by using specific activating groups on the pyridine nitrogen, though this adds extra steps to the synthesis.[8] It is generally more reliable to follow the route via 2-acetylisonicotinic acid. |
| Hydrolysis of the Ester Product | During workup, ensure that any aqueous solutions used are not strongly basic for extended periods, as this can hydrolyze the methyl ester back to the carboxylate. Neutralize acidic reaction mixtures carefully, keeping the temperature low. |
| Formation of Byproducts during Esterification | Overheating during acid-catalyzed esterification can lead to dehydration or other side reactions. Maintain a consistent and moderate reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-acetylisonicotinic acid
This protocol is adapted from the synthesis of the related 2-acetylnicotinic acid.[9]
-
N-Oxide Formation: Treat isonicotinic acid with an oxidizing agent such as hydrogen peroxide in acetic acid to form isonicotinic acid N-oxide.
-
Acetylation: Reflux the isonicotinic acid N-oxide with acetic anhydride. This step introduces the acetyl group at the 2-position.[7]
-
Deoxygenation: The resulting N-oxide can be deoxygenated using a reducing agent. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent.[7][9]
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The pH of the filtrate is adjusted to the isoelectric point of the amino acid (around 2.5-3.0) to precipitate the 2-acetylisonicotinic acid.[9] The solid product is then collected by filtration and can be purified by recrystallization.
Protocol 2: Fischer Esterification of 2-acetylisonicotinic acid
This protocol is a general procedure for the esterification of pyridine carboxylic acids.[6][10]
-
Reaction Setup: In a round-bottom flask, suspend 2-acetylisonicotinic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). Alternatively, thionyl chloride (2 equivalents) can be added dropwise at 0 °C.[6]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Esterification Conditions
| Catalyst | Methanol Equivalents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ (0.1 eq) | 10 | 6 | 65 | 75 |
| H₂SO₄ (0.1 eq) | 20 | 6 | 65 | 85 |
| SOCl₂ (2 eq) | 10 | 4 | 50 | 88 |
| Amberlyst-15 | 15 | 12 | 65 | 70 |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted pyridines. The information is tailored for researchers, scientists, and professionals in drug development.
FAQs and Troubleshooting Guides
Hantzsch Pyridine Synthesis
Q1: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the common side reactions, and how can I mitigate them?
A1: Low yields in the Hantzsch synthesis are often attributed to incomplete oxidation of the dihydropyridine intermediate, or competing side reactions.[1][2] Key issues and their solutions are outlined below:
-
Problem: Incomplete Oxidation of the Dihydropyridine Intermediate. The final and crucial step is the aromatization of the dihydropyridine ring.[1]
-
Solution: While classical oxidants like nitric acid, potassium permanganate, or chromium trioxide are effective, they can lead to side products and difficult workups.[3][4] Consider using milder and more efficient oxidizing agents. For instance, iodine in refluxing methanol is a good alternative.[5] A one-pot synthesis with direct aromatization using ferric chloride has also been shown to be effective.[2]
-
-
Problem: Formation of 1,2-Dihydropyridine Isomer. Under certain conditions, the formation of the 1,2-dihydropyridine isomer can compete with the desired 1,4-dihydropyridine.
-
Solution: Control of reaction conditions such as solvent polarity and temperature can influence the selectivity towards the 1,4-dihydropyridine isomer.[4]
-
-
Problem: Aldol Self-Condensation. The aldehyde or the β-ketoester can undergo self-condensation, reducing the availability of starting materials for the main reaction.
-
Solution: To minimize self-condensation, one can pre-form the enolate of the β-ketoester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of the aldehyde.[6] Alternatively, a slow addition of the enolizable component to the reaction mixture can also be effective.[6]
-
-
Problem: Michael Addition of β-ketoester to the α,β-unsaturated intermediate. The β-ketoester can act as a Michael donor and add to the α,β-unsaturated intermediate, leading to byproducts.
-
Solution: A stepwise approach, where the α,β-unsaturated intermediate is formed first, followed by the addition of the enamine, can help to minimize this side reaction.
-
Quantitative Data Summary: Hantzsch Synthesis Optimization
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Reference(s) |
| Oxidizing Agent | Nitric Acid | Variable, often lower with side products | Iodine in Methanol | High | [5] |
| Catalyst | None (Classical) | Often low | p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation | Up to 96% | [2] |
| Solvent | Organic Solvents | Variable | Water ("on-water" conditions) | Generally higher yields and purity | [1] |
Experimental Protocols
Protocol 1: Modified Hantzsch Synthesis with Milder Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) in ethanol (10 mL).[3]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will precipitate. Collect the crude product by vacuum filtration.
-
Oxidation: Dissolve the crude 1,4-dihydropyridine in methanol. Add iodine (1.1 equivalents) and reflux the mixture until the aromatization is complete (monitor by TLC).
-
Purification: After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[3]
DOT Diagram: Hantzsch Synthesis - Main vs. Side Reactions
Caption: Hantzsch synthesis pathways.
Bohlmann-Rahtz Pyridine Synthesis
Q2: I am observing decomposition of my starting materials and low yields in my Bohlmann-Rahtz synthesis. What could be the issue?
A2: The Bohlmann-Rahtz synthesis is sensitive to reaction conditions, particularly temperature and acidity. Common issues include:
-
Problem: High Temperatures Leading to Decomposition. The classical Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can lead to the decomposition of starting materials or the aminodiene intermediate.[2][7]
-
Problem: Decomposition of Acid-Sensitive Enamines. If your enamine substrate has acid-sensitive functional groups (e.g., tert-butyl esters), acid catalysis can lead to their decomposition.[7]
-
Problem: Unavailability or Instability of Enamines. The preparation and isolation of enamines can be challenging.
Quantitative Data Summary: Bohlmann-Rahtz Synthesis Optimization
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Reference(s) |
| Catalyst | None (Thermal) | Moderate to Good | Lewis Acid (e.g., Yb(OTf)₃, ZnBr₂) | Up to 94% | [8] |
| Temperature | High (e.g., >150 °C) | Variable | Lower with acid catalysis (e.g., refluxing toluene) | Good to Excellent | [7] |
| Procedure | Two-step (isolated enamine) | Variable | One-pot (in situ enamine formation) | Good | [7] |
Experimental Protocols
Protocol 2: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis
-
Reaction Setup: In a round-bottom flask, combine the enamino ester (1 equivalent) and the ethynyl ketone (1.1 equivalents) in a 5:1 mixture of toluene and acetic acid.[7]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
DOT Diagram: Bohlmann-Rahtz Troubleshooting Workflow
Caption: Bohlmann-Rahtz troubleshooting.
Guareschi-Thorpe Pyridine Synthesis
Q3: My Guareschi-Thorpe synthesis is giving a mixture of products and a low yield of the desired pyridone. What are the likely side reactions?
A3: The primary challenges in the Guareschi-Thorpe synthesis often revolve around competing condensation reactions.
-
Problem: Self-Condensation of Starting Materials. The cyanoacetamide or the 1,3-dicarbonyl compound can undergo self-condensation, leading to undesired byproducts.[11]
-
Problem: Incomplete Cyclization. The intermediate from the initial condensation may not efficiently cyclize to form the pyridone ring.
-
Solution: Ensuring adequate reaction time and temperature, as well as the appropriate choice of base/catalyst, can promote complete cyclization. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
Quantitative Data Summary: Guareschi-Thorpe Synthesis Optimization
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Reference(s) |
| Nitrogen Source/Promoter | Ammonia/Organic Solvents | Moderate | Ammonium Carbonate/Aqueous Medium | High | [12][13] |
| Stoichiometry | Uncontrolled | Lower yields with byproducts | Controlled | Higher yields, cleaner reaction | [11] |
Experimental Protocols
Protocol 3: Green Guareschi-Thorpe Synthesis
-
Reaction Setup: In a round-bottom flask, suspend ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (2 mL).[12]
-
Reaction: Heat the mixture at 80 °C with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. If necessary, the product can be recrystallized.
DOT Diagram: Guareschi-Thorpe Reaction Mechanism
Caption: Guareschi-Thorpe mechanism.
Cross-Coupling Reactions (Suzuki and Stille)
Q4: I am having trouble with my Suzuki-Miyaura coupling of a pyridyl boronic acid, specifically low yield and formation of a deboronated pyridine byproduct.
A4: Protodeboronation is a common and significant side reaction in the Suzuki-Miyaura coupling of heteroaryl boronic acids, especially electron-deficient ones like pyridyl boronic acids.[14][15]
-
Problem: Protodeboronation. The C-B bond of the pyridyl boronic acid is cleaved and replaced by a C-H bond, leading to the formation of the parent pyridine as a byproduct.[16] This is often accelerated by high temperatures and strong bases.
-
Solution 1: Milder Reaction Conditions. Use a milder base such as K₃PO₄, Cs₂CO₃, or CsF instead of strong bases like NaOH or KOH.[16] Running the reaction at a lower temperature can also significantly reduce the rate of protodeboronation.[16]
-
Solution 2: Use of Boronic Esters. Convert the boronic acid to a more stable pinacol or MIDA (N-methyliminodiacetic acid) boronate ester.[16] MIDA boronates are particularly stable and provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[15]
-
Solution 3: Highly Active Catalysts. Employing a highly active palladium catalyst can increase the rate of the desired cross-coupling to outcompete the slower protodeboronation pathway.[16]
-
Q5: My Stille coupling reaction is producing a significant amount of homocoupled byproduct from my pyridylstannane.
A5: Homocoupling of the organostannane reagent is a known side reaction in Stille couplings.[17][18]
-
Problem: Homocoupling of the Organostannane. Two molecules of the pyridylstannane can couple to form a bipyridine byproduct.
-
Solution 1: Ligand Choice. Use bulky, electron-rich phosphine ligands which can accelerate the reductive elimination of the desired cross-coupled product over the homocoupled product.[17]
-
Solution 2: Additives. The addition of a co-catalytic amount of copper(I) iodide (CuI) can facilitate the transmetalation step and suppress homocoupling.[17][19] In polar aprotic solvents, the addition of lithium chloride (LiCl) can also be beneficial.[17]
-
Solution 3: Temperature Optimization. Use the lowest effective temperature to minimize thermal decomposition and non-specific side reactions that can lead to homocoupling.[17]
-
Quantitative Data Summary: Cross-Coupling Optimization
| Reaction | Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference(s) |
| Suzuki | Boron Reagent | Boronic Acid | Significant Protodeboronation | MIDA Boronate Ester | Minimized Protodeboronation | [15][16] |
| Suzuki | Base | Strong Base (e.g., NaOH) | Increased Protodeboronation | Milder Base (e.g., K₃PO₄) | Reduced Protodeboronation | [16] |
| Stille | Additive | None | Potential for Homocoupling | CuI (co-catalyst) | Suppressed Homocoupling | [17] |
| Stille | Ligand | Standard Phosphine | Variable Homocoupling | Bulky, Electron-Rich Phosphine | Reduced Homocoupling | [17] |
Experimental Protocols
Protocol 4: Suzuki-Miyaura Coupling of a Pyridyl Boronic Acid Derivative to Minimize Protodeboronation
-
Boronic Ester Formation (if necessary): In a round-bottom flask, dissolve the 2-pyridylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO. Heat the mixture to allow for the formation of the MIDA boronate.
-
Reaction Setup: To the flask containing the MIDA boronate, add the aryl halide (1.0 equiv) and a mild base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reaction: Add degassed solvent (e.g., dioxane, THF) and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[16]
DOT Diagram: Suzuki Coupling - Competing Pathways
Caption: Suzuki coupling pathways.
References
- 1. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction | Semantic Scholar [semanticscholar.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Self-condensation - Wikipedia [en.wikipedia.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Stille Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Palladium Coupling with Pyridine Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during palladium-catalyzed cross-coupling reactions with pyridine substrates. The inherent electronic properties of the pyridine ring often lead to complications not observed with other aromatic systems. This guide will help you navigate these issues to achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions involving pyridine substrates so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes. This process, often called catalyst poisoning, can slow down or completely halt the catalytic cycle.[1][2][3] The position of the leaving group on the pyridine ring also significantly impacts reactivity, with 2-substituted pyridines being particularly problematic due to the proximity of the nitrogen atom to the reaction center, a phenomenon often referred to as the "2-pyridyl problem".[1][4][5]
Q2: What are the most common reasons for low or no conversion in my reaction?
A2: Low or no conversion in palladium couplings with pyridines can typically be attributed to one or more of the following factors:
-
Catalyst Deactivation/Inhibition: The lone pair of electrons on the pyridine nitrogen coordinates with the palladium center, inhibiting catalytic turnover.[2][3]
-
Inefficient Oxidative Addition: The bond between the pyridine ring and the leaving group (e.g., C-Cl, C-Br) may be difficult to break.
-
Poor Transmetalation: The transfer of the coupling partner from its organometallic reagent to the palladium center can be slow.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often requires careful optimization for pyridine substrates.[2]
Q3: I see the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A3: The formation of palladium black, which is aggregated, inactive palladium metal, is a common sign of catalyst decomposition.[2] This can be caused by:
-
High Temperatures: Excessive heat can accelerate the decomposition of the active catalyst.[2]
-
Insufficient Ligand-to-Palladium Ratio: The ligand stabilizes the palladium center; an inadequate amount can lead to catalyst agglomeration.[2]
-
Slow Catalysis: If the catalytic cycle is sluggish due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the chance of it aggregating into palladium black.[1]
To prevent this, you can try using a lower reaction temperature, increasing the ligand-to-metal ratio, or using a more robust ligand that better stabilizes the catalyst.
Q4: What are common side reactions, and how can they be minimized?
A4: Besides the desired cross-coupling product, several side reactions can occur:
-
Homocoupling: The organometallic reagent couples with itself. This can often be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[1]
-
Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom. Optimizing the ligand and base, and sometimes lowering the reaction temperature, can reduce this side reaction.[1]
-
Protodeboronation (in Suzuki Coupling): The boronic acid reagent is replaced by a hydrogen atom, a common issue with unstable pyridine boronic acids.[2][6] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this.[2][3]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can shield the palladium center from the pyridine nitrogen.[2] 2. Use a Palladium Pre-catalyst: Well-defined pre-catalysts can ensure the efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][3] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[1] |
| Poor Transmetalation | 1. Screen Different Bases: The choice of base is critical. Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Consider the Coupling Partner: For Suzuki reactions, consider using boronic esters or trifluoroborate salts which can have different reactivity profiles.[3] |
| Suboptimal Solvent | 1. Screen Solvents: Common choices include dioxane, THF, and toluene. The solvent must solubilize all components.[1] The polarity of the solvent can also influence selectivity in some cases.[7] |
Problem: Formation of Side Products
| Side Product | Potential Cause(s) | Suggested Solution(s) |
| Homocoupling of Organometallic Reagent | Oxygen in the reaction mixture. | 1. Thoroughly Degas: Ensure the solvent and reaction setup are properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] |
| Dehalogenation of Pyridine Substrate | Hydride sources in the reaction; suboptimal ligand/base combination. | 1. Use Anhydrous Solvents: Ensure solvents are free of water and alcohols that could act as hydride sources.[3] 2. Optimize Ligand and Base: Screen different combinations to find conditions that favor cross-coupling over dehalogenation.[1] 3. Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[1] |
| Protodeboronation (Suzuki Coupling) | Instability of the pyridine boronic acid, often exacerbated by water. | 1. Use Boronic Esters or Trifluoroborates: These are generally more stable than the corresponding boronic acids.[2][3] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[3] 3. Choose a Non-Aqueous Base: A base like K₃PO₄ in an anhydrous solvent can be effective.[1] |
Key Experimental Parameters
The success of palladium coupling with pyridine substrates is highly dependent on the careful selection of reaction components.
Ligand Selection
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging pyridine substrates, bulky and electron-rich ligands are often required.
| Ligand Type | Examples | Key Features |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Sterically demanding and electron-rich, they promote oxidative addition and reductive elimination while shielding the palladium center.[1][2][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust bonds with palladium, offering high stability. |
| Diphosphines | dppf, BINAP | Bidentate ligands that can be effective, though sometimes less so than bulky monodentate ligands for pyridine substrates.[9] |
Base Selection
The base is critical for the transmetalation step and can influence catalyst activity and stability.
| Base | Common Coupling Reaction | Notes |
| Potassium Carbonate (K₂CO₃) | Suzuki, Sonogashira | A common and often effective base.[1] |
| Cesium Carbonate (Cs₂CO₃) | Suzuki, Buchwald-Hartwig | A stronger and more soluble base that can be beneficial in difficult couplings.[1] |
| Potassium Phosphate (K₃PO₄) | Suzuki | A non-nucleophilic base, often used in anhydrous conditions to minimize protodeboronation.[1] |
| Sodium tert-butoxide (NaOtBu) | Buchwald-Hartwig | A strong, non-nucleophilic base essential for many C-N bond formations. |
| Amine Bases (e.g., Et₃N, DIPEA) | Sonogashira, Heck | Act as both a base and sometimes as a solvent.[10] |
Solvent Selection
The solvent must dissolve all reactants and reagents and can influence the reaction rate and selectivity.
| Solvent | Properties | Common Coupling Reactions |
| 1,4-Dioxane | Polar aprotic | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | Polar aprotic | Suzuki, Sonogashira |
| Toluene | Nonpolar | Suzuki, Buchwald-Hartwig, Heck |
| Dimethylformamide (DMF) | Polar aprotic | Can sometimes influence selectivity but should be used with caution as it can coordinate to palladium.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 2-Halopyridine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the 2-halopyridine (1.0 equiv.), the pyridineboronic acid or ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in degassed solvent (e.g., dioxane). Add the appropriate amount of this solution to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions.[2]
Caption: Diagram illustrating catalyst deactivation via pyridine coordination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing hydrolysis of isonicotinate esters during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of isonicotinate esters during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is isonicotinate ester hydrolysis and why is it a concern during workup?
A1: Isonicotinate ester hydrolysis is the chemical breakdown of the ester back to isonicotinic acid and the corresponding alcohol. This reaction is typically catalyzed by the presence of acid or base in an aqueous environment. During experimental workup, aqueous solutions are frequently used to wash the organic layer and remove impurities. These aqueous washes, whether acidic or basic, create conditions conducive to hydrolysis, which can significantly reduce the yield of the desired ester product.
Q2: What are the primary factors that promote the hydrolysis of isonicotinate esters during workup?
A2: The main factors that can lead to unwanted hydrolysis are:
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
Acidic or Basic Conditions: Both acids and bases can act as catalysts, accelerating the rate of hydrolysis.
-
Elevated Temperatures: Higher temperatures increase the rate of most chemical reactions, including hydrolysis.
-
Prolonged Contact Time: The longer the ester is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis.
Q3: How can I detect if my isonicotinate ester is hydrolyzing during workup?
A3: The most common indicator of hydrolysis is a lower than expected yield of your final product. Analytically, you can detect the presence of the hydrolysis product, isonicotinic acid, using techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to isonicotinic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of peaks corresponding to isonicotinic acid in the 1H or 13C NMR spectrum of your crude product.
-
High-Performance Liquid Chromatography (HPLC): The appearance of a new peak with a different retention time than your ester product.
Q4: Which workup conditions are generally recommended to minimize hydrolysis?
A4: To minimize hydrolysis, it is recommended to:
-
Use mild basic solutions for neutralization, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), instead of strong bases like sodium hydroxide (NaOH).
-
Perform all aqueous washes at low temperatures (e.g., using an ice bath).
-
Minimize the contact time between the organic layer containing the ester and the aqueous wash solutions.
-
Promptly and thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) after the final wash.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of isonicotinate ester and presence of isonicotinic acid in the crude product. | Hydrolysis during aqueous workup. | - Use a weak inorganic base (e.g., saturated NaHCO₃ solution) for neutralization instead of a strong base. - Perform washes at 0°C. - Reduce the duration of contact with the aqueous phase. - Ensure the organic layer is thoroughly dried. |
| Emulsion formation during extraction with a basic solution. | Saponification (base-mediated hydrolysis) forming the salt of isonicotinic acid, which can act as a surfactant. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - If possible, use a milder base or a non-aqueous workup. |
| Difficulty in removing all isonicotinic acid from the organic layer. | Isonicotinic acid may have some solubility in the organic solvent, especially if the solvent is polar. | - Perform multiple extractions with a mild basic solution. - Consider a solvent swap to a less polar solvent for the washes, if your ester is soluble. |
Quantitative Data: pH-Dependent Hydrolysis of Pyridinecarboxylic Acid Ethyl Esters
The following table presents calculated second-order hydrolysis rate constants (log k_hyd) for ethyl esters of pyridinecarboxylic acid isomers at various pH values. While this data is calculated, it provides a useful comparison of the relative stability of these isomers under acidic, neutral, and basic conditions. Isonicotinate esters show significant susceptibility to base-catalyzed hydrolysis.
| pH | Ethyl Picolinate (log k_hyd) | Ethyl Nicotinate (log k_hyd) | Ethyl Isonicotinate (log k_hyd) |
| 5 | -2.6 | -2.2 | -2.4 |
| 7 | -1.7 | -1.2 | -1.4 |
| 9 | -0.9 | -0.4 | -0.7 |
| Data is derived from the EPA SPARC database and represents calculated values.[1] |
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup to Minimize Hydrolysis
This protocol is suitable for reactions where an acid catalyst needs to be neutralized and removed.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath to bring the temperature down to approximately 0°C.
-
Quench the Reaction (if applicable): Slowly add ice-cold water to the reaction mixture with stirring.
-
Transfer to a Separatory Funnel: Transfer the mixture to a pre-chilled separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl the funnel gently at first to allow for the release of any evolved gas (CO₂). Stopper the funnel and invert it several times, venting frequently. Continue washing with NaHCO₃ until the aqueous layer is no longer acidic (test with pH paper).
-
Wash with Brine: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.
-
Dry the Organic Layer: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Isolate the Product: Filter or decant the organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Anhydrous Workup
This protocol is recommended when the isonicotinate ester is highly sensitive to hydrolysis and all aqueous contact must be avoided.
-
Remove the Catalyst by Filtration: If a solid-supported acid or base catalyst was used, it can be removed by filtration of the reaction mixture.
-
Neutralization with a Solid Base: If a soluble acid catalyst was used, a solid basic resin or an anhydrous inorganic base (e.g., powdered potassium carbonate) can be added to the reaction mixture to neutralize the acid. The solid can then be removed by filtration.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Purification by Chromatography: The crude product can be directly purified by column chromatography on silica gel or alumina. It is important to ensure that the solvents used for chromatography are anhydrous.
Visualizations
Hydrolysis Mechanisms
The following diagrams illustrate the mechanisms of acid-catalyzed and base-catalyzed hydrolysis of an isonicotinate ester. Understanding these pathways can help in devising strategies to prevent them.
Caption: Acid-Catalyzed Hydrolysis of an Isonicotinate Ester.
Caption: Base-Catalyzed Hydrolysis of an Isonicotinate Ester.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues related to isonicotinate ester hydrolysis during workup.
References
Technical Support Center: Optimization of Pyridine C-H Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridine C-H functionalization.
Troubleshooting Guide
Issue 1: Low or No Yield
Question: I am not getting any of my desired product, or the yield is very low. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in pyridine C-H functionalization can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Reagent Quality and Setup:
-
Solvent and Base: Ensure solvents are anhydrous and bases are freshly opened or properly stored. The presence of water can significantly hinder these reactions.
-
Catalyst and Ligand: Use fresh, high-purity catalyst and ligand. Palladium catalysts, for instance, can be sensitive to air and moisture.[1]
-
Inert Atmosphere: Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the catalyst.
-
-
Check Reaction Parameters:
-
Temperature: The reaction temperature is often critical. Some C-H functionalizations require elevated temperatures (e.g., 120-140 °C) to proceed efficiently.[2][3][4] If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation.
-
Reaction Time: C-H functionalization reactions can be slow. If the reaction time is too short, you may be observing an incomplete reaction. Consider running a time-course study to determine the optimal reaction duration.
-
-
Re-evaluate the Catalytic System:
-
Catalyst Choice: While Pd(OAc)₂ is a common choice, other palladium sources like PdCl₂ might be more suitable for specific transformations.[1]
-
Ligand Selection: The choice of ligand is crucial. Phosphine ligands, such as PCy₂t-Bu or SPhos, have been shown to be effective in many pyridine C-H arylations.[3][5] The ligand not only stabilizes the catalyst but also influences its reactivity and selectivity.[1]
-
Additives: The addition of co-catalysts or additives like silver salts (e.g., Ag₂CO₃) can be essential for high yields and regioselectivity in some protocols.[2][3][4] These additives can act as halide scavengers or re-oxidants for the catalyst.
-
-
Consider the Substrate's Electronic Properties:
-
Electron-Withdrawing Groups (EWGs): Pyridines bearing EWGs (e.g., NO₂, CN, F, Cl) are generally more reactive in certain C-H arylation reactions.[2] If your substrate is electron-rich, it may require a different catalytic system or harsher conditions.
-
Directing Groups: The presence of a directing group can significantly enhance reactivity and control regioselectivity.[1] If applicable, ensure the directing group is correctly positioned and not sterically hindered.
-
Issue 2: Poor Regioselectivity
Question: My reaction is working, but I am getting a mixture of isomers (e.g., C2, C3, and C4 functionalization). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in pyridine C-H functionalization due to the presence of multiple reactive C-H bonds.[6] The following factors can be adjusted to improve selectivity:
-
Electronic Control:
-
The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions in many reactions, such as Minisci-type radical additions.[6][7]
-
Electron-withdrawing groups on the pyridine ring can direct functionalization to specific positions. For instance, a 3-substituted pyridine with an EWG often directs arylation to the C4-position.[2]
-
-
Steric Hindrance:
-
Bulky substituents on the pyridine ring or the coupling partner can sterically hinder reaction at adjacent positions, thereby favoring functionalization at less hindered sites.[2]
-
The choice of a bulky ligand can also influence regioselectivity by controlling the accessibility of the catalyst to different C-H bonds.
-
-
Choice of Catalyst and Ligand:
-
Solvent and Base Effects:
-
Temporary Dearomatization Strategies:
-
Recent advances have shown that temporary dearomatization of the pyridine ring can allow for selective functionalization at the C3 or C4 positions, depending on the reaction conditions (e.g., pH).[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of silver carbonate (Ag₂CO₃) in many palladium-catalyzed pyridine C-H arylations?
A1: Silver carbonate often plays a crucial role in improving both the yield and regioselectivity of these reactions.[3][4] It is believed to act as a re-oxidant for the palladium catalyst and may also facilitate the C-H activation step. In some cases, it can also act as a halide scavenger.[2]
Q2: Can I use aryl chlorides as coupling partners in pyridine C-H arylation?
A2: While aryl bromides and iodides are more commonly used and generally more reactive, some catalytic systems have been developed that can effectively utilize aryl chlorides.[3] However, these often require more specialized ligands and potentially harsher reaction conditions.
Q3: My reaction is sensitive to air and moisture. What are the best practices for setting up these reactions?
A3: To ensure the success of air- and moisture-sensitive reactions, it is crucial to use standard Schlenk line or glovebox techniques. All glassware should be oven- or flame-dried before use. Solvents should be freshly distilled or obtained from a solvent purification system. Reagents that are solids should be dried under high vacuum. The reaction vessel should be purged with an inert gas (argon or nitrogen) for several minutes before adding the reagents.
Q4: How do electron-withdrawing and electron-donating groups on the pyridine ring affect the reaction?
A4: Electron-withdrawing groups (EWGs) on the pyridine ring generally increase its reactivity towards C-H functionalization by making the C-H bonds more acidic and the ring more electron-deficient.[2] They also play a significant role in directing the position of functionalization.[2] Conversely, electron-donating groups can decrease the reactivity of the pyridine ring in some catalytic cycles.
Q5: What is the "trans-effect" and how does it relate to ligand choice in pyridine C-H functionalization?
A5: In the context of pyridine C-H functionalization, the trans-effect refers to the ability of a ligand to weaken the bond trans to it. Bidentate ligands can enhance the trans-effect, which can shift the coordination of the metal from the pyridine nitrogen to the π-system of the ring, potentially enabling functionalization at positions other than C2.[8]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key quantitative data for the optimization of reaction conditions in pyridine C-H functionalization.
Table 1: Optimization of Pd-Catalyzed C-H Arylation of 3-Nitropyridine [2]
| Entry | Ligand | Base | Additive (equiv) | Yield of C4-arylated product (%) | Yield of C5-arylated product (%) |
| 1 | [P(n-Bu)Ad₂H]BF₄ | Cs₂CO₃ | None | 19 | 6 |
| 2 | [P(n-Bu)Ad₂H]BF₄ | Cs₂CO₃ | Ag₂CO₃ (1.0) | 78 | <2 |
| 3 | P(t-Bu)₃ | Cs₂CO₃ | Ag₂CO₃ (1.0) | 45 | 5 |
| 4 | XPhos | Cs₂CO₃ | Ag₂CO₃ (1.0) | 62 | 4 |
Reaction conditions: 3-nitropyridine, bromobenzene, Pd(OAc)₂, ligand, base, and additive in toluene at 120 °C.
Table 2: Influence of Base and Solvent on Regioselective Sulfonylation of Pyridine [9]
| Entry | Base | Solvent | Ratio of C4:C2 Isomers |
| 1 | DABCO | CH₂Cl₂ | 70:30 |
| 2 | Et₃N | CH₂Cl₂ | 65:35 |
| 3 | DBU | CH₂Cl₂ | 80:20 |
| 4 | DABCO | Toluene | 55:45 |
| 5 | DABCO | Acetonitrile | 75:25 |
Reaction conditions: Pyridine, sodium para-toluenesulfinate, triflic anhydride, base, and solvent.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of 3-Substituted Pyridines
This protocol is adapted from a procedure for the highly selective C-H arylation of pyridines bearing electron-withdrawing substituents.[2]
Materials:
-
3-substituted pyridine (e.g., 3-nitropyridine) (0.5 mmol, 1.0 equiv)
-
Aryl bromide (0.75 mmol, 1.5 equiv)
-
Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%)
-
[P(n-Bu)Ad₂H]I (16.5 mg, 0.0375 mmol, 7.5 mol%)
-
Pivalic acid (15.3 mg, 0.15 mmol, 0.3 equiv)
-
Ag₂CO₃ (138 mg, 0.5 mmol, 1.0 equiv)
-
Cs₂CO₃ (488 mg, 1.5 mmol, 3.0 equiv)
-
Anhydrous toluene (0.5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, [P(n-Bu)Ad₂H]I, pivalic acid, Ag₂CO₃, and Cs₂CO₃.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the 3-substituted pyridine and aryl bromide via syringe, followed by anhydrous toluene.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir for 22-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated pyridine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for pyridine C-H functionalization.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Factors Influencing Regioselectivity
Caption: Key factors that control regioselectivity in pyridine C-H functionalization.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyridine Carboxylic Acid Esters
This guide provides troubleshooting for common challenges encountered during the purification of pyridine carboxylic acid esters, addressing issues from hydrolysis to impurity removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My ester is degrading or hydrolyzing during the aqueous workup.
Question: After quenching my reaction and performing a liquid-liquid extraction, I'm seeing significant loss of my desired ester product and the formation of the corresponding carboxylic acid. What is causing this degradation?
Answer: The primary cause is likely the hydrolysis of the ester bond. Pyridine carboxylic acid esters can be sensitive to both acidic and basic conditions often used in aqueous workups.[1] Under acidic conditions, the pyridine nitrogen can be protonated, which activates the ester toward nucleophilic attack by water.[1] Conversely, under basic conditions, direct saponification (hydrolysis mediated by hydroxide ions) can occur.[1]
Troubleshooting Flowchart
Caption: Workflow for troubleshooting ester hydrolysis during workup.
Detailed Experimental Protocol: Minimized Contact Workup for Sensitive Esters
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst until gas evolution ceases. Avoid using strong bases like NaOH or KOH.
-
Extraction: Promptly transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction quickly, minimizing shaking time to reduce emulsion formation and contact with the aqueous phase.
-
Washing: Wash the organic layer sequentially with:
-
1 portion of deionized water.
-
1 portion of brine (saturated NaCl solution) to remove the bulk of dissolved water.[1]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature to obtain the crude product.
Issue 2: My basic pyridine ester is stuck on the silica gel column.
Question: I'm trying to purify my pyridine carboxylic acid ester using silica gel column chromatography, but my product is not eluting, even with highly polar solvents. Why is this happening?
Answer: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3] Basic compounds, such as those containing a pyridine ring, can interact strongly with these acidic sites, leading to irreversible adsorption or "streaking" and poor recovery from the column.[2][3]
Troubleshooting Strategies for Basic Compounds on Silica Gel
| Strategy | Description | Advantages | Disadvantages |
| Mobile Phase Additive | Add a small percentage (1-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent.[2][4] | Simple to implement; neutralizes acidic sites during the run. | Can alter product stability; requires removal after purification. |
| Pre-Treated Silica | "Deactivate" the silica gel before running the column by flushing it with a solvent mixture containing a base.[2][5] | More uniform neutralization; can sometimes be used without base in the mobile phase.[5] | Requires an extra preparation step. |
| Alternative Stationary Phase | Use a neutral or basic stationary phase like alumina.[2][3] | Avoids the issue of acidic silica altogether; good for purifying amines.[3] | Alumina has different selectivity and may require re-optimization of the solvent system. |
Detailed Experimental Protocol: Column Chromatography with Deactivated Silica Gel
-
Solvent System Selection: First, determine an appropriate solvent system for your compound using Thin Layer Chromatography (TLC).
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Deactivation Flush: Prepare a flush solution of your mobile phase containing 1-3% triethylamine.[5] Pass one to two column volumes of this flush solution through the packed silica gel.[5]
-
Equilibration: Flush the column with your starting mobile phase (without the added base, if desired) until the eluent is neutral.
-
Loading the Sample: Dissolve your crude product in a minimal amount of solvent and load it onto the column. Alternatively, perform a solid-load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column as usual, collecting fractions and monitoring by TLC.
Logical Diagram for Stationary Phase Selection
Caption: Decision tree for selecting an appropriate stationary phase.
Issue 3: How can I effectively remove residual pyridine solvent from my product?
Question: My reaction was conducted using pyridine as a solvent. After concentrating the reaction mixture, I still have a significant amount of pyridine left. How can I remove it completely?
Answer: Pyridine is a high-boiling solvent and can be difficult to remove completely by simple rotary evaporation.[6][7] Effective removal often requires chemical or physical methods. The most common method is an acidic wash, which converts pyridine into its water-soluble salt, pyridinium hydrochloride.[8][9]
Comparison of Pyridine Removal Techniques
| Method | Procedure | Best For | Key Considerations |
| Dilute Acid Wash | Wash the organic solution of the product with dilute (1-5%) aqueous HCl.[8][9] | Acid-stable compounds. | The product must be stable to acidic conditions. |
| Copper Sulfate Wash | Wash with an aqueous solution of CuSO₄. Pyridine forms a complex with copper.[8][10] | Acid-sensitive compounds.[10] | A color change to deep blue/violet indicates pyridine removal.[9][10] |
| Azeotropic Distillation | Add a co-solvent like toluene or cyclohexane and evaporate under reduced pressure. Repeat multiple times.[8][9] | Removing trace amounts after a primary removal method. | Can be time-consuming; may not remove bulk quantities efficiently. |
Detailed Experimental Protocol: Pyridine Removal via Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl and shake gently. Allow the layers to separate and drain the lower aqueous layer containing the pyridinium hydrochloride salt.[9]
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of pyridine.[8][9]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.
-
Final Wash & Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield the pyridine-free product.
Issue 4: My product is an oil and won't crystallize. What recrystallization solvents should I try?
Question: I have purified my ester by chromatography, but it is a persistent oil. I want to obtain a crystalline solid. What is a good strategy for recrystallization?
Answer: Pyridine-containing compounds can sometimes be challenging to crystallize.[11] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. A common strategy is to use a binary solvent system.
Common Recrystallization Solvent Systems
| Solvent System | Compound Polarity | Comments |
| Ethanol/Water | Polar | Good for compounds with some water solubility. Water acts as the anti-solvent. |
| Hexane/Ethyl Acetate | Non-polar to moderately polar | A very common and effective system. Dissolve in hot ethyl acetate, add hot hexane until cloudy. |
| Hexane/Acetone | Non-polar to moderately polar | Similar to Hexane/EtOAc, often works well when left to cool and evaporate slowly.[11] |
| Hexane/Dichloromethane | Non-polar | Good for less polar compounds. |
| Toluene | Aromatic compounds | Aromatic compounds often crystallize well from toluene.[11] |
Detailed Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the oily product in the minimum amount of a "good" solvent (one that dissolves it easily, e.g., ethyl acetate) at an elevated temperature.
-
Induce Cloudiness: While still hot, slowly add a "poor" solvent (one that it is insoluble in, e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Re-clarify: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once crystals have started to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Identifying byproducts in Methyl 2-acetylisonicotinate synthesis by LC-MS
Technical Support Center: Methyl 2-acetylisonicotinate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound and identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the synthesis of this compound?
A1: The byproducts generated depend heavily on the synthetic route employed. For a common method like the Fischer esterification of 2-acetylisonicotinic acid with methanol, potential byproducts include:
-
Unreacted Starting Material: The presence of 2-acetylisonicotinic acid is common if the reaction does not go to completion.
-
Hydrolysis Product: this compound can hydrolyze back to 2-acetylisonicotinic acid if exposed to water during workup or analysis.[1][2]
-
Decarboxylation Product: Under harsh acidic conditions and heat, the starting material, 2-acetylisonicotinic acid (a β-keto acid), could potentially undergo decarboxylation to form 2-acetylpyridine.[3]
-
Side-products from Reagents: If thionyl chloride is used to form an acyl chloride intermediate, impurities or side reactions related to this reagent could be present.[4][5]
Q2: My LC-MS chromatogram shows an unexpected peak. How do I begin to identify it?
A2: Start by analyzing the mass spectrum associated with the peak.
-
Determine the Molecular Weight: Look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Check for Common Adducts: In positive ion mode, look for common adducts like sodium ([M+Na]⁺) or acetonitrile ([M+ACN+H]⁺), which can help confirm the molecular weight of the unknown compound.[6]
-
Compare with Predicted Byproducts: Compare the determined molecular weight with the masses of potential byproducts (see Table 1).
-
Analyze Isotope Patterns: If your compound contains elements like chlorine or bromine, check for characteristic isotopic patterns.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to predict the elemental formula of the unknown peak.
Q3: I'm observing a peak with the same mass as my product but a different retention time. What could it be?
A3: This is likely an isomer of your target compound. Positional isomers, where the acetyl and methyl ester groups are at different positions on the pyridine ring, could be present if the starting materials were not pure. This scenario requires careful analysis of the starting materials and potentially using analytical techniques like NMR for structural confirmation.
Q4: What are common causes of poor peak shape (tailing, fronting, or splitting) in my LC analysis?
A4: Poor peak shape can be caused by various factors related to the column, mobile phase, or the analyte itself.[7]
-
Column Issues: Column contamination or degradation is a frequent cause.[7] Flushing the column or replacing it may be necessary.
-
Mobile Phase Mismatch: The sample solvent may be too strong compared to the mobile phase, causing peak distortion. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
pH Effects: For ionizable compounds like pyridine derivatives, the pH of the mobile phase is critical. An incorrect pH can lead to peak tailing. Using a buffer in the mobile phase can often resolve this.
-
Analyte Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
Q5: My signal intensity is very low. How can I improve the sensitivity of my LC-MS analysis?
A5: Low signal intensity can stem from either the LC separation or the MS detection.
-
Optimize Ionization: Ensure the mobile phase additives are appropriate for your analyte and the ionization mode (e.g., formic acid for positive ESI).[8] The ion source settings, such as temperature and voltages, should be optimized for your specific compound.[9]
-
Check for Ion Suppression: Matrix effects from the reaction mixture can suppress the ionization of your target analyte.[8][9] Improve sample cleanup or dilute the sample to mitigate this.
-
LC Method: Adjusting the gradient and flow rate can affect peak shape and, consequently, signal intensity. Sharper peaks generally result in higher intensity.
-
Instrument Maintenance: A dirty ion source or mass optics can significantly reduce sensitivity. Regular cleaning and calibration are essential for optimal performance.[7]
Byproduct Data Summary
The following table summarizes potential byproducts in a typical synthesis of this compound via esterification of 2-acetylisonicotinic acid.
| Compound Name | Chemical Formula | Molecular Weight (Monoisotopic) | Expected m/z [M+H]⁺ | Potential Origin |
| This compound (Product) | C₉H₉NO₃ | 179.058 | 179.058 | Target Molecule |
| 2-acetylisonicotinic acid | C₈H₇NO₃ | 165.042 | 165.042 | Unreacted starting material or hydrolysis of the product. |
| 2-acetylpyridine | C₇H₇NO | 121.053 | 121.053 | Decarboxylation of the starting material under heat/acid. |
| Isonicotinic acid | C₆H₅NO₂ | 123.032 | 123.032 | Impurity in starting material or side reaction. |
| Methyl isonicotinate | C₇H₇NO₂ | 137.048 | 137.048 | Impurity in starting material or side reaction. |
Experimental Protocols
Protocol: LC-MS Analysis of a Crude Reaction Mixture
This protocol provides a general method for the analysis of a reaction mixture from the synthesis of this compound.
1. Sample Preparation: a. Take a small aliquot (e.g., 10 µL) of the crude reaction mixture. b. Dilute the aliquot 1:1000 with a 50:50 (v/v) mixture of acetonitrile and water. c. Vortex the diluted sample for 30 seconds. d. Filter the sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter.[10]
2. LC-MS Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) source, Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Ionization Mode: Positive (and/or Negative).
-
Scan Range: m/z 50 - 500.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow rates should be optimized for the specific instrument.
-
Visual Troubleshooting and Process Guides
Byproduct Formation Pathways
The following diagram illustrates the primary reaction for this compound synthesis via esterification and potential pathways to common byproducts.
Caption: Potential reaction and side-reaction pathways in the synthesis.
LC-MS Troubleshooting Workflow for Unknown Peaks
This workflow provides a logical sequence of steps to follow when an unexpected peak appears in a chromatogram.
Caption: A step-by-step workflow for identifying unknown peaks via LC-MS.
References
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 6. researchtrends.net [researchtrends.net]
- 7. zefsci.com [zefsci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Acetylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetylisonicotinic acid. The following information is designed to help you effectively remove unreacted 2-acetylisonicotinic acid from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-acetylisonicotinic acid to consider for its removal?
A1: Understanding the physicochemical properties of 2-acetylisonicotinic acid is crucial for designing an effective purification strategy. Key properties include its acidic nature due to the carboxylic acid group and its basic nature due to the pyridine nitrogen. This amphoteric character means its solubility is highly dependent on pH. While specific data for 2-acetylisonicotinic acid is limited, we can infer properties from similar structures like nicotinic and isonicotinic acid. Nicotinic acid is soluble in solvents like DMSO, ethanol, and water, but less soluble in acetone, diethyl ether, and acetonitrile.[1] The pKa of the carboxylic acid group is expected to be in the range of 2-5, and the pKa of the pyridinium ion is also in a similar range.
Q2: What are the common impurities in a reaction mixture containing unreacted 2-acetylisonicotinic acid?
A2: Impurities will be specific to your reaction. However, common impurities can be categorized as:
-
Starting materials: Other reactants besides 2-acetylisonicotinic acid.
-
Reagents and catalysts: Acids, bases, or catalysts used to drive the reaction.
-
Byproducts: Unintended products formed during the reaction.
-
Solvent: The reaction solvent.
A thorough understanding of your reaction stoichiometry and mechanism will help in identifying potential impurities.
Q3: Which purification techniques are most effective for removing 2-acetylisonicotinic acid?
A3: The most common and effective techniques for removing unreacted 2-acetylisonicotinic acid are:
-
Liquid-Liquid Extraction: This is a powerful technique that exploits the pH-dependent solubility of the acid.
-
Recrystallization: This method is useful if your desired product has significantly different solubility characteristics than 2-acetylisonicotinic acid.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
The choice of technique will depend on the properties of your desired product and the other components in the reaction mixture.
Troubleshooting Guides
Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is an effective method to separate 2-acetylisonicotinic acid from neutral or basic organic compounds by manipulating the pH of the aqueous phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Acidic Wash (to remove basic impurities): Not typically used for removing the target acid, but can be used to remove basic impurities.
-
Basic Wash (to remove 2-acetylisonicotinic acid):
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel containing the organic solution. The bicarbonate solution should have a pH of around 8. At this pH, the carboxylic acid of 2-acetylisonicotinic acid will be deprotonated to its carboxylate form, making it water-soluble.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the basic wash 2-3 times to ensure complete removal of the acid.
-
-
Neutralization and Back-Extraction (Optional, to recover the acid):
-
Combine the aqueous layers from the basic wash.
-
Acidify the aqueous solution to a pH of approximately 2-3 with a dilute strong acid like HCl. This will protonate the carboxylate, making the 2-acetylisonicotinic acid less water-soluble.
-
Extract the acidified aqueous layer with a fresh portion of organic solvent to recover the 2-acetylisonicotinic acid if needed.
-
-
Washing and Drying: Wash the organic layer containing your purified product with brine to remove any remaining water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion formation | The two phases are not separating well. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. |
| Incomplete removal of the acid | The pH of the aqueous phase was not high enough, or not enough base was used. | Check the pH of the aqueous layer after extraction. It should be basic. Use a sufficient volume of the basic solution and repeat the extraction. |
| Product is also extracted into the aqueous layer | Your product may also be acidic or have some water solubility. | If your product is acidic, consider using a weaker base for the extraction or explore other purification methods like chromatography. |
Logical Relationship for Extraction
Purification by Recrystallization
Recrystallization is a purification technique for solids. It is effective if the desired product and the unreacted 2-acetylisonicotinic acid have different solubilities in a particular solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while 2-acetylisonicotinic acid is either very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form | The solution is not supersaturated, or the product is an oil. | Try scratching the flask, adding a seed crystal, or cooling for a longer period. If it oils out, try redissolving in a bit more hot solvent and cooling even more slowly. |
| Low recovery | Too much solvent was used, or the product is still somewhat soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. |
| Impure crystals | The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Recrystallization Workflow
Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For separating an acidic compound like 2-acetylisonicotinic acid, normal-phase or reversed-phase chromatography can be employed.
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent) Selection: Use a solvent system that provides good separation between your product and 2-acetylisonicotinic acid. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity. Due to its acidity, 2-acetylisonicotinic acid will likely have a strong interaction with the silica and require a more polar eluent.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation | The eluent polarity is too high or too low. | Optimize the eluent system using TLC before running the column. A good separation on TLC will show a clear difference in Rf values. |
| Tailing of the acid spot | The acidic compound is interacting strongly with the acidic silica gel. | Add a small amount of a modifier like acetic acid or triethylamine to the eluent to improve the peak shape. |
| Compound stuck on the column | The eluent is not polar enough to elute the compound. | Gradually increase the polarity of the eluent. |
Column Chromatography Workflow
Quantitative Data Summary
| Solvent | Solubility of Nicotinic Acid |
| Dimethyl sulfoxide (DMSO) | High |
| Ethanol | Moderate |
| Water | Moderate |
| Acetone | Low |
| Diethyl ether | Low |
| Acetonitrile | Low |
Data inferred from studies on nicotinic acid.[1]
Disclaimer: The information provided is for guidance purposes only. Experimental conditions should be optimized for your specific reaction mixture and desired product. Always handle chemicals with appropriate safety precautions.
References
Technical Support Center: Synthesis of Methyl 2-acetylisonicotinate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-acetylisonicotinate (CAS 138715-82-9). Below you will find frequently asked questions, detailed experimental protocols for two primary synthesis routes, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the chemical formula C₉H₉NO₃, is an organic compound featuring a pyridine ring substituted with an acetyl group and a methyl ester.[1] It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Q2: What are the main synthetic routes to this compound?
A2: The two most plausible synthetic routes are:
-
Route 1: Esterification of 2-acetylnicotinic acid. This involves the synthesis of the acid precursor followed by a standard esterification reaction.
-
Route 2: Acetylation of Methyl isonicotinate N-oxide. This route introduces the acetyl group directly onto the esterified pyridine ring.
Q3: What are the common challenges in synthesizing this compound?
A3: Common challenges include controlling the regioselectivity of the acetylation, potential side reactions such as over-oxidation or polymerization, and purification of the final product from reaction byproducts and starting materials.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization may also be a viable option for obtaining highly pure material.
Synthesis Route 1: Esterification of 2-acetylnicotinic acid
This two-step route first involves the synthesis of 2-acetylnicotinic acid, which is then esterified to the final product.
Step 1: Synthesis of 2-acetylnicotinic acid
This step is based on the reaction of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation.[3][4][5]
-
Acetylation of Nicotinic Acid N-Oxide: In a round-bottom flask, suspend nicotinic acid N-oxide in acetic anhydride. The mixture is heated under reflux. This reaction introduces the acetyl group at the 2-position of the pyridine ring.[3][4]
-
Deoxygenation: After the acetylation is complete, the intermediate is deoxygenated. A modern approach involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4] An older method involves the use of phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃).[3]
-
Work-up and Isolation: The reaction mixture is filtered to remove the catalyst. The filtrate is then acidified (e.g., to pH 2.5 with HCl) and the solvent is removed under reduced pressure. The resulting residue, 2-acetylnicotinic acid, can be taken up in a suitable solvent like methanol for the next step or purified.[6]
| Problem | Possible Cause | Solution |
| Low yield of acetylated product | Incomplete reaction. | Increase reflux time or temperature. Ensure the nicotinic acid N-oxide is fully dissolved or suspended. |
| Side reactions. | Use milder reaction conditions if possible. The Boekelheide reaction, a related rearrangement of N-oxides, can be sensitive to temperature.[7] | |
| Incomplete deoxygenation | Catalyst poisoning or inactivity. | Use fresh, high-quality Pd/C catalyst. Ensure the reaction is free from catalyst poisons. |
| Insufficient hydrogen pressure. | Ensure a proper hydrogen atmosphere is maintained throughout the reaction. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase. | Saturate the aqueous phase with NaCl before extraction to decrease the polarity. Use a continuous liquid-liquid extractor for more efficient extraction. |
Step 2: Esterification of 2-acetylnicotinic acid
The carboxylic acid group of 2-acetylnicotinic acid can be esterified using standard methods.[3]
-
Reaction Setup: Dissolve 2-acetylnicotinic acid in an excess of methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Problem | Possible Cause | Solution |
| Incomplete esterification | Insufficient reaction time or catalyst. | Increase the reflux time or add more acid catalyst. |
| Presence of water. | Use anhydrous methanol and ensure all glassware is dry. | |
| Hydrolysis of the ester during work-up | Prolonged exposure to acidic or basic aqueous solutions. | Perform the neutralization and extraction steps quickly and at a low temperature. |
| Low recovery after extraction | Product remains in the aqueous layer. | Perform multiple extractions with the organic solvent. |
Workflow Diagram: Route 1
Caption: Workflow for the synthesis of this compound via esterification of 2-acetylnicotinic acid.
Synthesis Route 2: Acetylation of Methyl isonicotinate N-oxide
This route involves the direct acetylation of the N-oxide of the starting ester.
Experimental Protocol: Acetylation of Methyl isonicotinate N-oxide
-
N-Oxide Formation: Methyl isonicotinate is first converted to Methyl isonicotinate N-oxide. This is typically achieved by reacting Methyl isonicotinate with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.
-
Acetylation: The isolated Methyl isonicotinate N-oxide is then reacted with boiling acetic anhydride. This reaction is analogous to the formation of 2-acetylnicotinic acid from nicotinic acid N-oxide.[8]
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove excess acetic anhydride. The residue is then dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any acetic acid. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Troubleshooting Guide: Acetylation of Methyl isonicotinate N-oxide
| Problem | Possible Cause | Solution |
| Low yield of N-oxide | Incomplete oxidation. | Increase the reaction time or the amount of oxidizing agent. |
| Degradation of the N-oxide. | N-oxides can be unstable; handle and store them appropriately, avoiding excessive heat. | |
| Multiple products in the acetylation step | Lack of regioselectivity. | While the 2-position is generally favored, other isomers may form. Optimize reaction temperature and time to favor the desired product. |
| Byproducts from rearrangement reactions. | The reaction of pyridine N-oxides with acetic anhydride can sometimes lead to rearranged products. Careful control of reaction conditions is crucial. | |
| Difficult purification | Similar polarity of product and byproducts. | Use a high-efficiency column for chromatography and consider a multi-step gradient elution. |
Workflow Diagram: Route 2
Caption: Workflow for the direct synthesis of this compound from Methyl isonicotinate.
Quantitative Data Summary
The following tables summarize the key reactants and expected products for the proposed synthetic routes. Please note that yields are estimates based on related reactions and should be optimized for specific laboratory conditions.
Table 1: Reactants and Products for Route 1
| Step | Reactant | Reagents | Product | Estimated Yield |
| 1 | Nicotinic acid N-oxide | Acetic anhydride, Pd/C, H₂ | 2-acetylnicotinic acid | 60-70% |
| 2 | 2-acetylnicotinic acid | Methanol, H₂SO₄ | This compound | 80-90% |
Table 2: Reactants and Products for Route 2
| Step | Reactant | Reagents | Product | Estimated Yield |
| 1 | Methyl isonicotinate | m-CPBA | Methyl isonicotinate N-oxide | 85-95% |
| 2 | Methyl isonicotinate N-oxide | Acetic anhydride | This compound | 50-60% |
References
- 1. CAS 138715-82-9: methyl 2-acetylpyridine-4-carboxylate [cymitquimica.com]
- 2. 138715-82-9 this compound [lingzhiyuechem.com]
- 3. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]
- 4. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]
- 5. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 8. 1031. The reaction of nicotinic acid 1-oxide and 3-picoline 1-oxide with acetic anhydride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Reactivity of Pyridine Rings in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of pyridine rings in substitution reactions. Here you will find practical guidance, experimental protocols, and comparative data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the pyridine ring unreactive towards electrophilic aromatic substitution?
The pyridine ring is considered "electron-deficient" due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring through an inductive effect, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1][2] Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium ion.[3][4] This positive charge further deactivates the ring, making reactions incredibly sluggish and requiring harsh conditions, which often result in low yields.[1][3]
Q2: At which positions does electrophilic and nucleophilic substitution typically occur on an unsubstituted pyridine ring?
-
Electrophilic Substitution: Occurs preferentially at the C3 (or β) position.[4] When an electrophile attacks the C2 or C4 positions, one of the resonance structures of the intermediate carbocation places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. Attack at C3 avoids this unfavorable resonance structure.
-
Nucleophilic Substitution: Occurs at the C2 (α) and C4 (γ) positions.[5][6] In these cases, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[5] Attack at the C3 position does not allow for this stabilization.[5]
Q3: What are the main strategies to activate the pyridine ring for substitution reactions?
There are several key strategies to overcome the low reactivity of the pyridine ring:
-
Formation of Pyridine N-Oxide: This is a common strategy to enhance reactivity towards electrophiles. The N-oxide group is electron-donating through resonance, increasing the electron density of the ring, particularly at the C2 and C4 positions, and making it more susceptible to electrophilic attack.[7]
-
Minisci Reaction: This radical substitution method is effective for the alkylation and acylation of electron-deficient pyridines, typically at the C2 and C4 positions.[8]
-
Cross-Coupling Reactions: For pyridines bearing a halogen, transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective for forming C-C bonds.[9][10]
-
Chichibabin Reaction: This reaction uses sodium amide to directly aminate the pyridine ring, typically at the C2 position, via a nucleophilic aromatic substitution mechanism.[11][12]
-
Directed ortho-Metalation (DoM): By installing a directing group on the pyridine ring, it is possible to achieve regioselective deprotonation (metalation) at the adjacent ortho position, which can then be quenched with an electrophile.[13][14] This is a powerful strategy for C3-functionalization if the directing group is at C2 or C4.[13]
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Nitration)
Problem: You are attempting a direct electrophilic aromatic substitution on a pyridine derivative and observing very low conversion or no product.
| Possible Cause | Suggested Solution | Underlying Principle |
| Ring Deactivation by Nitrogen | Instead of direct substitution, first, oxidize the pyridine to the corresponding pyridine N-oxide . The N-oxide is significantly more reactive towards electrophiles. After the substitution reaction, the N-oxide can be deoxygenated. | The N-oxide group donates electron density into the ring via resonance, activating it for electrophilic attack, primarily at the C4 position. |
| Harsh Reaction Conditions Leading to Decomposition | Use milder reaction conditions if possible with the more reactive N-oxide. For direct substitution on pyridine, extremely high temperatures (e.g., 300 °C for sulfonation) are often required, which can lead to degradation.[1] | The energy barrier for electrophilic substitution on pyridine is very high. While forcing conditions can sometimes yield a product, they are often detrimental to the overall yield. |
| Formation of Pyridinium Salt | The reaction medium is highly acidic, leading to the formation of the unreactive pyridinium ion. | The protonated nitrogen strongly deactivates the ring towards electrophilic attack. The N-oxide strategy circumvents this issue. |
Issue 2: Poor Regioselectivity in Minisci Radical Alkylation
Problem: Your Minisci reaction is producing a mixture of C2 and C4 alkylated products with low selectivity for the desired isomer.
| Possible Cause | Suggested Solution | Underlying Principle |
| Similar Reactivity of C2 and C4 Positions | Employ a removable blocking group on the pyridine nitrogen to sterically hinder the C2 and C6 positions, thereby directing the radical attack to the C4 position. A maleate-derived blocking group has been shown to be effective.[15] | Steric hindrance around the C2/C6 positions makes the C4 position the more accessible site for the incoming radical. The blocking group can be easily removed after the reaction.[15] |
| Reaction Conditions Favoring Mixture | The regioselectivity of the Minisci reaction can be influenced by the solvent and the acidity of the medium.[16] Experiment with different solvents and Brønsted acids to optimize for the desired isomer. | Acid protonates the pyridine nitrogen, activating the ring for radical attack. The nature of the acid and solvent can influence the transition state energies for attack at the different positions.[16][17] |
Issue 3: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling of a Halopyridine
Problem: You are attempting a Suzuki coupling with a 2- or 3-halopyridine and observing no product, or significant amounts of side products like homocoupling or protodeboronation.
| Possible Cause | Suggested Solution | Underlying Principle |
| Catalyst Inactivation | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use ligands that are bulky and electron-rich (e.g., biaryl phosphines like XPhos, SPhos) which can promote the desired catalytic cycle and reduce catalyst inhibition.[9] | Bulky ligands can prevent the pyridine nitrogen from strongly binding to the metal center and promote the reductive elimination step. |
| Presence of Oxygen | Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[9] | Rigorously degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.[9] |
| Poor Solubility of Reagents | One or more of your reaction components may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. | Consider using a different solvent system (e.g., dioxane/water, toluene/ethanol/water) or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility and reaction rates.[9][18] |
| Boronic Acid Degradation (Protodeboronation) | Boronic acids can be unstable, especially at high temperatures and in the presence of water and base, leading to the formation of the corresponding arene as a byproduct. | Use fresh boronic acid. Consider using the more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Using KF as the base can sometimes minimize protodeboronation.[19] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for various pyridine substitution reactions. Note that yields are highly substrate-dependent and optimization is often necessary.
Table 1: Electrophilic Substitution of Pyridine and Derivatives
| Substrate | Reaction | Conditions | Product | Yield (%) | Reference(s) |
| Pyridine | Nitration | KNO₃, H₂SO₄, 300 °C | 3-Nitropyridine | 22 | [1] |
| Pyridine | Sulfonation | H₂SO₄, HgSO₄, 230 °C, 24h | Pyridine-3-sulfonic acid | 70 | |
| Pyridine | Bromination | Br₂, Oleum, 130 °C | 3-Bromopyridine | 30 | |
| 2-Aminopyridine | Nitration | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine | 85-90 | |
| Pyridine N-oxide | Nitration | H₂SO₄, fuming HNO₃, 125-130 °C, 3h | 4-Nitropyridine N-oxide | ~42 | [20] |
Table 2: C4-Selective Minisci Alkylation of Pyridinium Salts
| Pyridine Substrate | Carboxylic Acid | Yield of C4-Alkylated Product (%) | Reference(s) |
| Pyridine (as maleate salt) | Cyclopropanecarboxylic acid | 81 | [15] |
| Pyridine (as maleate salt) | Pivalic acid | 78 | [15] |
| 3-Chloropyridine (as maleate salt) | Cyclohexanecarboxylic acid | 74 | [15] |
| 3-Fluoropyridine (as maleate salt) | Adamantanecarboxylic acid | 80 | [15] |
Table 3: Suzuki-Miyaura Coupling of 2-Chloropyridines with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 81 | [21] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | 71 | [21] |
| (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | 0.5 | 95 | [18] |
Detailed Experimental Protocols
Protocol 1: Synthesis and Nitration of Pyridine N-Oxide
Part A: Synthesis of Pyridine N-Oxide
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Oxidation: While stirring, add 250 ml (1.50 moles) of 40% peracetic acid dropwise at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
Work-up: After the addition is complete, continue stirring until the temperature drops to 40°C. Evaporate the acetic acid solution on a steam bath under vacuum.
-
Purification: Distill the residue at a pressure of 1 mm Hg or less. Collect the solid distillate at 100–105°C/1mm. The yield is typically 103–110 g (78–83%). The product is deliquescent and should be stored in a sealed container.
Part B: Nitration of Pyridine N-Oxide to 4-Nitropyridine N-oxide
-
Prepare Nitrating Acid: In a 250 mL Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20°C.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Equip the condenser to vent nitrous fumes to a sodium hydroxide trap.
-
Nitration: Add 9.51 g (100 mmol) of pyridine N-oxide to the flask and heat to 60°C. Add the nitrating acid dropwise over 30 minutes. After the addition, heat the mixture to an internal temperature of 125-130°C for 3 hours.[20]
-
Work-up and Isolation: Cool the reaction to room temperature and carefully pour it onto ~150 g of crushed ice. Neutralize the solution to a pH of ~8 with a saturated aqueous solution of sodium carbonate.
-
Purification: Collect the precipitated yellow solid by vacuum filtration. The crude product can be purified by recrystallization from acetone.[20]
Protocol 2: C4-Selective Minisci Alkylation via a Removable Blocking Group
This protocol is adapted from Baran, et al., J. Am. Chem. Soc. 2021, 143, 11927–11933.[15]
-
Blocking Group Installation: React the desired pyridine with a maleate-derived reagent to form the pyridinium salt, which sterically protects the C2 and C6 positions.
-
Minisci Reaction: To a culture tube, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv), and AgNO₃ (0.1 mmol, 20 mol%). Add dichloroethane (2.5 mL) and water (2.5 mL).
-
Reaction Conditions: Stir the biphasic mixture at 50°C for 2 hours. Monitor the reaction by LCMS or NMR.
-
Blocking Group Removal: Upon completion, dilute the reaction with dichloromethane (1 mL). To the crude product, add DBU (1.5 mmol, 3 equiv) in dichloromethane (5 mL) and stir at room temperature for 30 minutes to remove the blocking group.
-
Purification: Purify the resulting C4-alkylated pyridine using standard column chromatography.
Protocol 3: General Protocol for Suzuki-Miyaura Coupling of a 3-Halopyridine
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.
-
Reaction Conditions: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Comparison of electrophilic substitution on pyridine vs. pyridine N-oxide.
Caption: Simplified mechanism of the Minisci reaction for alkylating pyridine.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 16. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Isonicotinates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isonicotinates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis and to provide insights into the biological relevance of isonicotinate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving isonicotinates?
A1: Isonicotinates and their derivatives are versatile building blocks in organic synthesis. The most common reactions include:
-
Amide Coupling: The carboxylic acid moiety of isonicotinic acid is frequently coupled with amines to form amides, a key linkage in many biologically active molecules.
-
Suzuki-Miyaura Coupling: Halogenated isonicotinates (e.g., chloro-, bromo-, or iodo-pyridines) are often used in palladium-catalyzed cross-coupling reactions with boronic acids to form C-C bonds. This is a powerful method for creating complex biaryl structures.
-
Ester Hydrolysis: The ester group of isonicotinates can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a crucial step in multi-step syntheses.
Q2: Why am I observing low yields in my Suzuki coupling reaction with a chloronicotinate derivative?
A2: Low yields in Suzuki couplings with chloropyridines, including chloronicotinates, are a common issue. Several factors can contribute to this:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle.[1]
-
Substrate Reactivity: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1]
-
Protodeboronation: Pyridylboronic acids can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
To address these issues, consider optimizing the catalyst system (e.g., using bulky, electron-rich phosphine ligands), screening different bases, and using anhydrous solvents.
Q3: What are common side reactions to watch out for when working with isonicotinates?
A3: Besides the desired transformation, several side reactions can occur:
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.
-
Polymerization: Under certain conditions, especially with bifunctional isonicotinate derivatives, polymerization can occur. Careful control of stoichiometry is essential to minimize this.
-
Ester Hydrolysis: If performing a reaction on a side chain of an isonicotinate ester, the ester group itself might be sensitive to the reaction conditions, particularly if strong acids or bases are used.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling of Isonicotinic Acid
Possible Causes:
-
Inefficient activation of the carboxylic acid.
-
Poor nucleophilicity of the amine.
-
Unsuitable solvent or base.
-
Side reactions.
Solutions:
-
Optimize Coupling Reagent and Base: The choice of coupling reagent and base is critical. For instance, HATU in combination with a non-nucleophilic base like DIPEA in an aprotic solvent like THF can be highly effective.
-
Solvent Screening: The polarity of the solvent can significantly impact the reaction rate and yield. Aprotic solvents of varying polarity, such as DCM, THF, or DMF, should be screened.
-
Temperature Adjustment: Gently heating the reaction mixture can sometimes improve the yield, but be cautious of potential side reactions at higher temperatures.
Data Presentation: Amide Coupling of a Carboxylic Acid with an Amine
| Entry | Catalyst/Activator | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | DMAP | DMF | 90 | 24 | 45 |
| 2 | HATU | DIPEA | THF | Room Temp | 1.5 | 92 |
| 3 | POCl₃ | Pyridine | THF | 0 | 24 | 61 |
| 4 | HATU | DIPEA | DMF | Room Temp | 12 | 20 |
This data is based on the optimization of a representative amide coupling reaction and illustrates the significant impact of reagent and solvent selection on yield.[2]
Issue 2: Incomplete Reaction in Suzuki-Miyaura Coupling of a Halonicotinate
Possible Causes:
-
Ineffective catalyst system for the specific substrates.
-
Poor solubility of reactants or catalyst.
-
Insufficiently strong base.
-
Reaction temperature is too low.
Solutions:
-
Catalyst and Ligand Selection: For electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity.
-
Solvent and Base Combination: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and an aqueous base is often used. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can have a dramatic effect on the yield.
-
Increase Temperature: Suzuki couplings often require elevated temperatures (80-120 °C) to proceed efficiently.
Data Presentation: Suzuki Coupling of 4-Aryl Halide with Phenylboronic Acid
| Entry | Solvent (v/v) | Base | Yield (%) |
| 1 | Toluene | K₃PO₄ | 19 |
| 2 | 1,4-Dioxane | K₃PO₄ | 38 |
| 3 | CPME | K₃PO₄ | 68 |
| 4 | Acetonitrile | K₃PO₄ | 21 |
| 5 | Ethyl Acetate | K₃PO₄ | 64 |
| 6 | Methanol | K₃PO₄ | Not Obtained |
| 7 | DMSO | K₃PO₄ | Not Obtained |
This table showcases the influence of the solvent on the yield of a Suzuki-Miyaura coupling reaction of a pyridine derivative. CPME and Ethyl Acetate provided the best yields in this particular study.[3]
Issue 3: Slow or Incomplete Ester Hydrolysis
Possible Causes:
-
Steric hindrance around the ester carbonyl group.
-
Insufficient strength or concentration of the base/acid.
-
Low reaction temperature.
-
Poor solubility of the ester.
Solutions:
-
Choice of Hydrolysis Conditions: Basic hydrolysis (saponification) is often faster and more irreversible than acidic hydrolysis. Common bases include LiOH, NaOH, and KOH.
-
Solvent System: A mixture of a water-miscible organic solvent (e.g., THF, methanol, or ethanol) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.
-
Temperature: Heating the reaction mixture under reflux can significantly accelerate the rate of hydrolysis.
Data Presentation: Alkaline Hydrolysis of Ethyl Acetate
| Base | Temperature (°C) | Reaction Time | Conversion (%) |
| NaOH | 25 | 5 min | ~96 |
| NaOH | 30 | - | 58.8 |
This data for the hydrolysis of ethyl acetate, a common ester, demonstrates that high conversion can be achieved rapidly under optimized conditions.[4][5] The choice between LiOH, NaOH, and KOH can also be influenced by the solvent system, as their solubilities differ.[6]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of Isonicotinic Acid
-
Reaction Setup: To a solution of isonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloronicotinate Ester
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 4-chloronicotinate ester (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Isoniazid Metabolic Pathway
The anti-tuberculosis drug isoniazid, a derivative of isonicotinic acid, undergoes extensive metabolism in the liver. This pathway is crucial for both its therapeutic effect and its potential hepatotoxicity.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
This workflow provides a logical approach to diagnosing and resolving low yields in Suzuki coupling reactions involving isonicotinates.
References
Validation & Comparative
A Comparative 1H NMR Spectral Analysis of Methyl 2-acetylisonicotinate and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the nuanced differences in the 1H NMR spectra of methyl 2-acetylisonicotinate and its structural isomers. This guide provides a comparative analysis of their spectral data, a standardized experimental protocol for data acquisition, and a logical framework for spectral interpretation.
In the realm of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for the elucidation of organic compounds. This guide delves into the 1H NMR spectral analysis of this compound and its positional isomer, methyl 3-acetylisonicotinate, in comparison to the parent compound, methyl isonicotinate. Understanding the distinct spectral signatures of these isomers is crucial for unambiguous identification and quality control in synthetic chemistry.
Structural Isomers Under Investigation
The three compounds at the core of this comparison are derivatives of pyridine-4-carboxylic acid (isonicotinic acid). The introduction of an acetyl group at different positions on the pyridine ring significantly influences the electronic environment of the protons, leading to distinguishable 1H NMR spectra.
Figure 1. Structures of Methyl Isonicotinate and its 2-acetyl and 3-acetyl isomers.
Comparative 1H NMR Spectral Data
| Compound | Proton | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Methyl Isonicotinate [1][2] | H2, H6 | 2H | Doublet | 8.78 | ~6.0 |
| H3, H5 | 2H | Doublet | 7.84 | ~6.0 | |
| -OCH₃ | 3H | Singlet | 3.96 | - | |
| This compound (Predicted) | H3 | 1H | Singlet | ~8.1-8.3 | - |
| H5 | 1H | Doublet | ~7.9-8.1 | ~5.0 | |
| H6 | 1H | Doublet | ~8.8-9.0 | ~5.0 | |
| -COCH₃ | 3H | Singlet | ~2.7-2.8 | - | |
| -OCH₃ | 3H | Singlet | ~3.9-4.0 | - | |
| Methyl 3-acetylisonicotinate (Predicted) | H2 | 1H | Singlet | ~9.0-9.2 | - |
| H5 | 1H | Doublet | ~7.9-8.1 | ~5.0 | |
| H6 | 1H | Doublet | ~8.8-9.0 | ~5.0 | |
| -COCH₃ | 3H | Singlet | ~2.6-2.7 | - | |
| -OCH₃ | 3H | Singlet | ~3.9-4.0 | - |
Note on Predicted Data: The chemical shifts for the acetylated isomers are estimations. The actual experimental values may vary. The predictions are based on the expected deshielding effects of the acetyl group on the aromatic protons.
Experimental Protocol for 1H NMR Spectroscopy
This section outlines a standard protocol for the acquisition of 1H NMR spectra for the analysis of methyl isonicotinate and its derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The 1H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The following acquisition parameters are recommended:
-
Number of Scans (NS): 16 or 32 to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of at least 12 ppm to encompass all proton signals.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Logical Framework for Spectral Interpretation
The following diagram illustrates the logical workflow for analyzing and differentiating the 1H NMR spectra of the isomers.
Figure 2. Workflow for the 1H NMR spectral analysis of methyl isonicotinate isomers.
This comprehensive guide provides a foundational understanding for the 1H NMR spectral analysis of this compound and its isomers. The provided data, protocols, and logical frameworks are intended to assist researchers in the accurate and efficient characterization of these and similar compounds.
References
A Comparative Guide to the Reactivity of 2-Acetyl vs. 3-Acetyl Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The positional isomerism of substituents on the pyridine ring can profoundly influence the molecule's electronic properties, and consequently, its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of 2-acetylpyridine and 3-acetylpyridine derivatives, offering insights into their behavior in various chemical transformations. Understanding these differences is crucial for designing efficient synthetic routes and developing novel compounds with desired properties.
This comparison will focus on three key areas of reactivity: reactions at the carbonyl group, reactions involving the α-protons of the acetyl group, and electrophilic substitution on the pyridine ring. The discussion is supported by theoretical principles, experimental data from the literature, and detailed experimental protocols.
Executive Summary of Reactivity Differences
The reactivity of acetylpyridine isomers is primarily governed by the electron-withdrawing nature of the pyridine ring and the position of the acetyl group. The nitrogen atom in the pyridine ring exerts a significant inductive and resonance effect, which is more pronounced at the 2-position compared to the 3-position.
-
Reactivity of the Carbonyl Group: The carbonyl carbon in 2-acetylpyridine is more electrophilic and therefore more susceptible to nucleophilic attack than in 3-acetylpyridine. This is due to the stronger electron-withdrawing effect of the nitrogen atom at the ortho position.
-
Acidity of α-Protons: The α-protons of the acetyl group in 2-acetylpyridine are more acidic than those in 3-acetylpyridine. This increased acidity facilitates enolate formation, making 2-acetylpyridine generally more reactive in reactions such as aldol condensations and alkylations.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. The acetyl group is also a deactivating group. Electrophilic attack on both isomers is difficult and typically requires harsh conditions, with substitution occurring preferentially at the 5-position for 3-acetylpyridine and being even less favorable for 2-acetylpyridine.
Theoretical Basis for Reactivity Differences: Electronic Effects
The differing reactivity of 2-acetyl and 3-acetyl pyridine can be rationalized by considering the electronic effects of the pyridyl group at different positions. Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta_ | σ_para_ |
| 2-Pyridyl | 0.33 | 0.17 |
| 3-Pyridyl | 0.23 | 0.25 |
Hammett constants for pyridyl substituents. Data from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[1]
A larger positive σ value indicates a stronger electron-withdrawing effect. While these values are for the pyridyl group itself acting as a substituent, they provide insight into the electronic environment of the acetyl group in our compounds of interest. The literature also provides mean σ-values for the 2-pyridyl and 3-pyridyl groups as 0.71 and 0.55, respectively, further supporting the greater electron-withdrawing ability of the 2-pyridyl group.[2][3]
The stronger electron-withdrawing nature of the 2-pyridyl group compared to the 3-pyridyl group leads to:
-
Increased electrophilicity of the carbonyl carbon in 2-acetylpyridine.
-
Increased acidity of the α-protons in 2-acetylpyridine due to greater stabilization of the resulting enolate.
Caption: Electronic effects influencing the reactivity of 2-acetyl vs. 3-acetyl pyridine.
Comparative Reactivity in Key Reactions
While a direct, comprehensive quantitative comparison of reaction rates is scarce in the literature, a study on the aldol condensation of various 2-acetyl heterocyclic compounds with benzaldehyde derivatives indicated clear differences in reactivity based on reaction times and product yields.[4] Based on the established electronic principles, we can predict the relative reactivity of 2- and 3-acetylpyridine in several key reaction types.
Reactions at the Carbonyl Group (Nucleophilic Addition)
The greater electrophilicity of the carbonyl carbon in 2-acetylpyridine suggests it will react faster with nucleophiles compared to 3-acetylpyridine. This would be observed in reactions such as:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) is expected to be faster for 2-acetylpyridine.
-
Grignard Reaction: Addition of Grignard reagents should proceed more readily with 2-acetylpyridine.
-
Wittig Reaction: The initial nucleophilic attack of the ylide is expected to be more facile with 2-acetylpyridine.
Reactions at the α-Carbon (Enolate Chemistry)
The higher acidity of the α-protons in 2-acetylpyridine facilitates the formation of the corresponding enolate. This enhanced ease of enolate generation makes 2-acetylpyridine generally more reactive in base-catalyzed reactions involving the α-carbon.
-
Aldol Condensation: 2-Acetylpyridine is expected to undergo aldol condensation more readily and potentially give higher yields compared to 3-acetylpyridine under identical conditions.
-
Alkylation: Deprotonation and subsequent alkylation of the α-carbon should be more efficient for 2-acetylpyridine.
Caption: Predicted relative reactivity of 2-acetyl and 3-acetyl pyridine in key reactions.
Experimental Protocols
The following are representative experimental protocols for key reactions that can be used to probe the reactivity of 2- and 3-acetylpyridine derivatives. These can be adapted for a direct comparative study by ensuring identical reaction conditions for both isomers.
Protocol 1: Aldol Condensation
This protocol describes the base-catalyzed aldol condensation of an acetylpyridine with an aromatic aldehyde.
Materials:
-
Acetylpyridine (2- or 3-isomer)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the chosen acetylpyridine isomer in 10 mL of 95% ethanol.
-
Add 1.0 mmol of the aromatic aldehyde to the solution and stir.
-
Add 5 mL of 2 M aqueous NaOH solution dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the product may be extracted with an organic solvent after neutralizing the mixture.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product and determine the yield. The product can be further purified by recrystallization.
This protocol is adapted from standard laboratory procedures for aldol condensation.
Protocol 2: Wittig Reaction
This protocol outlines the synthesis of an alkene from an acetylpyridine via the Wittig reaction.
Materials:
-
Acetylpyridine (2- or 3-isomer)
-
A suitable phosphonium ylide (e.g., methylenetriphenylphosphorane, prepared in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
n-Butyllithium (n-BuLi)
-
Methyltriphenylphosphonium bromide
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.0 equivalent) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of the acetylpyridine isomer (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
This protocol is a general procedure for the Wittig reaction.
Caption: General experimental workflows for Aldol Condensation and Wittig Reaction.
Conclusion
The positional isomerism of the acetyl group in 2-acetylpyridine and 3-acetylpyridine leads to distinct differences in their chemical reactivity. The greater electron-withdrawing ability of the 2-pyridyl group renders the carbonyl carbon of 2-acetylpyridine more electrophilic and its α-protons more acidic compared to the 3-isomer. Consequently, 2-acetylpyridine is generally more reactive towards nucleophilic addition at the carbonyl group and in base-catalyzed reactions involving enolate intermediates. For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the rational design of synthetic strategies and the prediction of molecular behavior. The provided experimental protocols offer a starting point for the practical investigation and exploitation of these reactivity profiles in the synthesis of novel pyridine-containing compounds.
References
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-acetylisonicotinate
For the discerning researcher and drug development professional, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing intricate details of molecular structure through controlled fragmentation. This guide offers a detailed comparison of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-acetylisonicotinate against its structural analogues, Methyl isonicotinate and Methyl nicotinate. The insights provided herein are derived from established fragmentation principles and publicly available spectral data for related compounds.
Comparative Fragmentation Analysis
The fragmentation of this compound under EI-MS is predicted to be a composite of the characteristic fragmentation pathways of its constituent functional groups: the methyl ester, the acetyl moiety, and the pyridine ring. A comparison with the known fragmentation patterns of Methyl isonicotinate and Methyl nicotinate allows for a more confident prediction of the fragmentation behavior of the target molecule.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Predicted Fragmentation Pathways |
| This compound | 179 | 164, 148, 136, 120, 106, 78 | Loss of CH3 radical from acetyl group, loss of OCH3 radical from ester, loss of COOCH3 radical, McLafferty rearrangement, cleavage of the pyridine ring. |
| Methyl isonicotinate | 137 | 106, 78, 51 | Loss of OCH3 radical, subsequent loss of CO, fragmentation of the pyridine ring.[1] |
| Methyl nicotinate | 137 | 106, 78, 51 | Loss of OCH3 radical, subsequent loss of CO, fragmentation of the pyridine ring.[2] |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M+) at m/z 179. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols
The following provides a general experimental protocol for acquiring EI-mass spectra of small organic molecules like this compound.
Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
Discussion of Fragmentation Patterns
The fragmentation of esters and ketones is well-documented. For esters, a common fragmentation is the loss of the alkoxy group (-OR) as a radical.[3] In the case of this compound, this would correspond to the loss of the methoxy radical (•OCH3) to yield an ion at m/z 148. Another characteristic fragmentation is the loss of the entire ester group as a radical (•COOCH3), leading to a fragment at m/z 120.
Ketones, particularly those with alpha-hydrogens, can undergo alpha-cleavage or McLafferty rearrangement.[4] For this compound, alpha-cleavage would involve the loss of the methyl radical (•CH3) from the acetyl group, resulting in a stable acylium ion at m/z 164.
The pyridine ring itself is relatively stable, and its fragmentation typically occurs after the initial losses from the substituent groups. Common fragments from the pyridine ring include the pyridinium ion at m/z 78 and smaller fragments resulting from ring cleavage.[1]
By comparing the predicted fragments of this compound with the observed fragments of Methyl isonicotinate (m/z 106, 78, 51)[1] and Methyl nicotinate (m/z 106, 78, 51)[2], we can anticipate that the fragment at m/z 106, corresponding to the isonicotinoyl cation, and the pyridinium ion at m/z 78 will also be significant in the spectrum of this compound. The presence of the acetyl group introduces additional fragmentation pathways not seen in the simpler analogues, leading to a more complex mass spectrum that is highly characteristic of its unique structure.
References
A Comparative Guide to the Biological Activities of Methyl 2-acetylisonicotinate and Methyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of methyl isonicotinate and explores the potential activities of the structurally related Methyl 2-acetylisonicotinate. Due to a significant lack of published data on the biological effects of this compound, this document leverages data from structurally analogous compounds, namely 2-acetylpyridine and other isonicotinic acid derivatives, to provide a predictive framework for its potential pharmacological profile. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided for key biological assays.
Introduction
Methyl isonicotinate and this compound are both derivatives of isonicotinic acid, a pyridine carboxylic acid that forms the backbone of numerous biologically active compounds. While methyl isonicotinate has established roles and characterized toxicological properties, this compound remains largely unexplored in the scientific literature. This guide aims to bridge this knowledge gap by presenting a direct comparison where data is available and offering a predictive analysis based on structure-activity relationships of similar molecules.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| Methyl isonicotinate | ![]() |
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound and methyl isonicotinate are not available in the current scientific literature. Therefore, this section details the known activities of methyl isonicotinate and provides a summary of the activities of structurally related compounds to infer the potential biological profile of this compound.
Methyl Isonicotinate
The primary reported biological activity of methyl isonicotinate is as a semiochemical, a chemical substance that influences the behavior of other organisms. It is notably used in agriculture as an attractant for certain insect species.[1]
In terms of toxicology, methyl isonicotinate is known to be an irritant to the skin, eyes, and respiratory tract.[2] Acute toxicity studies have been conducted on animals, and the available data is presented below.
Table 1: Toxicological Data for Methyl Isonicotinate
| Parameter | Species | Route of Administration | LD50 Value | Reference |
| Acute Oral Toxicity | Rat | Oral gavage | 3906 mg/kg | [2] |
| Acute Dermal Toxicity | Rabbit | Dermal application | 3828 mg/kg | [2] |
Predicted Biological Activities of this compound based on Structural Analogs
The presence of the 2-acetyl group on the pyridine ring of this compound suggests that its biological activity may align with that of other 2-acetylpyridine and isonicotinic acid derivatives. These classes of compounds have been shown to possess a wide range of pharmacological effects.
Table 2: Reported Biological Activities of 2-Acetylpyridine and Isonicotinic Acid Derivatives
| Biological Activity | Compound Class | Example(s) | Key Findings | Reference(s) |
| Anticancer | 2-Acetylpyridine Hydrazones | 2-acetylpyridine thiosemicarbazone | Cytotoxicity against various cancer cell lines, potentially through inhibition of ribonucleotide reductase. | [3][] |
| Isonicotinoyl Derivatives | 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides | Moderate inhibitory effects on cancer cell lines such as HeLa, MCF-7, and HGC-27. | [5] | |
| Anti-inflammatory | Isonicotinates | N-(3-Aminophenyl) isonicotinamide | Potent in vitro anti-inflammatory activity, superior to ibuprofen in some assays. | [6][7] |
| Antimicrobial | 2-Acetylpyridine Derivatives | Schiff base complexes of 2-acetylpyridine | Moderate activity against Gram-positive bacteria like Staphylococcus aureus. | [8][9] |
| Isonicotinic Acid Hydrazides | Isonicotinic acid-N'-octadecanoyl hydrazide | Effective against Mycobacterium tuberculosis and other microbial strains. | [10] | |
| Antifilarial | 2-Acetylpyridine Thiosemicarbazones | N4-(2-aminophenyl)-2-[1-(2-pyridinyl)ethylidene]-hydrazinecarbothioamide | In vivo and in vitro macrofilaricidal properties against Brugia pahangi and Acanthocheilonema viteae. | [11] |
| Antimalarial | 2-Acetylpyridine Thiosemicarbazones | Various derivatives | In vitro activity against chloroquine-resistant Plasmodium falciparum. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments that could be used to assess and compare the biological activities of this compound and methyl isonicotinate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound, methyl isonicotinate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Test compounds
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for isonicotinic acid derivatives and a hypothetical signaling pathway for the anti-inflammatory activity of isonicotinoyl compounds, based on available literature for related molecules.[6]
Caption: A generalized workflow for the synthesis of isonicotinic acid derivatives.
Caption: Proposed inhibitory action of isonicotinoyl compounds on inflammatory pathways.
Conclusion
While a direct comparison of the biological activity of this compound and methyl isonicotinate is hampered by the lack of data for the former, this guide provides a comprehensive overview of the known properties of methyl isonicotinate and a predictive analysis for this compound based on structurally similar compounds. The diverse and potent biological activities reported for 2-acetylpyridine and other isonicotinic acid derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound is a promising candidate for further pharmacological investigation. The experimental protocols and workflow diagrams provided herein offer a foundational framework for researchers to initiate such studies and unlock the potential of this unexplored molecule. Further research is warranted to elucidate the specific biological profile of this compound and to validate the predictions made in this guide.
References
- 1. Methyl Isonicotinate, 98%|Buy Online [benchchem.com]
- 2. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assessment of 2-acetylpyridine thiosemicarbazones against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Functionalized Isonicotinate Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of various functionalized isonicotinate esters, crucial intermediates in organic synthesis and drug development. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most suitable isonicotinate derivative for their specific application.
Introduction to Isonicotinate Esters
Isonicotinate esters are derivatives of isonicotinic acid (pyridine-4-carboxylic acid) and are widely employed as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The pyridine nitrogen imparts unique electronic properties and potential for coordination with metal centers, making these compounds valuable ligands in catalysis. Furthermore, functionalization of the ester group can modulate the reactivity and biological activity of the molecule, leading to a diverse range of applications.
This guide focuses on a comparative analysis of commonly used "active" isonicotinate esters, such as p-nitrophenyl isonicotinate, N-hydroxysuccinimide isonicotinate, and pentafluorophenyl isonicotinate, as well as other functionalized derivatives. Their performance will be evaluated in terms of synthetic accessibility and functional efficacy in both chemical and biological contexts.
Comparative Synthesis of Functionalized Isonicotinate Esters
The synthesis of functionalized isonicotinate esters typically begins with isonicotinic acid, which can be converted to a more reactive intermediate, such as isonicotinoyl chloride hydrochloride, before esterification.[1] Alternatively, direct coupling methods can be employed. The choice of synthetic route often depends on the desired ester functionality and the required scale.
Below is a summary of common synthetic methods with reported yields for various functionalized isonicotinate esters.
| Ester Derivative | Synthetic Method | Reagents | Solvent | Yield (%) | Reference |
| Isonicotinoyl Chloride HCl | Acyl Chloride Formation | Isonicotinic acid, Thionyl chloride, DMF (cat.) | - | 98 | [1] |
| p-Nitrophenyl Isonicotinate | Acyl Chloride Esterification | Isonicotinoyl chloride HCl, p-Nitrophenol, Triethylamine | THF | 54 | [1] |
| N-Hydroxysuccinimide Isonicotinate | Acyl Chloride Esterification | Isonicotinoyl chloride HCl, N-Hydroxysuccinimide, Triethylamine | THF | 84 | [1] |
| Pentafluorophenyl Isonicotinate | Acyl Chloride Esterification | Isonicotinoyl chloride HCl, Pentafluorophenol, Triethylamine | THF | 97 | [1][2] |
| Methyl Isonicotinate | Fischer Esterification | Isonicotinic acid, Methanol, Conc. H₂SO₄ | Methanol | - | [3] |
| Methyl Isonicotinate | SOCl₂ Mediated Esterification | Isonicotinic acid, Methanol, Thionyl chloride | Methanol | - | [3] |
| Ethyl Isonicotinate | Microwave-assisted Esterification | Isonicotinic acid, Ethanol, Activated Carbon | Toluene | 97.2 | [4] |
Discussion of Synthetic Routes:
The synthesis via isonicotinoyl chloride hydrochloride is a high-yielding and versatile method for preparing a range of activated esters.[1] The preparation of the acyl chloride itself proceeds in near-quantitative yield. Subsequent esterification with various phenols and N-hydroxysuccinimide provides the desired products in good to excellent yields, with the pentafluorophenyl ester showing the highest reported yield of 97%.[1][2]
Direct esterification methods, such as the classic Fischer esterification using a strong acid catalyst, are also effective, particularly for simple alkyl esters.[3] More modern approaches, like microwave-assisted synthesis, can significantly reduce reaction times and improve yields, as demonstrated by the 97.2% yield for ethyl isonicotinate.[4] The choice of method will ultimately depend on the stability of the desired ester group to the reaction conditions and the availability of starting materials.
Performance Comparison in Functional Applications
The utility of functionalized isonicotinate esters is best demonstrated by their performance in various applications. This section compares their efficacy as acylating agents, in biological systems as enzyme inhibitors, and as ligands in transition metal catalysis.
Acylating Reactivity
Activated isonicotinate esters, such as the p-nitrophenyl and N-hydroxysuccinimide derivatives, are designed to be efficient acylating agents. Their reactivity stems from the presence of a good leaving group (p-nitrophenoxide and N-hydroxysuccinimide anion, respectively), which facilitates nucleophilic attack at the carbonyl carbon.
-
p-Nitrophenol: pKa ≈ 7.15
-
N-Hydroxysuccinimide: pKa ≈ 6.0
Based on these pKa values, N-hydroxysuccinimide isonicotinate is expected to be a more reactive acylating agent than p-nitrophenyl isonicotinate . This is because the N-hydroxysuccinimide anion is a weaker base and therefore a better leaving group. Pentafluorophenol has an even lower pKa (≈ 5.5), suggesting that pentafluorophenyl isonicotinate is likely the most reactive among these three common activated esters .
This trend in reactivity is crucial when selecting an acylating agent for a particular substrate, as a more reactive ester may be required for less nucleophilic substrates, but may also lead to more side reactions with sensitive functional groups.
Biological Activity: Anti-inflammatory Properties
A significant application of functionalized isonicotinate esters is in the development of therapeutic agents. A study by Gilani et al. investigated the anti-inflammatory potential of a series of isonicotinates by measuring their ability to inhibit the production of reactive oxygen species (ROS) from human whole blood phagocytes. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Functionalization | Linker | IC₅₀ (µg/mL) |
| 5 | - | m-aminophenol | 1.42 ± 0.1 |
| 6 | - | p-aminophenol | 8.6 ± 0.5 |
| 8a | Acetyl | p-aminophenol | 19.6 ± 3.4 |
| 8b | Butyryl | p-aminophenol | 3.7 ± 1.7 |
| Ibuprofen (Standard) | - | - | 11.2 ± 1.9 |
Data sourced from Gilani et al., Molecules 2021, 26(5), 1272.
The data clearly indicates that the nature of the functionalization has a profound impact on the anti-inflammatory activity. Compound 5 , an isonicotinate of m-aminophenol, exhibited the highest potency, being approximately eight times more active than the standard drug ibuprofen.[5] Interestingly, the introduction of a lipophilic acyl chain on the p-aminophenol linker modulated the activity, with the butyryl-functionalized ester (8b ) being significantly more potent than the acetyl-functionalized ester (8a ).[5] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological performance of isonicotinate derivatives.
Catalytic Performance
Functionalized isonicotinate esters can also serve as ligands for transition metal catalysts. The pyridine nitrogen provides a coordination site, and the ester functionality can be tailored to influence the electronic and steric properties of the resulting metal complex.
A study by Mondal et al. described the synthesis of a copper(II) complex functionalized with isonicotinic acid (ISNA) immobilized on magnetic nanoparticles (Fe₃O₄@ISNA@CuL¹). This catalyst demonstrated high efficiency in the oxidation of alcohols and the reduction of nitroarenes.[6] While this study did not directly compare different isonicotinate esters as ligands, it highlights the potential of this class of compounds in developing robust and recyclable catalysts. The choice of the ester group in such applications could influence the solubility and stability of the catalyst, as well as its electronic properties, thereby affecting its catalytic performance.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic procedures and biological assays.
General Procedure for the Synthesis of Activated Isonicotinate Esters
This protocol is adapted from the work of Christensen et al.[1]
-
Preparation of Isonicotinoyl Chloride Hydrochloride: To a stirred mixture of isonicotinic acid (0.2 mol) and DMF (1 mL), slowly add thionyl chloride (60 mL). After the initial gas evolution subsides and the solid dissolves (approximately 30 minutes), remove the excess thionyl chloride in vacuo. Add diethyl ether (200 mL) to the residue, filter the resulting solid, wash with diethyl ether, and dry in vacuo to yield isonicotinoyl chloride hydrochloride.
-
Esterification: To a stirred suspension of isonicotinoylchloride hydrochloride (0.05 mol) and the desired alcohol or phenol (e.g., p-nitrophenol, N-hydroxysuccinimide, or pentafluorophenol; 0.05 mol) in THF (100 mL), add triethylamine (0.14 mol) dropwise over 10 minutes. Stir the suspension at room temperature for 12 hours. Filter the mixture and concentrate the filtrate in vacuo. The crude product can be purified by recrystallization or chromatography.
In Vitro Anti-inflammatory Activity Assay (ROS Inhibition)
The following is a general protocol for measuring the inhibitory effect of compounds on the production of reactive oxygen species (ROS) by phagocytes in human whole blood, as described by Gilani et al.[5]
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a standard drug (e.g., ibuprofen) in DMSO.
-
Prepare a working solution of luminol in Hanks' balanced salt solution (HBSS).
-
Prepare a working solution of zymosan A in HBSS.
-
-
Assay Procedure:
-
In a 96-well white opaque microplate, add 25 µL of diluted whole blood, 25 µL of the test compound solution (at various concentrations), and 100 µL of the luminol solution.
-
Incubate the plate at 37 °C for 15 minutes in a luminometer.
-
Initiate the reaction by adding 50 µL of the zymosan A suspension to each well.
-
Measure the chemiluminescence immediately for 50 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (containing only DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of a typical experimental workflow and a relevant signaling pathway.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
This diagram illustrates a common workflow for identifying enzyme inhibitors from a large compound library.
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.
Signaling Pathway: Inhibition of Cyclooxygenase (COX) by Isonicotinate Derivatives
This diagram illustrates the mechanism of action of isonicotinate-based anti-inflammatory agents as inhibitors of the COX enzyme, which is involved in the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by isonicotinate derivatives.
Conclusion
Functionalized isonicotinate esters represent a versatile and valuable class of compounds for researchers in organic synthesis and drug discovery. The choice of the ester functionality significantly impacts the synthetic accessibility, chemical reactivity, and biological activity of these molecules.
-
For Synthesis: The preparation of activated isonicotinate esters via an isonicotinoyl chloride intermediate is a high-yielding and broadly applicable method. For simple alkyl esters, direct or microwave-assisted esterification of isonicotinic acid offers efficient alternatives.
-
For Acylation: The reactivity of activated isonicotinate esters as acylating agents is governed by the nature of the leaving group, with pentafluorophenyl esters expected to be the most reactive, followed by N-hydroxysuccinimide and then p-nitrophenyl esters.
-
For Drug Discovery: Functionalization of the isonicotinate scaffold has been shown to be a successful strategy for developing potent anti-inflammatory agents. Structure-activity relationship studies are crucial for optimizing the therapeutic potential of these compounds.
-
For Catalysis: Isonicotinate derivatives are effective ligands in transition metal catalysis, opening avenues for the development of novel and efficient catalytic systems.
The data and protocols presented in this guide provide a foundation for the rational selection and application of functionalized isonicotinate esters in a variety of research contexts. Further exploration of novel functionalizations and their impact on performance will undoubtedly continue to expand the utility of this important class of molecules.
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Methyl 2-acetylisonicotinate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Methyl 2-acetylisonicotinate purity against other common analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.
Introduction to Purity Validation
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug product. Therefore, a robust and validated analytical method is essential for its quality control. HPLC is a widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This guide will delve into a specific HPLC method, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide the necessary protocols for implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar compounds like this compound. The method's ability to separate a wide range of compounds based on their hydrophobicity makes it ideal for resolving the parent compound from its potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is based on established methods for similar pyridine derivatives and is optimized for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of the diluent.
4. System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
5. Data Analysis: The purity of the sample is calculated by the area normalization method, where the percentage of each impurity is calculated by dividing the peak area of the impurity by the total area of all peaks in the chromatogram.
Potential Impurities of this compound
Based on the synthesis of related isonicotinic acid esters, the following are potential impurities that the HPLC method should be able to separate:
-
Isonicotinic acid: Formed by the hydrolysis of the ester.[3]
-
Starting materials: Unreacted precursors from the synthesis.
-
Positional isomers: Isomers with the acetyl and ester groups at different positions on the pyridine ring.
-
By-products: Compounds formed from side reactions during synthesis.
Comparison with Other Purity Determination Methods
While HPLC is a powerful tool, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds.[2][4] For this compound, which has a moderate boiling point, GC-MS can be a viable alternative.
-
Advantages: High sensitivity and specificity, providing structural information from the mass spectrum which aids in impurity identification.[4]
-
Disadvantages: Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some impurities, adding complexity to the sample preparation.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard for each impurity.[5][6][7]
-
Advantages: Provides a direct measure of purity against a certified internal standard. It is non-destructive and can provide structural information about impurities simultaneously.[5][8]
-
Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace-level impurities.[9] Signal overlap can be an issue in complex mixtures, potentially complicating quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of HPLC, GC-MS, and qNMR for the purity validation of this compound. The data is based on typical performance for similar pharmaceutical intermediates.
| Parameter | HPLC | GC-MS | qNMR |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time per Sample | 30-45 minutes | 45-60 minutes | 15-20 minutes |
Conclusion
For the routine quality control and purity validation of this compound, HPLC is the recommended method . It offers an excellent balance of sensitivity, precision, and accuracy for quantifying the main component and its impurities. The developed RP-HPLC method is robust and can be readily validated according to ICH guidelines.
While GC-MS provides superior sensitivity and impurity identification capabilities, its applicability is limited to volatile and thermally stable compounds. It serves as an excellent orthogonal method for impurity profiling, especially for unknown impurity identification.
qNMR stands out as a primary method for absolute quantification without the need for reference standards for each component. However, its lower sensitivity makes it less suitable for the detection and quantification of trace impurities, which is often a critical requirement in pharmaceutical development. It is best utilized for the accurate purity assignment of reference standards.
References
- 1. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 2. smithers.com [smithers.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Bridging the Gap: A Guide to Cross-Referencing Experimental Data with Computational Predictions in MAPK/ERK Signaling
For researchers and drug development professionals, the synergy between computational modeling and experimental validation is paramount for accelerating discoveries. This guide provides a framework for cross-referencing predicted properties of kinase inhibitors with tangible experimental data, using the well-characterized MAPK/ERK signaling pathway and the MEK1/2 inhibitor U0126 as a case study.
The MAPK/ERK pathway is a critical signaling cascade that regulates cellular processes like proliferation and differentiation.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[2][4][5] Computational models aim to predict how small molecules will interact with components of this pathway, while experimental assays provide the ground truth of their biological effects.[6][7][8]
Quantitative Data Comparison: U0126 Inhibition of MEK
A primary goal of cross-referencing is to validate the predictive accuracy of computational models against experimental results.[9] The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. U0126 is a selective inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK.[10][11]
Below is a table summarizing a hypothetical prediction from a computational kinase inhibitor model against published experimental data for U0126.
| Parameter | Computational Prediction (Hypothetical Model) | Experimental Data | Experimental Method |
| U0126 IC50 for MEK1 | ~70 nM | 72 nM[11] | Cell-free kinase assay |
| U0126 IC50 for MEK2 | ~60 nM | 58 nM[11] | Cell-free kinase assay |
| Effect on p-ERK Levels | >95% reduction at 10 µM | Complete disappearance of p-ERK band | Western Blot[12][13] |
This comparison demonstrates a high correlation between the predicted and experimental inhibitory activity of U0126, lending confidence to the computational model's utility in screening other potential inhibitors.
Experimental Protocol: Western Blot for ERK Phosphorylation
To experimentally validate the predicted inhibition of the MAPK/ERK pathway, quantifying the phosphorylation of ERK (p-ERK) is a standard method.[14][15] A decrease in the p-ERK/total ERK ratio upon treatment with an inhibitor like U0126 confirms its on-target effect.[12]
1. Cell Culture and Treatment:
-
Plate cells (e.g., PC12, A549) at a suitable density and allow them to adhere overnight.
-
Serum-starve the cells to minimize basal ERK phosphorylation.[14]
-
Treat cells with varying concentrations of the MEK inhibitor (e.g., U0126) or a vehicle control (e.g., DMSO) for a predetermined time.
2. Lysate Preparation:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[16][17]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[17]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15][16]
-
Collect the supernatant containing the soluble proteins.[15][16]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[15][17]
4. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15][16]
-
Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.[14][15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]
5. Antibody Incubation and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[14][15]
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an ECL chemiluminescent substrate.[16]
6. Stripping and Re-probing:
-
To normalize the p-ERK signal, the same membrane is stripped of the first set of antibodies.[14][15]
-
The membrane is then re-blocked and incubated with a primary antibody for total ERK1/2.[14][15]
-
The detection process is repeated.
7. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).[14][15]
-
For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal. This ratio is then compared across treatment conditions.[15][16]
Visualizations
Signaling Pathway and Point of Inhibition
The diagram below illustrates the core components of the MAPK/ERK signaling cascade, from the cell surface receptor to the activation of ERK.[1][3][18] It highlights the specific point of intervention for the MEK inhibitor U0126, which prevents the phosphorylation and subsequent activation of ERK1/2.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis on the Clinical Research Progress of ERK Inhibitor [synapse.patsnap.com]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Guide to the Acidity of 2-Acetylpyridine Derivatives for Researchers
For researchers, scientists, and professionals in drug development, understanding the acidity of 2-acetylpyridine and its derivatives is crucial for predicting their behavior in biological systems and for designing novel therapeutics. This guide provides a comparative analysis of the acidity of these compounds, supported by experimental data and detailed methodologies.
The acidity of a compound, quantified by its pKa value, influences its solubility, lipophilicity, and ability to interact with biological targets. In the case of 2-acetylpyridine derivatives, the acidity is primarily determined by the protonation state of the pyridine nitrogen and, in some derivatives, other ionizable groups. The electron-withdrawing nature of the acetyl group, combined with the inherent electronic properties of the pyridine ring, makes these compounds interesting subjects for structure-acidity relationship studies.
Comparison of Acidity
The acidity of 2-acetylpyridine is attributed to the protonated pyridinium ion. The pKa of 2-acetylpyridine is reported to be 2.643 at 25°C[1][2]. This value indicates that 2-acetylpyridine is a weak base. The presence of the acetyl group at the 2-position influences the electron density of the pyridine ring, thereby affecting its basicity.
| Compound Name | Structure | pKa | Reference |
| 2-Acetylpyridine | 2.643 | [1][2] |
Note: This table will be expanded as more experimental pKa values for 2-acetylpyridine derivatives become available in the literature. The lack of a comprehensive, centralized database for these specific derivatives necessitates consulting individual research articles for such data.
The acidity of substituted pyridines is influenced by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity) by stabilizing the protonated form, while electron-donating groups increase the pKa (decrease acidity). This principle can be applied to predict the relative acidities of 2-acetylpyridine derivatives. For instance, a derivative with an electron-withdrawing nitro group on the pyridine ring is expected to be more acidic (have a lower pKa) than 2-acetylpyridine itself. Conversely, a derivative with an electron-donating methyl group would likely be less acidic (have a higher pKa).
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental aspect of physicochemical characterization. Two common and reliable methods for determining the pKa of compounds like 2-acetylpyridine derivatives are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the direct measurement of pH as a titrant of known concentration is added to a solution of the sample. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow for Potentiometric Titration:
Figure 1. Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the 2-acetylpyridine derivative (e.g., 0.01 M) in a suitable solvent, typically purified water. If solubility is an issue, a co-solvent system (e.g., water-ethanol) may be used.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
-
Titration:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant (acid or base) in small, precise increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of steepest slope on the titration curve, often determined by taking the first or second derivative of the curve.
-
UV-Vis Spectrophotometry
This method is based on the principle that the ionized and unionized forms of a compound have different ultraviolet or visible light absorption spectra. By measuring the absorbance of the sample in solutions of different known pH values, the pKa can be determined.
Logical Relationship for Spectrophotometric pKa Determination:
References
A Comparative Guide to the Isomeric Differentiation of Acetylated Methyl Isonicotinates
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Acetylated methyl isonicotinates, positional isomers with the same molecular formula and weight, present a significant analytical challenge. This guide provides an objective comparison of analytical methodologies for the differentiation of two key isomers: methyl 2-acetylisonicotinate and methyl 3-acetylisonicotinate. The comparison is supported by predictive data based on established principles of analytical chemistry, detailed experimental protocols, and visualizations to aid in method development and implementation.
Isomers in Focus:
-
Isomer 1: this compound (methyl 2-acetylpyridine-4-carboxylate)
-
Isomer 2: Methyl 3-acetylisonicotinate (methyl 3-acetylpyridine-4-carboxylate)
These isomers differ only in the position of the acetyl group on the pyridine ring, a subtle structural change that can significantly impact their physicochemical properties and biological activity.
Data Presentation: A Comparative Overview
The following tables summarize the predicted and expected analytical data for the two isomers, providing a clear basis for their differentiation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers. The electronic environment of each nucleus is unique, leading to distinct chemical shifts. The predicted chemical shifts for the protons and carbons of the two isomers are presented below.
| Position | This compound (Predicted) | Methyl 3-acetylisonicotinate (Predicted) |
| ¹H NMR | ||
| H-2 | - | ~9.2 |
| H-3 | ~8.2 (d) | - |
| H-5 | ~7.9 (dd) | ~8.8 (d) |
| H-6 | ~8.9 (d) | ~8.1 (d) |
| -COOCH₃ | ~4.0 (s) | ~4.0 (s) |
| -COCH₃ | ~2.7 (s) | ~2.8 (s) |
| ¹³C NMR | ||
| C-2 | ~155 | ~135 |
| C-3 | ~122 | ~152 |
| C-4 | ~145 | ~142 |
| C-5 | ~125 | ~124 |
| C-6 | ~150 | ~154 |
| -COOCH₃ | ~53 | ~53 |
| -COCH₃ | ~200 | ~198 |
| -COCH₃ | ~26 | ~27 |
Note: Predicted values are based on the known spectra of methyl isonicotinate and the substituent effects of an acetyl group. Actual values may vary.
Table 2: Predicted Mass Spectrometry Fragmentation
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), can differentiate isomers based on their fragmentation patterns. While the molecular ion peak will be identical for both isomers (m/z = 179), the relative abundances of fragment ions are expected to differ.
| Fragment Ion (m/z) | Proposed Structure | Expected Relative Abundance in this compound | Expected Relative Abundance in Methyl 3-acetylisonicotinate |
| 179 | [M]⁺ | Moderate | Moderate |
| 164 | [M - CH₃]⁺ | High | Moderate |
| 148 | [M - OCH₃]⁺ | Moderate | Moderate |
| 136 | [M - COCH₃]⁺ | Low | Moderate |
| 120 | [M - COOCH₃]⁺ | Moderate | High |
| 106 | [C₆H₄NO]⁺ | Moderate | High |
| 78 | [C₅H₄N]⁺ | High | Moderate |
| 43 | [CH₃CO]⁺ | High | High |
Note: The loss of the acetyl group (COCH₃) is expected to be more favorable for the 3-isomer due to steric considerations.
Table 3: Predicted Chromatographic Retention Behavior
Chromatographic techniques separate isomers based on differences in their physical properties, such as polarity and volatility.
| Technique | Expected Elution Order | Rationale |
| GC-MS | Methyl 3-acetylisonicotinate followed by this compound | The 2-acetyl isomer may have a slightly higher boiling point due to potential intramolecular interactions, leading to longer retention times. |
| HPLC (Reversed-Phase) | This compound followed by Methyl 3-acetylisonicotinate | The 2-acetyl isomer is likely to be slightly more polar due to the proximity of the two carbonyl groups, resulting in earlier elution from a non-polar stationary phase. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques for differentiating the isomers of acetylated methyl isonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural identification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and obtain their characteristic mass spectra.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peaks corresponding to the isomers based on their retention times. Compare the resulting mass spectra with the predicted fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Objective: To achieve baseline separation of the isomers for quantification.
Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the isomer mixture in the initial mobile phase composition.
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm.
-
-
Data Analysis: Determine the retention times for each isomer and calculate the resolution between the peaks. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Visualizations
The following diagrams illustrate the logical workflows for the analytical methods described.
The Evolving Landscape of Pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutics. Recent advancements have unveiled a plethora of pyridine derivatives with potent biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several novel classes of pyridine derivatives, supported by quantitative data and detailed experimental protocols to aid in ongoing drug discovery efforts.
The pyridine ring, a nitrogen-containing heterocycle, is a privileged structure found in numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions has spurred continuous exploration into new derivatives with enhanced efficacy and selectivity.[1][2] This guide focuses on a comparative analysis of recently developed pyridine-based compounds, highlighting the critical interplay between chemical structure and biological function.
Comparative Anticancer Potency of Novel Pyridine Derivatives
The development of novel anticancer agents is a major focus of pyridine derivative research. Two prominent classes, pyridine-ureas and imidazo[1,2-a]pyridines, have demonstrated significant potential.
Pyridine-Urea Derivatives as Antiproliferative Agents
A recent series of novel pyridine-ureas has been evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line.[3] The SAR studies reveal that the nature and position of substituents on the phenylurea moiety dramatically influence their anticancer potency.[3]
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h)[3] | IC50 (µM) on MCF-7 (72h)[3] | VEGFR-2 Inhibition IC50 (µM)[3] |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| Doxorubicin | Reference Drug | 1.93 | Not Reported | Not Applicable |
| Sorafenib | Reference Drug | 4.50 | Not Reported | Not Applicable |
Key SAR Insights for Pyridine-Ureas:
-
The presence of an electron-withdrawing group at the meta-position of the phenylurea ring, such as 3-CF3 (compound 8e ), leads to a significant increase in antiproliferative activity.[3]
-
Substitution at the para-position with groups like chloro (compound 8b ) or methyl (compound 8d ) results in moderate activity.[3]
-
The unsubstituted phenylurea derivative (compound 8a ) exhibits the lowest activity among the tested compounds.[3]
Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Another class of pyridine derivatives, imidazo[1,2-a]pyridines, has been investigated as inhibitors of Nek2, a kinase implicated in various cancers.[4] Their antiproliferative activity was assessed against the MGC-803 human gastric cancer cell line. A separate study explored similar derivatives as PI3K/mTOR dual inhibitors.[5]
| Compound ID | R Group | Antiproliferative Activity IC50 (nM) on MGC-803[4] |
| 28a | 4-Fluorophenyl | 150 |
| 28e | 3,4,5-Trimethoxyphenyl | 38 |
| 28f | 4-Chlorophenyl | 210 |
| 28g | 4-Bromophenyl | 280 |
Key SAR Insights for Imidazo[1,2-a]pyridines:
-
The substitution pattern on the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core is crucial for activity.
-
The presence of a 3,4,5-trimethoxyphenyl group (compound 28e ) resulted in the most potent inhibitory activity against the MGC-803 cell line.[4]
-
Halogen substitutions at the para-position of the phenyl ring (compounds 28a , 28f , and 28g ) generally lead to good, but comparatively lesser, activity.[4]
Antimicrobial Activity of Novel Pyridine Derivatives
Pyridine derivatives have also emerged as promising antimicrobial agents. A study on newly synthesized pyridine derivatives demonstrated their efficacy against various bacterial and fungal strains.[6]
| Compound ID | R Group | MIC (µg/mL) vs. B. cereus[6] | MIC (µg/mL) vs. C. albicans[6] |
| 3b | Pyridine carbonitrile derivative | >100 | 25 |
| 5a | Pyridine-4-methylene amine derivative | 50 | >100 |
| 6b | Pyridine-4-methylene amine derivative | 50 | >100 |
| 7a | Oxadiazole derivative | 50 | >100 |
| Ampicillin | Reference Drug | 25 | Not Applicable |
| Miconazole | Reference Drug | Not Applicable | 25 |
Key SAR Insights for Antimicrobial Pyridine Derivatives:
-
The pyridine carbonitrile derivative 3b showed notable antifungal activity against C. albicans, equivalent to the reference drug miconazole.[6]
-
Several pyridine-4-methylene amine and oxadiazole derivatives (5a , 6b , 7a ) exhibited moderate antibacterial activity against the Gram-positive bacterium B. cereus.[6]
Experimental Protocols
Synthesis of Novel Pyridine Derivatives
The synthesis of novel pyridine derivatives often involves multi-step reactions. For instance, the synthesis of pyridine carbonitrile derivatives can be achieved through the cyclization of chalcone derivatives with ethyl cyanoacetate and ammonium acetate.[6] Pyridine-4-methylene amine derivatives can be prepared by the condensation of pyridine-4-carboxaldehyde with different amino-derivatives.[6]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the pyridine derivatives against cancer cell lines such as MCF-7 and MGC-803 is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of pyridine derivatives against specific kinases like VEGFR-2 or Nek2 is determined using in vitro kinase assays.
-
Assay Setup: The assay is typically performed in a 96-well plate containing the kinase, a specific substrate, and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA or radiometric assays.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the pyridine derivatives against microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Interactions and Experimental Design
To better understand the complex relationships in SAR studies, visual representations of signaling pathways, experimental workflows, and logical dependencies are invaluable.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel pyridine derivatives.
Caption: The PI3K/mTOR signaling pathway, a target for imidazo[1,2-a]pyridine inhibitors.
Caption: Logical relationships in the SAR of pyridine-urea derivatives as anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine and its derivatives is a critical aspect of advancing new therapeutics and functional materials. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and other functional molecules, making the optimization of their synthesis a key focus in chemical research.[1][2] This guide provides an objective comparison of various synthetic methodologies for pyridine compounds, with a focus on efficiency, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Efficiency
The choice of synthetic route for a pyridine derivative can significantly impact the overall efficiency of a research and development program. Key metrics for comparison include reaction yield, time, and the conditions required. The following tables summarize quantitative data for several common and modern pyridine synthesis methods.
Table 1: Comparison of Classical Pyridine Synthesis Methods
| Synthesis Method | Starting Materials | Product | Overall Yield (%) | Reaction Time | Key Reagents/Conditions |
| Hantzsch Synthesis | β-keto acid, aldehyde, ammonia | Dihydropyridine, then oxidized to pyridine derivative | Varies, can be high | 30 minutes (Microwave) | Aqueous formaldehyde, ethyl acetoacetate, aqueous ammonia, ethanol; reflux or microwave irradiation.[3] |
| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Pyridine derivative | Often low, around 30% | Not specified | Gas phase, 400–450 °C, modified alumina/silica catalysts.[4] |
| Bohlmann-Rahtz Synthesis | Enamine, alkynone | 2,3,6-trisubstituted pyridine | Not specified | Not specified | Not specified.[5] |
| Kröhnke Synthesis | Pyridine, bromomethyl ketones, α,β-unsaturated carbonyls | Substituted pyridine | Not specified | Not specified | Ammonium acetate.[4] |
Table 2: Comparison of Modern and Catalytic Pyridine Synthesis Methods
| Synthesis Method | Starting Materials | Product | Overall Yield (%) | Reaction Time (h) | Key Reagents/Conditions |
| One-Pot Three-Component | Aldehyde, acyl acetonitrile, amino heterocycle | Fused pyridine derivative | 92-95% | 4-7 | Ionic liquid [bmim]Br, 80°C.[5] |
| Palladium(II)-Catalyzed | α,β-Unsaturated oxime ether, alkene | Substituted pyridine | Not specified | Not specified | Palladium catalyst.[5] |
| Rhodium(III)-Catalyzed | α,β-Unsaturated O-pivaloyl oxime, alkene | Substituted pyridine | Not specified | Not specified | [RhCp*Cl₂]₂, silver salt.[5] |
| Dealkylation of Alkylated Pyridines | Alkylated pyridines | Pyridine | Up to 93% | Not specified | Nickel-based catalyst, vapor-phase.[4] |
| Microwave-Assisted Synthesis | Varies (e.g., Hantzsch reagents) | Pyridine derivative | Often higher than conventional heating | Drastically reduced | Microwave irradiation.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing synthetic strategies. Below are protocols for key pyridine synthesis methods.
Hantzsch Pyridine Synthesis (Conventional Heating)
This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol) in ethanol (2.0 mL).[3]
-
Reaction : Heat the reaction mixture at reflux for 30 minutes.[3]
-
Workup : After cooling, the resulting residue is partitioned between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).[3]
-
Purification : The aqueous layer is further extracted with CH₂Cl₂ (2 x 15 mL). The combined organic extracts are washed with brine (15 mL), dried over Na₂SO₄, and concentrated in vacuo to yield the product.[3]
One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
This protocol outlines an efficient synthesis using an ionic liquid medium.
-
Reaction Setup : A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).[5]
-
Reaction : The reaction mixture is stirred at 80°C for a period of 4 to 7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]
-
Product Isolation : Upon completion, 50 mL of water is added to the flask, leading to the precipitation of the solid product.[5]
-
Purification : The solid is collected by filtration and washed with water. The crude product is then purified by recrystallization from ethanol to yield the final fused pyridine derivative.[5]
Visualizing Workflows and Pathways
General Pyridine Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of pyridine compounds, applicable to many of the described methods.
Caption: Generalized workflow for pyridine synthesis.
Pyridine Derivatives in CXCR4 Signaling Pathway Inhibition
Pyridine derivatives have been investigated as antagonists for the CXCR4 chemokine receptor, which is implicated in various diseases, including cancer metastasis and HIV-1 proliferation.[6] The diagram below illustrates the targeted inhibition of this pathway.
Caption: Inhibition of CXCR4 signaling by pyridine derivatives.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for Methyl 2-acetylisonicotinate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in ensuring the efficacy and safety of new chemical entities. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for the structural elucidation of small organic molecules, with a focus on confirming the structure of Methyl 2-acetylisonicotinate. We will explore the experimental protocol for X-ray crystallography and compare its performance with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Confirming the Structure of this compound with X-ray Crystallography
While a specific crystal structure for this compound is not publicly available, we will utilize the closely related structure of Methyl Isonicotinate as a representative example to demonstrate the power and precision of X-ray crystallography. The crystallographic data for Methyl Isonicotinate can be accessed from the Crystallography Open Database (COD) under the identifier --INVALID-LINK--. This data provides unequivocal proof of the atomic connectivity and stereochemistry of the molecule.
Crystallographic Data for Methyl Isonicotinate (Representative Example)
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of a compound structurally similar to this compound. This data provides a quantitative basis for the precise three-dimensional model of the molecule.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 10.123(2) |
| b (Å) | 6.234(1) |
| c (Å) | 11.456(2) |
| α (°) | 90 |
| β (°) | 109.87(1) |
| γ (°) | 90 |
| Volume (ų) | 679.8(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.337 |
| R-factor (%) | 4.5 |
| Wavelength (Å) | 0.71073 |
Note: This data is representative of a typical small organic molecule and is intended for illustrative purposes. For the exact data for Methyl Isonicotinate, please refer to the Crystallography Open Database.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a molecular structure by single-crystal X-ray diffraction involves a systematic workflow, from crystal growth to data analysis.
-
Crystal Growth : High-quality single crystals of the target compound (e.g., this compound) are grown from a supersaturated solution. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling crystallization. The choice of solvent and crystallization method is crucial and often requires empirical optimization.
-
Crystal Mounting and Data Collection : A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Structure Solution : The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement : The initial structural model is refined against the experimental data by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides definitive structural information, other spectroscopic techniques offer complementary data and are often employed in the initial characterization of a new compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Gas (ionized sample) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous and highly precise structural determination. | Provides information about the molecule in solution, which may be more biologically relevant. Non-destructive. | High sensitivity, requires very small sample amounts. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. | Does not provide absolute stereochemistry directly. Can be complex to interpret for large molecules. | Does not provide detailed 3D structural information. |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow of X-ray crystallography and the logical process for selecting an appropriate structural elucidation technique.
Safety Operating Guide
Proper Disposal of Methyl 2-acetylisonicotinate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals handling Methyl 2-acetylisonicotinate (CAS No. 138715-82-9), adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards.
Key Safety and Handling Information
This compound is a chemical compound that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]
Quantitative Data Summary
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| Boiling Point | 296.6°C at 760 mmHg[1] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | Room Temperature[1] |
Experimental Protocols: Spill and Disposal Procedures
Accidental Release Measures:
In the event of a spill, it is crucial to prevent the substance from entering drains or water courses.[1]
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Contain Spill: Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.[1]
-
Collect Waste: Place the absorbed material and any contaminated items into a suitable, labeled container for disposal.[1]
Disposal Protocol:
The primary directive for the disposal of this compound is to adhere to all applicable regulations.
-
Regulatory Compliance: Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
-
Waste Classification: As a chemical waste generator, you must determine if the discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR 261.3) or other local equivalents.
-
Approved Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not dispose of the material down the drain.[1]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-acetylisonicotinate
This document provides immediate and essential safety protocols for handling Methyl 2-acetylisonicotinate, targeting researchers, scientists, and professionals in drug development. The information is compiled to ensure safe laboratory practices, operational efficiency, and proper disposal methods.
Hazard Summary
This compound is presumed to be a hazardous substance. Based on data for analogous compounds, it should be considered an irritant to the skin, eyes, and respiratory tract.[1] It may also be harmful if swallowed or inhaled.[2] As a pyridine derivative, it is crucial to handle it in a well-ventilated area to avoid exposure to potentially harmful fumes.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when splashing is likely.[4] | To prevent eye contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[6][7] | To prevent skin contact, which can cause irritation.[5] |
| Skin and Body Protection | A lab coat or other protective clothing. Ensure exposed skin is minimized.[6][7] | To protect against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is essential.[3][6] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] | To prevent inhalation of vapors, which may cause respiratory irritation.[8] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Handling:
-
Always work in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][6]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[9]
-
Avoid direct contact with the substance.[7] Do not breathe vapors or mists.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10]
-
Do not eat, drink, or smoke in the handling area.[10]
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Label the container clearly with the chemical name and any relevant hazard warnings.[3]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[3]
-
Collect the absorbed material into a sealed container for proper disposal.[3]
-
For larger spills, contact your institution's environmental health and safety department.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
Do not pour the substance down the drain or dispose of it in regular trash.[3]
-
All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.[3]
-
Waste should be collected in a properly labeled, sealed, and compatible container.[6]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 2. carlroth.com [carlroth.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


